molecular formula C10H14ClNO2 B1471005 (3-Dimethylamino-phenyl)-acetic acid hydrochloride CAS No. 1373223-10-9

(3-Dimethylamino-phenyl)-acetic acid hydrochloride

Cat. No.: B1471005
CAS No.: 1373223-10-9
M. Wt: 215.67 g/mol
InChI Key: TZTQEQNUDWUXSM-UHFFFAOYSA-N
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Description

(3-Dimethylamino-phenyl)-acetic acid hydrochloride (CAS 1373223-10-9) is an organic compound with the molecular formula C 10 H 14 ClNO 2 and a molecular weight of 215.68 g/mol . This compound features a phenylacetic acid structure substituted with a dimethylamino group at the meta position, forming a hydrochloride salt. The dimethylamine (DMA) pharmacophore is a significant structural motif in medicinal chemistry, associated with a diverse range of pharmacological activities . Researchers value this compound as a key synthetic intermediate or building block in the development of novel bioactive molecules. Derivatives containing the DMA group have demonstrated antimicrobial, antihistaminic, anticancer, and analgesic properties in scientific research, making them valuable for exploring new therapeutic agents . The mechanism of action for derivatives based on this scaffold is not compound-specific but is instead highly dependent on the final target molecule; it typically involves modulation of specific biological pathways or interactions with enzyme active sites and receptors . This high-purity reagent is intended for Research Use Only and is a valuable chemical tool for drug discovery and development programs, particularly in the synthesis and optimization of new chemical entities. Inquiries regarding this product can be directed to the supplier for more detailed information .

Properties

IUPAC Name

2-[3-(dimethylamino)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQEQNUDWUXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-10-9
Record name Benzeneacetic acid, 3-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(3-Dimethylamino-phenyl)-acetic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride: Properties, Synthesis, and Applications

Introduction

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is an aromatic amino acid derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a phenylacetic acid core with a meta-positioned dimethylamino group, offers a unique combination of functionalities. The hydrochloride salt form enhances its aqueous solubility, making it a versatile reagent for a variety of chemical transformations.[1] This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, analytical methodologies, and its applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles to provide an authoritative resource for laboratory applications.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for ensuring experimental reproducibility. The compound is systematically named and cataloged under various identifiers.

Identifier Value
IUPAC Name 2-(3-(dimethylamino)phenyl)acetic acid hydrochloride
CAS Number 132864-53-0 (for free base)[2]
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
InChI Key InChIKey=GSTJCUXQMLRJQX-UHFFFAOYSA-N (representative for similar structure)[3]
Canonical SMILES CN(C)C1=CC(=CC=C1)CC(=O)O.Cl

The physical properties of the hydrochloride salt are tailored for ease of use in laboratory settings, particularly where aqueous reaction media are employed.

Property Description Source
Appearance Off-white to white solid or powder.[3]
Solubility The hydrochloride salt form enhances solubility in polar solvents, including water.[1][1]
Melting Point Not widely reported; requires experimental determination.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical quality control steps. The following spectroscopic features are expected for (3-Dimethylamino-phenyl)-acetic acid hydrochloride:

  • ¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), a singlet for the methylene (-CH₂-) protons adjacent to the carboxyl group (δ ~3.6 ppm), and a singlet for the two equivalent methyl groups of the dimethylamino moiety (δ ~2.9 ppm). The acidic proton of the carboxylic acid may be broad or exchange with solvent.

  • ¹³C NMR: Key resonances would include those for the carboxyl carbon (δ > 170 ppm), aromatic carbons (δ 110-150 ppm), the methylene carbon, and the methyl carbons of the dimethylamino group.

  • Infrared (IR) Spectroscopy: Expect a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₁₀H₁₃NO₂) upon deprotonation and loss of HCl.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol describes a self-validating system for determining the purity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Causality: Reverse-phase HPLC is chosen for its ability to separate polar and non-polar compounds effectively. An acidic mobile phase (e.g., with formic acid) ensures the carboxylic acid and tertiary amine are protonated, leading to sharp, symmetrical peaks. UV detection is suitable due to the aromatic ring's chromophore.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 0.5 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Caption: HPLC-UV workflow for purity analysis.

Synthesis and Mechanistic Considerations

Several synthetic routes can produce (3-Dimethylamino-phenyl)-acetic acid, which is then treated with hydrochloric acid to yield the final product. A common and robust method involves the reductive amination of a keto-acid precursor.

Causality: This approach is advantageous because the starting materials are often commercially available, and the reaction conditions are generally mild. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion intermediate over the ketone, minimizing side reactions.

Representative Synthetic Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve (3-formylphenyl)acetic acid (1.0 eq) in methanol.[4]

  • Amine Addition: Add a solution of dimethylamine (2.2 eq, typically as a solution in THF or water) to the flask.

  • pH Adjustment: Adjust the pH of the mixture to 6-7 using acetic acid. This is crucial for promoting the formation of the intermediate iminium ion without deactivating the amine.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise while monitoring the temperature. Stir the reaction at room temperature for 12-24 hours.

  • Workup: Quench the reaction by carefully adding 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove methanol.

  • Purification: Purify the crude product by recrystallization or flash chromatography to isolate the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in ether or isopropanol) dropwise. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Pathway Reactant (3-Formylphenyl)acetic Acid + Dimethylamine Product (3-Dimethylamino-phenyl)-acetic acid hydrochloride Reactant->Product 1. NaBH3CN, MeOH 2. HCl

Caption: Synthesis via reductive amination.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three primary functional groups: the carboxylic acid, the tertiary amine, and the aromatic ring.

  • Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (using coupling reagents like EDC or DCC).

  • Tertiary Amine: The lone pair on the nitrogen makes it basic and nucleophilic. It readily forms the hydrochloride salt. It can be oxidized to an N-oxide or quaternized with alkyl halides.

  • Aromatic Ring: The dimethylamino group is an activating, ortho-, para-director. However, the meta-position of the acetic acid moiety means electrophilic aromatic substitution will be directed to the positions ortho and para to the amine group.

Reaction Type Reagents Product
Esterification R-OH, H⁺ catalyst(3-Dimethylamino-phenyl)-acetic acid ester
Amide Coupling R-NH₂, EDC/HOBtN-substituted-(3-Dimethylamino-phenyl)-acetamide
N-Oxidation m-CPBA or H₂O₂(3-Dimethylamino-phenyl)-acetic acid N-oxide

Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is a combustible solid but does not have a low flash point.[3] It is incompatible with strong oxidizing agents.

Applications in Research and Drug Development

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is primarily valued as a versatile intermediate in the synthesis of more complex molecules.[1]

  • Pharmaceutical Scaffolding: Its structure is analogous to certain neurotransmitters, making it an attractive starting point for synthesizing novel compounds targeting the central nervous system.[1]

  • Building Block for Bioactive Molecules: It is used in the construction of enzyme inhibitors, receptor ligands, and other potential therapeutic agents. The dimethylamino group can serve as a key pharmacophoric feature or be modified to tune the molecule's properties.[1]

  • Organic Synthesis: In a broader context, it serves as a multifunctional reagent for creating diverse chemical libraries for high-throughput screening.

Caption: Role as a versatile chemical precursor.

Safety and Handling

As with any chemical reagent, proper handling is essential. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

GHS Information Description
Pictograms GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.[3] H319: Causes serious eye irritation.[6]
Precautionary Statements P264: Wash skin thoroughly after handling.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Handling Recommendations:

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

  • Spills: Sweep up solid spills carefully to avoid creating dust and place in a suitable container for disposal.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, enhanced solubility as a hydrochloride salt, and multifunctional reactivity make it a key component in the synthetic chemist's toolbox. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities and therapeutic agents.

References

  • Wiley-VCH. Supporting Information. [Link]

  • PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride. [Link]

  • Pharmaffiliates. CAS No : 879-72-1 | Product Name : 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride. [Link]

  • PubChem. 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

  • American Elements. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). [Link]

  • SpectraBase. 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride - Optional[13C NMR] - Spectrum. [Link]

Sources

Synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-Dimethylamino-phenyl)-acetic acid Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for producing (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Phenylacetic acid derivatives are crucial structural motifs in a vast array of biologically active molecules and serve as key building blocks in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of steps, offering a detailed, field-proven protocol grounded in chemical principles. It explains the causality behind experimental choices, outlines self-validating quality control measures, and provides a framework for researchers to reliably synthesize this important intermediate. The guide is structured to follow a logical progression from strategic planning and retrosynthesis to a step-by-step experimental protocol, characterization, and final purification.

Introduction: Strategic Importance of Substituted Phenylacetic Acids

Functionalized phenylacetic acids, characterized by a phenyl ring and a carboxylic acid group separated by a methylene bridge, are foundational components in the synthesis of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] The ability to strategically place substituents on the phenyl ring is paramount for modulating a molecule's physicochemical properties, such as lipophilicity and pKa, and for fine-tuning its biological activity and pharmacokinetic profile.

The target molecule, (3-Dimethylamino-phenyl)-acetic acid, features a dimethylamino group at the meta position. This tertiary amine substituent significantly influences the electronic properties and basicity of the molecule, making it a valuable synthon for introducing a basic nitrogen center, which is often critical for receptor binding and bioavailability in drug candidates. This guide details a reliable synthetic route, emphasizing safety, efficiency, and purity.

Synthetic Strategy: A Multi-Step Pathway via Nitrile Hydrolysis

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests disconnecting the carboxylic acid group, leading back to a nitrile precursor, (3-Dimethylamino-phenyl)-acetonitrile. The nitrile group is a robust and versatile precursor to a carboxylic acid, readily introduced via nucleophilic substitution of a corresponding benzyl halide. This halide, in turn, can be synthesized from the more stable and commercially available 3-Dimethylamino-benzaldehyde. This multi-step approach is selected for its reliability, the use of well-understood transformations, and the accessibility of starting materials.

G Target (3-Dimethylamino-phenyl)-acetic acid HCl FreeAcid (3-Dimethylamino-phenyl)-acetic acid Target->FreeAcid Salt Formation (HCl) Nitrile (3-Dimethylamino-phenyl)-acetonitrile FreeAcid->Nitrile C-N Bond Disconnection (Hydrolysis) Halide 1-(Chloromethyl)-3-(dimethylamino)benzene Nitrile->Halide C-C Bond Disconnection (Cyanation) Alcohol (3-Dimethylamino-phenyl)-methanol Halide->Alcohol C-O Bond Disconnection (Chlorination) Aldehyde 3-Dimethylamino-benzaldehyde Alcohol->Aldehyde C=O Bond Disconnection (Reduction)

Caption: Retrosynthetic pathway for the target compound.

Alternative Synthetic Routes

While the nitrile hydrolysis pathway is detailed here, other methods for synthesizing phenylacetic acids exist. One notable alternative is the Willgerodt-Kindler reaction, which involves the rearrangement of an acetophenone in the presence of sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed.[1] This method is particularly effective but was not chosen as the primary route for this guide due to the potential for more complex purification of the intermediate thiomorpholide.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis, from the starting aldehyde to the final purified hydrochloride salt.

Overall Synthetic Scheme

The chosen pathway proceeds in four distinct chemical transformations followed by a final salt formation and purification step.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis & Salt Formation A 3-Dimethylamino- benzaldehyde B (3-Dimethylamino-phenyl) -methanol A->B NaBH4 Methanol C (3-Dimethylamino-phenyl) -methanol D 1-(Chloromethyl)-3- (dimethylamino)benzene C->D SOCl2 DCM E 1-(Chloromethyl)-3- (dimethylamino)benzene F (3-Dimethylamino-phenyl) -acetonitrile E->F KCN DMSO G (3-Dimethylamino-phenyl) -acetonitrile H (3-Dimethylamino-phenyl) -acetic acid HCl G->H 1. Conc. HCl, Reflux 2. Crystallization

Caption: Overall multi-step synthesis workflow.

Step 1: Synthesis of (3-Dimethylamino-phenyl)-methanol
  • Principle & Rationale: This step involves the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). Methanol serves as a suitable protic solvent.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-dimethylamino-benzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add sodium borohydride (1.1 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(Chloromethyl)-3-(dimethylamino)benzene
  • Principle & Rationale: This transformation converts the primary alcohol into a more reactive benzyl chloride, an excellent electrophile for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.

  • Experimental Protocol:

    • Dissolve the crude (3-dimethylamino-phenyl)-methanol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of alcohol) in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise via a syringe.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude benzyl chloride.

Step 3: Synthesis of (3-Dimethylamino-phenyl)-acetonitrile
  • Principle & Rationale: This is a standard Sₙ2 reaction where the cyanide anion (⁻CN) displaces the chloride from the benzylic position to form a new carbon-carbon bond. Potassium cyanide (KCN) is used as the cyanide source, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) is employed to solvate the potassium cation, thereby increasing the nucleophilicity of the cyanide anion.

    • CRITICAL SAFETY NOTE: Cyanide salts are extremely toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve potassium cyanide (1.5 eq) in DMSO (approx. 5 mL per gram of KCN).

    • Add the crude 1-(chloromethyl)-3-(dimethylamino)benzene (1.0 eq), dissolved in a small amount of DMSO, to the cyanide solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts, wash thoroughly with water and then brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude nitrile.

Step 4: Hydrolysis and Hydrochloride Salt Formation
  • Principle & Rationale: The final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. Using concentrated hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and, upon completion and workup, protonates the basic dimethylamino group and the carboxylic acid to form the desired hydrochloride salt.[1] Recrystallization is then used to obtain the pure product.

  • Experimental Protocol:

    • Combine the crude (3-dimethylamino-phenyl)-acetonitrile (1.0 eq) with concentrated hydrochloric acid (approx. 10-15 mL per gram of nitrile) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (typically around 100-110 °C) for 6-8 hours. The reaction can be monitored for the cessation of ammonia evolution (use a wet pH paper at the top of the condenser).

    • After the hydrolysis is complete, cool the reaction mixture in an ice bath. The product, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, should precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, to remove residual impurities.[3]

    • For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or isopropanol.[4]

Data Presentation and Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Melting Point (°C)
(3-Dimethylamino-phenyl)-acetic acidC₁₀H₁₃NO₂179.22Solid~105-110 (as free base)
(3-Dimethylamino-phenyl)-acetic acid HClC₁₀H₁₄ClNO₂215.68Crystalline SolidVaries with purity

Note: Data for the 4-substituted isomer is often reported and can be used as a reference point. For example, 4-(Dimethylamino)phenylacetic acid has a melting point of 105-108 °C.[5]

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), a singlet for the methylene (-CH₂-) protons, and a singlet for the two methyl groups of the dimethylamino moiety.

  • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the methyl carbons, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to C-N and aromatic C-H stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the free base or a fragment pattern consistent with the structure.

Concluding Remarks

The synthetic route outlined in this guide provides a reliable and scalable method for producing high-purity (3-Dimethylamino-phenyl)-acetic acid hydrochloride. By understanding the chemical principles behind each step—from the selective reduction of the initial aldehyde to the robust hydrolysis of the nitrile intermediate—researchers can confidently execute this synthesis. Adherence to the detailed protocols and safety precautions is essential for achieving successful and reproducible outcomes. This compound remains a valuable building block, and a mastery of its synthesis is a key asset for professionals in the field of drug discovery and development.

References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • 4-(DIMETHYLAMINO)PHENYLACETIC ACID. LookChem.
  • Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol. Benchchem.
  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.

Sources

An In-depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Drawing upon established principles of organic synthesis, medicinal chemistry, and analytical science, this document offers field-proven insights into the synthesis, potential pharmacological applications, and analytical characterization of this compound. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively leverage this molecule in their discovery and development workflows.

Chemical Properties and Structural Elucidation

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a substituted phenylacetic acid derivative. The presence of a dimethylamino group at the meta-position of the phenyl ring and the carboxylic acid moiety imparts a unique combination of basic and acidic properties to the molecule. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many biological and chemical applications.

Table 1: Physicochemical Properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride (Predicted and Analog-Based)

PropertyValueSource/Method
Molecular FormulaC₁₀H₁₄ClNO₂-
Molecular Weight215.68 g/mol -
AppearanceWhite to off-white solid (predicted)Analogy to similar compounds
Melting Point147-150 °C (for 3-Aminophenylacetic acid)Literature data for a related compound
SolubilitySoluble in water and alcohols (predicted)General knowledge of hydrochloride salts
pKa (amine)~4-5 (predicted)Analogy to substituted anilines
pKa (acid)~4-5 (predicted)Analogy to phenylacetic acids

Synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

While a specific, optimized synthesis for (3-Dimethylamino-phenyl)-acetic acid hydrochloride is not extensively documented in publicly available literature, its synthesis can be logically derived from established methods for preparing substituted phenylacetic acids. A plausible and efficient synthetic strategy would involve the N,N-dimethylation of a suitable precursor such as 3-aminophenylacetic acid or the introduction of the acetic acid side chain to a pre-functionalized aniline derivative.

Synthetic Pathway Overview

A logical retro-synthetic analysis suggests that the target compound can be prepared from commercially available starting materials through a multi-step synthesis. A key intermediate in this proposed pathway is 3-aminophenylacetic acid.

G A 3-Nitrophenylacetic acid B 3-Aminophenylacetic acid A->B Reduction (e.g., Fe/HCl or H₂, Pd/C) C (3-Dimethylamino-phenyl)-acetic acid B->C N,N-Dimethylation (e.g., Formaldehyde, Formic Acid - Eschweiler-Clarke reaction) D (3-Dimethylamino-phenyl)-acetic acid hydrochloride C->D Salt Formation (HCl)

Caption: Proposed synthetic pathway for (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Reduction of 3-Nitrophenylacetic acid to 3-Aminophenylacetic acid

  • To a stirred solution of 3-nitrophenylacetic acid in a suitable solvent (e.g., ethanol, water), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the 3-aminophenylacetic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: N,N-Dimethylation of 3-Aminophenylacetic acid (Eschweiler-Clarke Reaction)

  • To a flask containing 3-aminophenylacetic acid, add an excess of formaldehyde and formic acid.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and carefully add hydrochloric acid to quench the excess reagents and precipitate the hydrochloride salt of the product.

  • The crude (3-Dimethylamino-phenyl)-acetic acid can be isolated and purified by recrystallization.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude (3-Dimethylamino-phenyl)-acetic acid in a suitable organic solvent (e.g., isopropanol, diethyl ether).

  • Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Potential Pharmacological Applications and Mechanism of Action

Inferred Areas of Pharmacological Interest
  • Anticonvulsant Activity: Compounds containing a dimethylaminophenyl group have been investigated for their anticonvulsant properties.[2] The presence of this moiety in the target molecule suggests that it could be a candidate for screening in models of epilepsy and other seizure disorders.

  • Anticancer Potential: The dimethylaminophenyl group has been incorporated into molecules exhibiting anticancer activity.[3][4] Further studies could explore the cytotoxic effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride against various cancer cell lines.

  • Histamine H1 Receptor Antagonism: The N,N-dimethylaminoalkylphenyl scaffold is a key feature in some H1-histamine antagonists.[5] This suggests a potential for the title compound to be explored in the context of allergic conditions.

  • Chemical Intermediate: 3-Aminophenylacetic acid, a precursor, is a versatile intermediate in custom chemical synthesis for pharmaceuticals and functional materials.[6] The dimethylated derivative would similarly serve as a valuable building block.

Postulated Mechanism of Action

Given the structural similarity to other neuroactive and anti-inflammatory compounds, a potential mechanism of action for (3-Dimethylamino-phenyl)-acetic acid hydrochloride could involve the modulation of specific enzymes or receptors. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) containing a phenylacetic acid core structure act by inhibiting cyclooxygenase (COX) enzymes.[7] It is plausible that (3-Dimethylamino-phenyl)-acetic acid hydrochloride could exhibit similar inhibitory activity, thereby reducing the production of prostaglandins involved in inflammation and pain.[7] However, this remains a hypothesis pending experimental validation.

G A (3-Dimethylamino-phenyl)-acetic acid hydrochloride B Target Protein (e.g., COX enzyme, Receptor) A->B Binding/Interaction C Modulation of Biological Pathway B->C Inhibition/Activation D Pharmacological Effect (e.g., Anti-inflammatory, Analgesic) C->D Downstream Signaling

Caption: Postulated mechanism of action workflow.

Analytical Methods for Quality Control

Robust analytical methods are crucial for ensuring the purity and identity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

HPLC Method for Purity Assessment (Proposed)

The following HPLC method is based on established procedures for the analysis of phenylacetic acid and its derivatives and should be validated for this specific compound.[8][9][10]

Table 2: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic carboxylic acids.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic)The organic modifier allows for elution control, and the acid suppresses the ionization of the carboxylic acid for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 215 nm or 254 nmThe phenyl ring provides strong UV absorbance.
Column Temperature 35 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow for HPLC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh (3-Dimethylamino-phenyl)-acetic acid hydrochloride B Dissolve in Mobile Phase or a suitable solvent A->B C Filter through a 0.45 µm syringe filter B->C D Inject sample onto the HPLC system C->D E Separate components on the C18 column D->E F Detect compounds using a UV detector E->F G Integrate peak areas F->G H Calculate purity based on peak area percentage G->H

Sources

An In-Depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride (CAS Number: 1373223-10-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

(3-Dimethylamino-phenyl)-acetic acid hydrochloride, a substituted phenylacetic acid derivative, represents a key building block in the landscape of modern medicinal chemistry. While its direct therapeutic applications are not extensively documented in publicly available literature, its structural motif is of significant interest to researchers engaged in the design and synthesis of novel bioactive molecules. The presence of a tertiary amine and a carboxylic acid function on a phenylacetic acid backbone provides a versatile platform for derivatization, enabling the exploration of a wide range of chemical space and potential biological activities. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and physicochemical characterization to its potential applications in drug discovery, grounded in established scientific principles and methodologies.

Molecular Profile and Physicochemical Characteristics

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a salt, which enhances its stability and solubility in aqueous media compared to its free base form. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

PropertyValueSource/Method
CAS Number 1373223-10-9Chemical Abstracts Service
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not explicitly reported. Related compounds such as (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride are solids.[1]Literature data for analogous structures suggests a crystalline solid nature.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally imparts aqueous solubility.
pKa Not explicitly reported. The carboxylic acid proton is expected to have a pKa around 4-5, while the tertiary amine is expected to have a pKa around 8-9.Estimated based on analogous structures.

Synthesis Strategies: A Medicinal Chemist's Perspective

Several synthetic routes can be envisioned for the preparation of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. The choice of a particular pathway depends on factors such as the availability of starting materials, desired scale, and safety considerations. Two plausible and widely applicable methods are the Willgerodt-Kindler reaction and a multi-step synthesis involving reductive amination.

The Willgerodt-Kindler Reaction: A Direct Approach

The Willgerodt-Kindler reaction offers a direct route to phenylacetic acid derivatives from the corresponding acetophenones.[2][3][4][5][6] This one-pot reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.

Workflow Diagram: Willgerodt-Kindler Synthesis

Willgerodt_Kindler Start 3-Dimethylaminoacetophenone Reaction1 Willgerodt-Kindler Reaction (Thioamide formation) Start->Reaction1 Reagents Sulfur (S) Dimethylamine Reagents->Reaction1 Intermediate N,N-Dimethyl-2-(3-dimethylaminophenyl)ethanethioamide Reaction1->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product_freebase (3-Dimethylamino-phenyl)-acetic acid Hydrolysis->Product_freebase HCl_treatment HCl Treatment Product_freebase->HCl_treatment Final_Product (3-Dimethylamino-phenyl)-acetic acid hydrochloride HCl_treatment->Final_Product

Caption: Synthetic workflow for the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Synthesis (Hypothetical)

  • Step 1: Thioamide Formation. In a round-bottom flask equipped with a reflux condenser, combine 3-dimethylaminoacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and dimethylamine (as a solution in a suitable solvent, e.g., THF or as dimethylamine hydrochloride with a base, 3 equivalents). Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis. After completion of the initial reaction, cool the mixture to room temperature. Add a solution of sodium hydroxide (e.g., 20% aqueous solution) and heat to reflux for an additional 8-12 hours to hydrolyze the thioamide intermediate.

  • Step 3: Work-up and Purification. Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2. The product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Multi-step Synthesis via Reductive Amination: A Versatile Alternative

An alternative and often milder approach involves a multi-step synthesis starting from a suitable precursor, such as (3-formylphenyl)acetic acid.[7] This method offers greater control over the reaction conditions and is often preferred for substrates with sensitive functional groups. Reductive amination is a cornerstone of amine synthesis in medicinal chemistry.[8]

Workflow Diagram: Reductive Amination Synthesis

Reductive_Amination Start (3-Formylphenyl)acetic acid Reaction1 Reductive Amination Start->Reaction1 Reagents Dimethylamine Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Reaction1 Product_freebase (3-Dimethylamino-phenyl)-acetic acid Reaction1->Product_freebase HCl_treatment HCl Treatment Product_freebase->HCl_treatment Final_Product (3-Dimethylamino-phenyl)-acetic acid hydrochloride HCl_treatment->Final_Product

Caption: Synthetic workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination Synthesis (Hypothetical)

  • Step 1: Imine Formation and Reduction. To a stirred solution of (3-formylphenyl)acetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add dimethylamine (as a solution or its hydrochloride salt with a non-nucleophilic base, 1.5-2 equivalents). Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. Subsequently, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2 equivalents) portion-wise. Stir the reaction at room temperature until completion, as monitored by TLC.

  • Step 2: Work-up and Purification. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Step 3: Hydrochloride Salt Formation. Follow the procedure described in Step 4 of the Willgerodt-Kindler synthesis protocol.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (3-Dimethylamino-phenyl)-acetic acid hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The integration of these signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[9][10][11] For (3-Dimethylamino-phenyl)-acetic acid, the molecular ion peak (M+) corresponding to the free base would be observed. Common fragmentation patterns for phenylacetic acids involve cleavage of the bond between the carbonyl group and the benzylic carbon.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-N bond of the tertiary amine would be expected.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[12] A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used for the analysis of such compounds.[13][14] Purity is determined by the area percentage of the main peak in the chromatogram.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Workflow Diagram: Analytical Characterization

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Compound (3-Dimethylamino-phenyl)-acetic acid hydrochloride NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR HPLC HPLC Synthesized_Compound->HPLC TLC TLC Synthesized_Compound->TLC Purity_Identity Purity and Identity Confirmation NMR->Purity_Identity MS->Purity_Identity IR->Purity_Identity HPLC->Purity_Identity TLC->Purity_Identity

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery and Development

  • Scaffold for Library Synthesis: The presence of both a carboxylic acid and a tertiary amine allows for diverse derivatization. The carboxylic acid can be converted to amides, esters, or other functional groups, while the tertiary amine can be further alkylated or used as a handle for salt formation or conjugation. This makes the compound an attractive starting point for the synthesis of compound libraries for high-throughput screening.

  • Neurological and Psychiatric Disorders: The phenylacetic acid moiety is a common feature in molecules targeting the central nervous system. For instance, it is a known metabolite of phenylalanine. The dimethylamino group can influence the compound's ability to cross the blood-brain barrier and interact with various receptors and transporters. Derivatives of this scaffold could be explored for their potential as antidepressants, anxiolytics, or neuroprotective agents.[16]

  • Antimicrobial and Anticancer Agents: Phenylacetic acid derivatives have been reported to possess antimicrobial and anticancer properties.[15][17] The specific substitution pattern of (3-Dimethylamino-phenyl)-acetic acid could lead to novel compounds with enhanced potency or selectivity against various pathogens or cancer cell lines.

Signaling Pathway Diagram: Potential Areas of Investigation

Signaling_Pathways cluster_CNS Central Nervous System cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity Compound (3-Dimethylamino-phenyl)-acetic acid hydrochloride (and its derivatives) Receptors Neurotransmitter Receptors (e.g., Serotonin, Dopamine) Compound->Receptors Modulation Transporters Monoamine Transporters (e.g., SERT, DAT) Compound->Transporters Inhibition Cell_Wall Bacterial Cell Wall Synthesis Compound->Cell_Wall Inhibition Enzymes Essential Bacterial Enzymes Compound->Enzymes Inhibition Signaling Cancer Cell Signaling Pathways (e.g., Kinase pathways) Compound->Signaling Modulation Apoptosis Induction of Apoptosis Compound->Apoptosis Induction

Caption: Potential biological pathways for investigation.

Conclusion and Future Directions

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a valuable and versatile chemical entity for researchers in the field of drug discovery and medicinal chemistry. While this guide provides a foundational understanding of its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds, further experimental investigation is warranted. The development of detailed and optimized synthetic protocols, comprehensive characterization of its physicochemical properties, and systematic evaluation of its biological activity in various in vitro and in vivo models will be crucial to fully unlock the potential of this intriguing molecule and its derivatives.

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Biological activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Biological Activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the biological activity of the novel compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap, outlining a logical, multi-tiered experimental approach to uncover its potential pharmacological effects and mechanism of action. The protocols and strategies described herein are grounded in established scientific principles and methodologies for the characterization of new chemical entities.

Introduction to (3-Dimethylamino-phenyl)-acetic acid hydrochloride

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a synthetic organic compound featuring a phenylacetic acid backbone with a dimethylamino substituent on the phenyl ring. Its chemical structure suggests potential interactions with biological systems, particularly within the central nervous system (CNS), as similar structural motifs are present in various known psychoactive and neurologically active compounds. For instance, related structures have been associated with analgesic and antidepressant-like properties[1][2]. The hydrochloride salt form of the compound generally confers improved water solubility, making it suitable for a range of in vitro and in vivo experimental applications[3].

The critical first step in evaluating the therapeutic potential of any new chemical entity is a thorough characterization of its biological activity. This guide will outline a systematic approach to this process, beginning with broad-based screening and progressively narrowing the focus to identify specific molecular targets and mechanisms of action.

A Strategic Framework for Biological Activity Profiling

A logical and efficient workflow is essential for the characterization of a novel compound. The proposed strategy is a tiered approach, designed to maximize information gathering while conserving resources. This workflow begins with high-throughput screening to identify general neuronal effects, followed by more focused assays to deconstruct the specific molecular interactions.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: In-depth Mechanistic Analysis MEA Microelectrode Array (MEA) Assay (Neuronal Network Activity) Binding Radioligand Binding Assays (GABA, NMDA, etc.) MEA->Binding Activity Detected Calcium Fluorescence-based Calcium Imaging (Neuronal Firing) Calcium->Binding Activity Detected Functional Functional Receptor Assays (e.g., YFP-based GABAa modulation) Binding->Functional Binding Confirmed Patch Whole-Cell Patch-Clamp Electrophysiology (Ion Channel Currents) Functional->Patch Functional Modulation Observed G cluster_0 GABAergic Synapse Presynaptic Presynaptic Neuron GABA Vesicles Postsynaptic Postsynaptic Neuron GABA-A Receptor Cl- Channel Presynaptic->Postsynaptic GABA Release Hyperpolarization Inhibition of Neuronal Firing Postsynaptic->Hyperpolarization Cl- Influx Compound (3-Dimethylamino-phenyl)-acetic acid hydrochloride Compound->Postsynaptic Modulates Receptor Activity

Caption: Hypothetical modulation of a GABA-A receptor by the test compound.

Tier 3: In-depth Mechanistic Analysis with Patch-Clamp Electrophysiology

For compounds demonstrating robust and specific activity in Tier 2, whole-cell patch-clamp electrophysiology offers the gold standard for detailed mechanistic investigation.[4][5][6] This technique allows for precise control of the neuronal membrane potential and direct measurement of ion channel currents, providing unparalleled insight into the compound's effect on neuronal excitability.[7][8]

Whole-Cell Patch-Clamp

In the whole-cell configuration, a glass micropipette forms a tight seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. This enables the recording of currents across the entire cell membrane.[5][7]

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

  • Preparation: Use cultured neurons or acute brain slices. Prepare artificial cerebrospinal fluid (ACSF) for perfusing the cells and an intracellular solution for filling the patch pipette.[4]

  • Obtaining a Recording: Under a microscope, guide the micropipette to a neuron and form a high-resistance "gigaohm" seal. Apply suction to rupture the membrane patch and achieve the whole-cell configuration.[8]

  • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV). This allows for the recording of voltage-gated ion currents.

  • Compound Perfusion: After establishing a stable baseline recording, perfuse the ACSF containing a known concentration of (3-Dimethylamino-phenyl)-acetic acid hydrochloride over the cell.

  • Data Acquisition and Analysis: Record any changes in holding current or in evoked currents (e.g., those elicited by voltage steps or by application of a neurotransmitter like GABA or NMDA). An increase in an outward current or a decrease in an inward current would suggest an inhibitory effect, and vice-versa.

Parameter Description Potential Effect of Compound
Holding Current The current required to maintain the clamped membrane potential.A shift in holding current can indicate modulation of resting ion channel activity.
GABA-evoked Current Inward chloride current elicited by application of GABA.Potentiation or inhibition of this current would confirm modulation of GABA-A receptors.
NMDA-evoked Current Inward cation current elicited by application of NMDA.Blockade or enhancement of this current would indicate interaction with NMDA receptors.
Voltage-gated Na+/K+ Currents Currents responsible for action potential generation.Modulation of these currents would directly impact neuronal excitability.

Conclusion and Future Directions

This guide presents a systematic and comprehensive strategy for characterizing the biological activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. By progressing through the proposed tiers of experimentation, researchers can efficiently move from broad screening to a detailed mechanistic understanding of this novel compound. Positive findings from this in vitro cascade, particularly the identification of a specific molecular target and a clear mechanism of action, would provide a strong rationale for advancing the compound to in vivo models to explore its potential therapeutic efficacy and safety profile.

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(3-Dimethylamino-phenyl)-acetic acid hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a key organic building block.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental design. We will explore methodologies for determining aqueous and organic solubility, establishing a pH-solubility profile, and conducting forced degradation studies in line with regulatory expectations. The overarching goal is to equip scientists with the necessary tools to generate a robust data package, crucial for informed decision-making in pharmaceutical development and chemical research.

Physicochemical Foundation

A thorough understanding of a molecule's intrinsic properties is the bedrock of any solubility or stability investigation. (3-Dimethylamino-phenyl)-acetic acid hydrochloride is a salt, composed of an organic molecule featuring three key functional groups: a tertiary amine (the dimethylamino group), a carboxylic acid, and a phenyl ring, which is salified with hydrochloric acid.

Table 1: Core Physicochemical Properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Property Value Source
Molecular Formula C₁₁H₁₆ClNO₂ [2]
Molecular Weight 229.70 g/mol [2]
Physical Form Solid

| Structural Features | Tertiary amine, Carboxylic acid, Aromatic ring, Hydrochloride salt | N/A |

The presence of both a basic tertiary amine and an acidic carboxylic acid makes the parent molecule zwitterionic at certain pH values. However, as a hydrochloride salt, the tertiary amine is protonated, rendering the compound a cationic species with an overall positive charge. This salt form is deliberately chosen in chemical synthesis and pharmaceutical development to significantly enhance aqueous solubility compared to the free base form.[2]

Solubility Profile Characterization

Solubility is a critical attribute that influences everything from reaction kinetics in synthesis to bioavailability in drug products. A comprehensive solubility assessment is therefore non-negotiable.

Scientific Rationale for Solubility Testing

The hydrochloride salt form suggests good aqueous solubility. However, quantitative data is essential. The compound's pKa will govern its pH-dependent solubility. As a cationic drug, its solubility is expected to be higher at lower pH values where the molecule remains fully protonated. While the Henderson-Hasselbalch equation can offer a rough estimation, it often fails to accurately predict the complex pH-solubility profiles of real-world cationic drugs in buffer systems, making empirical measurement indispensable.[3][4]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold standard for solubility determination is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Methodology:

  • Preparation: Add an excess amount of (3-Dimethylamino-phenyl)-acetic acid hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., deionized water, 0.1 N HCl, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial for confirming saturation.

  • Sample Collection & Preparation: Withdraw an aliquot from each vial. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

Data Presentation: Illustrative Solubility Data

The results of such an experiment should be summarized in a clear, tabular format.

Table 2: Hypothetical Solubility of (3-Dimethylamino-phenyl)-acetic acid hydrochloride at 25°C

Solvent System Solubility (mg/mL)
Deionized Water > 50
0.1 N HCl > 100
Phosphate Buffer (pH 7.4) ~ 35
Ethanol ~ 20

| DMSO | > 150 |

Note: The data in this table is illustrative and represents a plausible outcome for a compound of this nature.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility experiment.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess solid to solvent vials equilibrate1 Agitate at constant temp (24-48 hours) prep1->equilibrate1 equilibrate2 Confirm solid phase remains equilibrate1->equilibrate2 sample1 Withdraw aliquot equilibrate2->sample1 sample2 Filter (e.g., 0.22 µm) sample1->sample2 analysis1 Dilute filtrate sample2->analysis1 analysis2 Quantify (HPLC/UV-Vis) analysis1->analysis2 analysis3 Calculate solubility (mg/mL) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Evaluating the chemical stability of a compound is a cornerstone of drug development and chemical handling. Forced degradation, or stress testing, is a systematic process to identify potential degradation products and pathways, which is mandated by regulatory bodies like the ICH.[5][6] The goal is to induce degradation, typically in the range of 5-20%, to ensure that any stability-indicating analytical method is fit for purpose.[7]

Visualization: Forced Degradation Study Overview

The overall strategy involves exposing the compound to multiple stress conditions in parallel.

G cluster_stress API (3-Dimethylamino-phenyl)-acetic acid HCl (Solid & Solution) Acid Acidic (e.g., 0.1N HCl, 60°C) API->Acid Base Basic (e.g., 0.1N NaOH, 60°C) API->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (Solid) (e.g., 70°C) API->Thermal Photo Photolytic (Solid/Solution) (ICH Q1B Light Box) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Validate Method Specificity Analysis->Outcome

Caption: High-level workflow for a forced degradation study.

Protocols for Stress Conditions

The following protocols are designed to be starting points and should be adjusted based on the observed stability of the molecule.[8]

3.2.1 Hydrolytic Stability

  • Rationale: To assess susceptibility to acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: Dissolve the compound in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Reflux at 60°C for 30 minutes to several hours.[7][9]

  • Basic Conditions: Dissolve the compound in 0.1 N NaOH to the same concentration. Reflux at 60°C for 30 minutes to several hours.[7][9]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples immediately before analysis to prevent further degradation.

3.2.2 Oxidative Stability

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The tertiary amine is a likely site for oxidation.

  • Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.[9] Protect the solution from light.

  • Sampling: Monitor the reaction over time (e.g., up to 7 days), collecting samples at appropriate intervals.

3.2.3 Thermal Stability

  • Rationale: To assess the stability of the solid form at elevated temperatures.

  • Conditions: Place a known quantity of the solid compound in a controlled temperature/humidity chamber (e.g., 70°C with ambient or controlled humidity) for an extended period (e.g., 1-2 months).[9]

  • Sampling: Analyze samples at predetermined checkpoints.

3.2.4 Photostability

  • Rationale: To determine if the compound degrades upon exposure to light, as specified in ICH guideline Q1B.

  • Conditions: Expose both the solid compound and a solution (in a photostabile solvent like water) to a calibrated light source that emits both UV and visible light. A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: Compare the light-exposed samples to the dark control to quantify photodegradation.

Potential Degradation Pathways

Based on the structure, the most probable degradation pathway under these stress conditions is the oxidation of the electron-rich dimethylamino group.

  • N-Oxidation: The nitrogen atom of the tertiary amine can be oxidized by H₂O₂ to form an N-oxide derivative. This is a common metabolic and chemical degradation pathway for tertiary amines.

  • N-Demethylation: A more strenuous oxidative condition could potentially lead to the cleavage of one or both methyl groups from the nitrogen atom.

Visualization: Potential Oxidative Degradation Pathway

Caption: Hypothesized N-oxidation degradation pathway.

Stability-Indicating Analytical Method

A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[6][7]

Protocol: RP-HPLC Method Development Strategy
  • Column Selection: Start with a versatile, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Wavelength Selection: Determine the UV absorbance maximum (λₘₐₓ) of the compound by running a UV scan. This is typically the starting point for the detector wavelength.

  • Mobile Phase Optimization:

    • Aqueous Component: Use a buffer to control the pH. A pH of around 3.0 (e.g., using phosphate or formate buffer) will ensure both the carboxylic acid is protonated and the tertiary amine remains protonated, leading to good peak shape.

    • Organic Component: Use acetonitrile or methanol as the organic modifier.

    • Gradient Elution: Develop a gradient elution method (e.g., starting at 5% organic and ramping up to 95% organic) to ensure that all potential degradants, which may have different polarities, are eluted from the column.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating specificity.

Data Presentation: Illustrative Chromatographic Data

Table 3: Hypothetical HPLC Results for an Oxidative Stress Sample

Peak ID Retention Time (min) Identity Peak Area (%)
1 3.5 N-Oxide Degradant 12.5
2 8.2 Parent Compound 86.1

| 3 | 10.1 | Unknown Degradant | 1.4 |

Note: This data illustrates how a well-resolved chromatogram can separate the parent peak from its degradation products, allowing for accurate quantification.

Conclusion

The characterization of (3-Dimethylamino-phenyl)-acetic acid hydrochloride's solubility and stability is a multi-faceted process that requires rigorous experimental design and scientifically sound interpretation. By employing systematic approaches like the shake-flask method for solubility and comprehensive forced degradation studies, researchers can build a robust understanding of the molecule's behavior. This knowledge is fundamental for its successful application, whether in optimizing a synthetic route, formulating a stable drug product, or meeting stringent regulatory requirements. The methodologies and frameworks presented in this guide provide a validated pathway to achieving these critical objectives.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride. Bluestar US. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmatutor. [Link]

  • Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Description and Solubility. U.S. Pharmacopeia. [Link]

  • 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). PubChem. [Link]

  • Bassi, P., et al. Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

  • Acetic acid 1603. NIOSH. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Dimethylamino-(3-fluoro-phenyl)-acetic acid. Bluestar US. [Link]

  • Vandana, & Chaudhary, A. K. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. JSS College of Pharmacy. [Link]

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(3-Dimethylamino-phenyl)-acetic acid hydrochloride as a synthetic auxin analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride as a Synthetic Auxin Analog

Foreword

The study of phytohormones, the signaling molecules that govern plant growth and development, remains a cornerstone of plant biology and agricultural science. Among these, auxin stands out for its pleiotropic effects, influencing everything from cell elongation and division to organ patterning and responses to environmental stimuli. Synthetic molecules that mimic the activity of natural auxins have proven invaluable, not only as commercial herbicides and growth regulators but also as precise chemical tools for dissecting the complexities of auxin signaling. This guide provides a detailed technical overview of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a synthetic analog of the principal natural auxin, indole-3-acetic acid (IAA). We will explore its mechanism of action through the lens of the canonical auxin signaling pathway, outline a robust bioassay for validating its activity, and discuss its potential applications for researchers in plant science and chemical biology.

Physicochemical Profile and Molecular Structure

A thorough understanding of a compound's activity begins with its physical and chemical properties. (3-Dimethylamino-phenyl)-acetic acid hydrochloride is a synthetic compound designed to mimic the structural and functional characteristics of natural auxins.

PropertyValueSource
Compound Name (3-Dimethylamino-phenyl)-acetic acid hydrochloride-
CAS Number 132864-53-0 (for free acid)[1][2]
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Canonical SMILES CN(C)C1=CC(=CC=C1)CC(=O)O.Cl-
Form Solid-
Molecular Structure Visualization

The structure of (3-Dimethylamino-phenyl)-acetic acid hydrochloride features an aromatic ring and a carboxylic acid side chain, which are known structural requirements for auxin activity.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_repression Low Auxin State Auxin (3-Dimethylamino-phenyl)-acetic acid (Auxin Analog) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds to (stabilized by auxin) SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE bound but inactive ARF->AuxRE activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression leads to Response Physiological Response (e.g., Cell Elongation Inhibition) Gene_Expression->Response

Caption: The canonical auxin signaling pathway initiated by an auxin analog.

General Synthetic Strategy

While a specific, peer-reviewed synthesis for (3-Dimethylamino-phenyl)-acetic acid hydrochloride is not readily available in the literature, a plausible synthetic route can be devised based on established methods for preparing substituted phenylacetic acids. One common strategy involves the palladium-catalyzed Suzuki coupling reaction. [3] A Generalized Approach:

  • Starting Materials: The synthesis could commence from a commercially available brominated precursor, such as ethyl 2-bromoacetate, and a custom-synthesized boronic acid or boronic ester, like (3-(dimethylamino)phenyl)boronic acid.

  • Suzuki Coupling: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would be used to couple the aryl boronic acid with the ethyl 2-bromoacetate. This Csp²-Csp³ coupling forms the carbon skeleton of the target molecule, yielding ethyl (3-dimethylamino-phenyl)-acetate. [3]3. Ester Hydrolysis: The resulting ester would then be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with potassium hydroxide (KOH) in a methanol/water mixture. [4]4. Salt Formation: Finally, the free acid, (3-Dimethylamino-phenyl)-acetic acid, would be treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether) to precipitate the desired hydrochloride salt, which often exhibits improved stability and handling properties.

This proposed pathway represents a logical and efficient method for accessing the target compound and its analogs for further study.

Experimental Validation: The Root Elongation Bioassay

The most characteristic and easily quantifiable physiological response to auxin is the inhibition of primary root elongation at moderate to high concentrations. [5]The Arabidopsis thaliana root elongation assay is a highly sensitive and standard method for determining the auxin-like activity of a test compound.

Experimental Workflow Diagram

Root_Elongation_Workflow cluster_treatments Treatment Conditions Start Start: Arabidopsis Seeds (e.g., Col-0) Sterilize Surface Sterilize Seeds (Ethanol & Bleach) Start->Sterilize Stratify Stratify (4°C for 2-3 days) Sterilize->Stratify Germinate Germinate on Control Media (Vertical Plates, 4-5 days) Stratify->Germinate Transfer Transfer Seedlings to Treatment Plates Germinate->Transfer Incubate Incubate Vertically (3-5 days) Transfer->Incubate Control Control (DMSO) Compound Test Compound (Varying Concentrations) Image Image Plates Incubate->Image Analyze Measure Root Growth (e.g., ImageJ) Image->Analyze End End: Dose-Response Curve Analyze->End

Caption: Workflow for the Arabidopsis root elongation bioassay.

Detailed Step-by-Step Protocol

Causality: This protocol is designed to isolate the effect of the test compound on post-germination root growth. Vertical plate orientation is critical to ensure roots grow straight along the agar surface due to gravitropism, simplifying measurement.

  • Media Preparation:

    • Prepare Murashige and Skoog (MS) basal medium with vitamins, 1% (w/v) sucrose, and solidify with 0.8% (w/v) agar. Adjust pH to 5.7 before autoclaving.

    • Prepare treatment plates by adding the test compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, from a concentrated DMSO stock to the molten agar after it has cooled to ~55°C. A typical concentration range to test would be 0 (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 20% commercial bleach with 0.05% Tween-20, and rinsing 4-5 times with sterile water.

    • Suspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days (stratification) to synchronize germination.

  • Germination and Transfer:

    • Pipette seeds onto control (no compound) MS plates in a straight line at the top.

    • Orient the plates vertically in a growth chamber (22°C, 16h light/8h dark cycle).

    • After 4-5 days, select seedlings with comparable root lengths. Carefully transfer them to the treatment plates, aligning the root tips along a marked line.

  • Incubation and Data Collection:

    • Return the treatment plates to the growth chamber and orient them vertically.

    • After an additional 3-5 days of growth, scan the plates at high resolution.

    • Using software like ImageJ, measure the length of new root growth from the transfer line to the new root tip for at least 15-20 seedlings per condition.

  • Data Analysis:

    • Calculate the average new root growth for each concentration.

    • Normalize the data by expressing the average growth at each concentration as a percentage of the average growth of the DMSO control.

    • Plot the percent inhibition of root elongation against the log of the compound concentration to generate a dose-response curve.

Representative Data Presentation

The expected outcome is a dose-dependent inhibition of root elongation, a hallmark of auxin activity.

Concentration (nM)Average New Root Growth (mm) ± SE% of Control Growth
0 (Control)35.2 ± 1.8100%
1033.1 ± 2.194.0%
5024.6 ± 1.569.9%
10015.8 ± 1.244.9%
5005.3 ± 0.915.1%
1000 (1 µM)2.1 ± 0.56.0%

Note: Data are hypothetical and for illustrative purposes only.

Applications and Future Directions

(3-Dimethylamino-phenyl)-acetic acid hydrochloride and its analogs serve as powerful tools for plant biology research:

  • Dissecting the Signaling Pathway: By using this compound on various genetic backgrounds (e.g., tir1/afb or aux/iaa mutants), researchers can further elucidate the specific roles and contributions of different signaling components. [6]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related phenylacetic acid derivatives can help define the precise structural features required for recognition by the TIR1/AFB co-receptor complex, aiding in the rational design of novel plant growth regulators or highly selective herbicides.

  • Chemical Genetics: This compound can be used in chemical genetic screens to identify new components of the auxin response pathway or to find mutations that confer resistance, thereby uncovering novel mechanisms of action or regulation.

Future work could focus on determining which of the six TIR1/AFB proteins in Arabidopsis this analog preferentially binds to, potentially revealing specificities that could be exploited for tissue- or process-specific manipulation of plant growth.

Conclusion

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a classic example of a synthetic auxin analog that faithfully mimics the action of endogenous IAA. Its activity is rooted in its ability to be perceived by the TIR1/AFB-Aux/IAA co-receptor complex, thereby triggering the degradation of transcriptional repressors and activating auxin-responsive gene expression. Validated through robust bioassays like the root elongation test, this compound provides researchers with a reliable and accessible tool to probe the fundamental mechanisms of auxin biology, with implications for both basic science and the development of next-generation agricultural chemicals.

References

  • Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. The Plant Cell, 27(1), 9-19. [Link]

  • Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]

  • Lewis, D. R., Olex, A. L., Laski, R. R., & Strader, L. C. (2013). Measurement of auxin transport in Arabidopsis thaliana. Journal of visualized experiments: JoVE, (78), e50538. [Link]

  • Prigge, M. J., Platten, D., & Estelle, M. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e52333. [Link]

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. ResearchGate. [Link]

  • Parry, G., Calderon-Villalobos, L. I., Prigge, M., Peret, B., Dharmasiri, S., Xuan, W., ... & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

  • King-Pharm. (n.d.). 2-(3-(dimethylamino)phenyl)acetic acid. Retrieved from [Link]

  • Arctom. (n.d.). 2-(3-(Dimethylamino)phenyl)acetic acid. Retrieved from [Link]

  • 3ASenrise. (n.d.). 2-(3-(dimethylamino)phenyl)acetic acid Hydrochloride. Retrieved from [Link]

  • Casale, A. H., et al. (2000). Auxin Transport Promotes Arabidopsis Lateral Root Initiation. The Plant Cell, 12(4), 581–594. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

  • Strader, L. C., Chen, L., & Bartel, B. (2017). Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner. International journal of molecular sciences, 18(7), 1475. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • Pěnčík, A., et al. (2018). Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis. International Journal of Molecular Sciences, 19(12), 3841. [Link]

  • Ivanchenko, M. G., et al. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Journal, 64(5), 769-781. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Retrieved from [Link]

  • Gazy, A. K., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(11), 2092. [Link]

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Methodological & Application

Application Notes & Experimental Protocols for (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Phenylacetic acid derivatives are significant scaffolds in medicinal chemistry, known to exhibit a range of biological activities, including analgesic and anti-inflammatory properties[1]. This guide details the compound's physicochemical properties, safety protocols, a robust synthesis method, analytical quality control procedures, and protocols for its application in experimental settings. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Compound Profile & Physicochemical Properties

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a derivative of phenylacetic acid, featuring a dimethylamino functional group at the meta-position of the phenyl ring. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it more amenable for use in biological assays and pharmaceutical formulations[2][3].

Table 1: Physicochemical Data Summary

PropertyValueSource / Rationale
IUPAC Name 2-(3-(dimethylamino)phenyl)acetic acid hydrochlorideNomenclature Standards
Molecular Formula C₁₀H₁₄ClNO₂Calculated
Molecular Weight 215.68 g/mol Calculated
Appearance Off-white to white solid/powderExpected for similar compounds[2]
Solubility Soluble in water, methanolExpected for hydrochloride salts[2][3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.Standard for laboratory chemicals[4][5]
SMILES String CN(C)C1=CC(=CC=C1)CC(=O)O.ClChemical Structure
InChI Key InChI=1S/C10H13NO2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1HChemical Structure

Health & Safety Precautions

Handling (3-Dimethylamino-phenyl)-acetic acid hydrochloride requires adherence to standard laboratory safety protocols. While specific toxicity data for this exact compound is not widely available, data from related phenylacetic acids and amine hydrochlorides should inform handling procedures.

  • Hazard Classification: May be harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation[2][4][6].

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side shields or a face shield[2][4][7].

  • Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[2][5].

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][4].

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth[5].

    • Skin: Wash off with plenty of water. Generally, the product does not irritate the skin[3][4].

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen[2].

Experimental Protocols

Protocol 1: Synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Rationale: The synthesis of substituted phenylacetic acids is a cornerstone of medicinal chemistry[8]. This protocol employs a Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This approach offers high yields and functional group tolerance. The final step involves salt formation to yield the desired hydrochloride product.

Workflow Diagram: Synthesis

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Saponification (Ester Hydrolysis) cluster_2 Step 3: Acidification & Salt Formation A 3-(Dimethylamino)phenylboronic Acid + Ethyl 2-bromoacetate B Reaction Mixture: Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) Solvent (e.g., Toluene/H2O) A->B Combine C Ethyl (3-dimethylamino-phenyl)-acetate (Ester Intermediate) B->C Heat (e.g., 80-100°C) D Reaction Mixture: Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H2O) C->D Add E Sodium (3-dimethylamino-phenyl)-acetate D->E Stir at RT F Aqueous HCl (e.g., 2M) E->F Add until pH ~1-2 G (3-Dimethylamino-phenyl)-acetic acid hydrochloride (Final Product) F->G Precipitation/Crystallization Sample Synthesized Sample (3-Dimethylamino-phenyl)-acetic acid HCl HPLC RP-HPLC Analysis Sample->HPLC MS Mass Spectrometry (LC-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity Purity Assessment (e.g., >95%) HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity Final Qualified for Use Purity->Final Identity->Final

Caption: Analytical workflow for quality control of the synthesized compound.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient would be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.[10]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Expected Result: A single major peak corresponding to the product. Purity is calculated based on the area percentage of the main peak.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive mode, often coupled with LC (LC-MS).

  • Expected Result: A prominent ion peak corresponding to the free base [M+H]⁺ at m/z 216.10.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Solvent: Deuterated water (D₂O) or DMSO-d₆.

  • Expected ¹H NMR Signals (qualitative description):

    • A singlet corresponding to the six protons of the dimethylamino group (-N(CH₃)₂).

    • A singlet corresponding to the two protons of the methylene group (-CH₂-COOH).

    • A series of multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the phenyl ring.

    • A broad singlet for the carboxylic acid proton (may exchange with D₂O).

Protocol 3: Preparation of Stock Solutions for Biological Assays

Rationale: Accurate and consistent preparation of stock solutions is fundamental for reproducible biological data. As a hydrochloride salt, the compound is expected to be water-soluble.

Materials:

  • (3-Dimethylamino-phenyl)-acetic acid hydrochloride (verified purity >95%)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Step-by-Step Procedure:

  • Calculation: Determine the mass of the compound needed for a desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.001 L x 0.010 mol/L x 215.68 g/mol x 1000 mg/g = 2.16 mg.

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance in a clean weigh boat or directly into a sterile tube.

  • Dissolution: a. Add the desired volume of solvent (e.g., sterile water or PBS) to the tube containing the compound. b. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if dissolution is slow.

  • Sterilization & Storage: a. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. b. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C or -80°C for long-term use.

References

  • PubChem. (n.d.). 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet - Phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride. Retrieved from [Link]

  • LGC Standards. (n.d.). Impurity testing beyond pharmacopeial methods. Retrieved from [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of HPLC method for the resolution of drug intermediates. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of (3-Dimethylamino-phenyl)-acetic acid hydrochloride for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of (3-Dimethylamino-phenyl)-acetic acid hydrochloride for use in cell culture experiments. Adherence to this protocol is critical for ensuring solution stability, minimizing cytotoxicity from improper preparation, and achieving reproducible experimental results. The protocol emphasizes the rationale behind key steps, particularly concerning the challenges posed by hydrochloride salts in physiological buffer systems.

Introduction & Scientific Background

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a small molecule of interest in various research fields. Like many amine-containing compounds, it is often formulated as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.[1] While this salt form enhances shelf-life and initial dissolution, the hydrochloride moiety can significantly impact the pH of the resulting solution, which requires careful management to avoid adverse effects on cell culture systems.

The protonated amine of the HCl salt is in equilibrium with its deprotonated, free-base form. The ratio of these forms, and thus the compound's solubility and interaction with cellular targets, is highly dependent on the pH of the medium.[2] An improperly prepared solution can lead to precipitation upon dilution in buffered cell culture media or cause a local pH shift that stresses or kills cells, confounding experimental outcomes. This guide provides a validated, step-by-step methodology to mitigate these risks.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

PropertyValueSource
IUPAC Name 2-(3-(dimethylamino)phenyl)acetic acid hydrochlorideN/A
CAS Number 132864-53-0 (for free base)J&W Pharmlab[3]
Molecular Formula C₁₀H₁₄ClNO₂Calculated
Molecular Weight 215.68 g/mol Calculated
Appearance White to off-white solid/powderGeneral Observation[4]
General Solubility Hydrochloride salts are generally soluble in aqueous solutions.[1] Solubility can decrease as the pH increases towards neutral.[2]Benchchem[1], ACS Omega[2]

Health, Safety, and Handling Precautions

Before handling the compound, review the Safety Data Sheet (SDS) from your supplier. If an SDS is not available for this specific compound, general precautions for handling similar chemical powders should be followed.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[5]

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.[6]

  • Accidental Exposure:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[4][5]

    • Skin: Wash off immediately with plenty of water.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Protocol: Preparation of a 10 mM Sterile Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be diluted to the final working concentration in cell culture media. Preparing a high-concentration stock in a simple solvent system minimizes the volume of solvent added to the final culture, reducing the risk of solvent-induced artifacts.

Required Materials
  • (3-Dimethylamino-phenyl)-acetic acid hydrochloride powder

  • Sterile, nuclease-free water or sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, single-use syringe (1-3 mL)

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile 1 M NaOH and 1 M HCl solutions (for pH adjustment, if needed)

  • Calibrated pH meter with a micro-probe (optional, but recommended)

Recommended Solvents
  • Sterile Deionized Water: As a hydrochloride salt, the compound is expected to have good aqueous solubility.[1] This is the preferred solvent for direct use in most cell culture applications. However, be aware that it will create an acidic solution.

  • Dimethyl Sulfoxide (DMSO): If aqueous solubility is limited, DMSO is a common alternative. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%, and ideally <0.1%) as it can be toxic to cells. A vehicle control with the same final DMSO concentration must be included in all experiments.

Step-by-Step Dissolution Protocol

This entire procedure must be performed in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 215.68 g/mol x 1000 mg/g = 2.16 mg

  • Weighing: Carefully weigh out 2.16 mg of (3-Dimethylamino-phenyl)-acetic acid hydrochloride powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Reconstitution:

    • Add 900 µL of your chosen sterile solvent (e.g., sterile water) to the microcentrifuge tube.

    • Cap the tube tightly and vortex for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution against a dark background to ensure no solid particles remain. If particles are present, continue vortexing and gently warm the tube with your hand.

  • pH Consideration (for aqueous stocks): Dissolving the HCl salt in unbuffered water will result in an acidic solution. Adding a small volume of this acidic stock directly to your cell culture medium can be acceptable, as the medium's buffering capacity will neutralize it. However, for highly sensitive assays or high stock concentrations, you may consider pre-neutralizing the stock. This is an advanced step and should be done with caution to avoid causing the compound to precipitate.

  • Volume Adjustment: Once fully dissolved, add the final 100 µL of the solvent to reach a total volume of 1 mL. Vortex briefly to mix.

  • Sterile Filtration:

    • Draw the entire solution into a sterile 1 mL or 3 mL syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile microcentrifuge tube. This step is mandatory to remove any potential microbial contamination or undissolved micro-particulates.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps for preparing a sterile stock solution.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution & Sterilization cluster_store Storage Calculate_Mass 1. Calculate Required Mass (e.g., 2.16 mg for 1 mL of 10 mM) Weigh_Compound 2. Weigh Compound into Sterile Tube Calculate_Mass->Weigh_Compound Add_Solvent 3. Add Solvent (e.g., Water or DMSO) Weigh_Compound->Add_Solvent Vortex 4. Vortex Until Fully Dissolved Add_Solvent->Vortex Inspect 5. Visually Inspect for Clarity Vortex->Inspect Filter 6. Sterile Filter (0.22 µm) into New Tube Inspect->Filter If clear Aliquot 7. Create Single-Use Aliquots Filter->Aliquot Store 8. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a sterile stock solution.

Preparation of Working Solutions for Cell Treatment

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Once thawed, vortex briefly.

  • Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock needed.

    • Example: To prepare 2 mL of cell culture medium with a final concentration of 10 µM:

      • C₁ = 10 mM = 10,000 µM

      • V₁ = ?

      • C₂ = 10 µM

      • V₂ = 2 mL = 2000 µL

      • V₁ = (C₂ * V₂) / C₁ = (10 µM * 2000 µL) / 10,000 µM = 2 µL

  • Dosing: Directly add 2 µL of the 10 mM stock solution to your 2 mL of pre-warmed cell culture medium. Mix gently by pipetting or swirling the plate/flask.

  • Vehicle Control: For the negative control wells, add an equivalent volume (2 µL) of the same solvent used for the stock solution (e.g., sterile water or DMSO) to 2 mL of media. This is essential to ensure that any observed effects are due to the compound and not the solvent.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution
Compound fails to dissolve in water. The compound may have lower than expected aqueous solubility at the desired concentration.Try gentle warming (to 37°C) or sonication. If it still fails to dissolve, prepare the stock solution in 100% DMSO.
Precipitate forms when stock is added to media. The compound's solubility limit is exceeded in the complex, buffered media. The pH shift from neutral media may deprotonate the amine, causing the less soluble free base to crash out.Prepare a more dilute stock solution (e.g., 1 mM) and add a larger volume to the media. Alternatively, add the stock solution to the media dropwise while gently swirling to allow for gradual pH equilibration.
High background cell death in all treated wells. The stock solution may be contaminated. The final concentration may be too high. The solvent (especially DMSO) concentration may be too high.Always use a 0.22 µm filter for the stock solution. Perform a dose-response curve to determine the optimal non-toxic working concentration. Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.1% for DMSO).

References

  • BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • BenchChem. (n.d.). Diethylamino-phenyl-acetic acid hydrochloride.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet for Phenylacetic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Dimethylaminopropiophenone hydrochloride.
  • Cayman Chemical. (2025). Safety Data Sheet for Phenylacetic Acid.
  • Pokhrel, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • J&W Pharmlab. (n.d.). (3-Dimethylamino-phenyl)-acetic acid.

Sources

Optimal concentration of (3-Dimethylamino-phenyl)-acetic acid hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Determination of Optimal Concentration for (3-Dimethylamino-phenyl)-acetic acid hydrochloride in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the optimal experimental concentration of (3-Dimethylamino-phenyl)-acetic acid hydrochloride for various in vitro applications. As a compound with limited published data, a systematic approach is essential to establish a working concentration that elicits the desired biological effect while minimizing cytotoxicity. This guide outlines the fundamental principles, detailed protocols for cytotoxicity and functional assays, and data interpretation strategies necessary for the successful integration of this compound into experimental workflows.

Introduction to (3-Dimethylamino-phenyl)-acetic acid hydrochloride

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is an aromatic amino acid derivative.[1] Its hydrochloride salt form generally enhances solubility in aqueous solutions, making it suitable for a variety of research applications.[1] While specific biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural features suggest potential roles as an intermediate in the synthesis of bioactive molecules or as a modulator of enzymatic pathways.[1][2] Given the novelty of this compound in many experimental systems, it is imperative for researchers to empirically determine its optimal concentration range for their specific cell type and assay.

Foundational Principles for Determining Optimal Concentration

The primary goal is to identify a concentration range that is both biologically active and non-toxic to the cells under investigation. This is achieved through a systematic, multi-step process:

  • Solubility and Stock Solution Preparation: Ensuring the compound is fully dissolved is the first critical step. Common solvents like Dimethyl Sulfoxide (DMSO) are often used to create a high-concentration stock solution.[3]

  • Cytotoxicity Profiling: Before assessing the functional effects of a compound, it is crucial to determine the concentration at which it becomes toxic to the cells. This is typically achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) for cell viability.[4]

  • Functional Activity Assessment: Once a non-toxic concentration range is established, the compound can be tested in a functional assay to determine its efficacy. The half-maximal effective concentration (EC50) is a key parameter derived from this assessment.[3]

  • Therapeutic Window: The optimal concentration, or "therapeutic window," lies between the concentration that produces the desired effect and the concentration that induces significant cytotoxicity.

The following diagram illustrates the logical workflow for determining the optimal concentration of a novel compound.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Assessment cluster_func Phase 3: Functional Assay cluster_analysis Phase 4: Analysis A Compound Solubility Testing B Prepare High-Concentration Stock Solution (e.g., in DMSO) A->B C Perform Serial Dilutions (Broad Range) B->C D Treat Cells and Incubate (e.g., 24, 48, 72 hours) C->D E Conduct Cell Viability Assay (e.g., MTT, LDH) D->E F Generate Dose-Response Curve & Calculate IC50 E->F G Select Concentrations Below IC50 F->G H Perform Functional Assay (e.g., Enzyme Inhibition) G->H I Generate Efficacy Curve & Calculate EC50 H->I J Determine Optimal Working Concentration I->J

Caption: Workflow for determining optimal compound concentration.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and subsequent serial dilutions.

Materials:

  • (3-Dimethylamino-phenyl)-acetic acid hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Appropriate cell culture medium

Procedure:

  • Stock Solution Preparation: a. To prepare a 10 mM stock solution, dissolve 2.297 mg of (3-Dimethylamino-phenyl)-acetic acid hydrochloride (Molecular Weight: 229.70 g/mol ) in 1 mL of DMSO. b. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if solubility is an issue, but compound stability should be considered.[3] c. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store at -20°C or -80°C for long-term stability.

  • Serial Dilutions for Working Solutions: a. For initial range-finding experiments, a logarithmic or half-log dilution series is recommended to cover a broad spectrum of concentrations.[3] b. Prepare intermediate dilutions of the stock solution in cell culture medium. c. Perform serial dilutions in a 96-well plate to achieve the final desired concentrations for your assay. d. Crucial Control: Always include a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[3]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cells of interest plated in a 96-well plate

  • (3-Dimethylamino-phenyl)-acetic acid hydrochloride working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Include untreated and vehicle-only controls.[3] b. A suggested starting range for a novel compound is broad, for example, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, and 500 µM.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle control (representing 100% viability). b. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. c. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Functional Assay and Data Interpretation

The choice of functional assay is dependent on the hypothesized mechanism of action of the compound. For illustrative purposes, a generic enzyme inhibition assay workflow is described.

Example Workflow: Enzyme Inhibition Assay

G cluster_setup Assay Setup cluster_treatment Compound Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Assay Buffer & Reagents B Add Enzyme to Wells A->B C Add Serial Dilutions of Compound (Concentrations < IC50) B->C D Pre-incubate Enzyme with Compound C->D E Initiate Reaction by Adding Substrate D->E F Incubate for a Defined Time E->F G Stop Reaction & Measure Signal (e.g., Absorbance, Fluorescence) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine EC50/IC50 H->I

Sources

Evaluating (3-Dimethylamino-phenyl)-acetic acid hydrochloride as a Novel Plant Growth Regulator in Plant Tissue Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a synthetic compound with structural similarities to phenylacetic acid, a known natural auxin.[1] While its direct application in plant tissue culture is not yet documented in publicly available literature, its chemical structure suggests a potential for auxin-like activity. This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound as a novel plant growth regulator. The protocols detailed herein are designed to be self-validating, enabling researchers to rigorously assess the compound's efficacy and mechanism of action in various plant tissue culture systems.

Introduction: The Quest for Novel Auxins

Auxins are a class of phytohormones that play a pivotal role in virtually every aspect of plant growth and development, including cell division, elongation, and differentiation.[2][3] The primary endogenous auxin in most plants is indole-3-acetic acid (IAA).[3] However, a diverse array of synthetic compounds that mimic the activity of IAA have been identified and are now indispensable tools in modern agriculture and plant biotechnology.[4] These synthetic auxins are instrumental in various plant tissue culture applications, such as inducing callus formation, promoting adventitious rooting, and facilitating somatic embryogenesis.[5][6]

The discovery of novel synthetic auxins can offer advantages over existing compounds, such as enhanced stability, increased efficacy in specific species, or novel morphogenetic responses. (3-Dimethylamino-phenyl)-acetic acid hydrochloride presents an intriguing candidate for investigation due to its structural resemblance to the auxin, phenylacetic acid. This document outlines a systematic approach to characterize the potential auxin-like properties of this compound.

Postulated Mechanism of Action: The Auxin Signaling Pathway

The canonical auxin signaling pathway provides a framework for understanding how (3-Dimethylamino-phenyl)-acetic acid hydrochloride might exert its effects if it possesses auxin-like activity. Auxin perception and signaling involve a complex interplay of receptors and downstream signaling components.[7] The primary mechanism involves the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[7] This binding event targets the Aux/IAA protein for degradation, thereby de-repressing AUXIN RESPONSE FACTORs (ARFs), which in turn regulate the expression of auxin-responsive genes that drive cellular responses like cell elongation and division.[8]

Diagram: Postulated Auxin Signaling Pathway for (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Auxin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound (3-Dimethylamino-phenyl)- acetic acid hydrochloride (Hypothesized Auxin) Receptor TIR1/AFB Receptor Compound->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Cellular_Response Cellular Responses (Elongation, Division) Gene_Expression->Cellular_Response Leads to

Caption: A diagram illustrating the potential mechanism of action of (3-Dimethylamino-phenyl)-acetic acid hydrochloride via the canonical auxin signaling pathway.

Experimental Evaluation: A Phased Approach

A systematic, multi-phase screening process is recommended to evaluate the auxin-like properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This approach allows for a comprehensive characterization of the compound's biological activity.

Diagram: Experimental Workflow for Evaluating a Novel Plant Growth Regulator

Experimental Workflow Phase1 Phase 1: Dose-Response and Primary Screening Phase2 Phase 2: Comparative Analysis with Known Auxins Phase1->Phase2 Promising Results Phase3 Phase 3: Morphogenetic Potential (Callus, Rooting, Embryogenesis) Phase2->Phase3 Confirmed Activity Phase4 Phase 4: Mechanism of Action Studies (Optional) Phase3->Phase4 Significant Findings

Caption: A phased experimental workflow for the systematic evaluation of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Protocols

Preparation of Stock Solutions

Accurate and sterile preparation of stock solutions is critical for reproducible results.[5]

Materials:

  • (3-Dimethylamino-phenyl)-acetic acid hydrochloride

  • Solvent (e.g., 1N NaOH or DMSO, to be determined based on solubility tests)

  • Sterile, double-processed water

  • Sterile volumetric flasks

  • Sterile-filterable syringe filters (0.2 µm)

  • Sterile storage bottles

Protocol:

  • Solubility Test: Determine the appropriate solvent for (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Start with a small amount of powder and test solubility in sterile water, 1N NaOH, and DMSO.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 100 mg of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

    • Transfer the powder to a sterile 100 mL volumetric flask.

    • Add a small volume (2-5 mL) of the determined solvent to completely dissolve the powder.

    • Once dissolved, bring the volume to 100 mL with sterile, double-processed water.[5]

    • Mix thoroughly by inversion.

  • Sterilization: Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution at 2-8°C in the dark. Note that some plant growth regulators are light-sensitive.[9]

Phase 1: Dose-Response and Primary Screening

The initial phase aims to determine the optimal concentration range of the test compound and to observe its general effects on plant cell growth. A common concentration range for auxins in plant tissue culture is 0.01-10.0 mg/L.[5][6]

Plant Material: A standard model system such as tobacco (Nicotiana tabacum) or Arabidopsis thaliana leaf explants.

Culture Medium: Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.

Protocol:

  • Prepare basal MS medium and autoclave.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the filter-sterilized stock solution of (3-Dimethylamino-phenyl)-acetic acid hydrochloride to the molten MS medium to achieve a range of final concentrations.

  • Dispense the medium into sterile petri dishes.

  • Excise leaf explants (approximately 1 cm²) from sterile in vitro-grown plantlets.

  • Place the explants onto the prepared media.

  • Seal the petri dishes and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

  • Observe the cultures weekly for 4-6 weeks, recording morphological changes, callus formation, and any signs of toxicity.

Data Collection and Analysis:

  • Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100

  • Callus Morphology: Describe the color (e.g., white, green, brown) and texture (e.g., friable, compact) of the callus.

  • Fresh Weight of Callus: Measure the fresh weight of the callus produced per explant at the end of the culture period.

Expected Outcome: This experiment will identify the concentration range at which (3-Dimethylamino-phenyl)-acetic acid hydrochloride promotes cell proliferation and callus formation, as well as the concentrations that are inhibitory or toxic.

Parameter Concentration of Test Compound (mg/L) Control (No Auxin) 0.01 0.1 0.5 1.0 2.0 5.0 10.0
Callus Induction (%)
Callus Fresh Weight (g)
Morphology

Table 1: Example of a data collection table for the dose-response experiment.

Phase 2: Comparative Analysis with Known Auxins

To validate the auxin-like activity of the test compound, its effects should be compared to those of well-established synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and α-Naphthaleneacetic acid (NAA).[4]

Protocol:

  • Based on the results of Phase 1, select the optimal concentration of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

  • Prepare MS media containing the optimal concentration of the test compound, as well as media containing equimolar concentrations of 2,4-D and NAA.

  • Include a hormone-free control medium.

  • Culture leaf explants as described in the Phase 1 protocol.

  • After 4-6 weeks, compare the callus induction frequency, callus morphology, and fresh weight across all treatments.

Expected Outcome: This comparative analysis will reveal whether the test compound induces a similar or different response compared to known auxins, providing strong evidence for its mode of action.

Treatment Concentration (µM) Callus Induction (%) Callus Fresh Weight (g) Callus Morphology
Control (No Auxin) 0
(3-Dimethylamino-phenyl)-acetic acid hydrochloride Optimal
2,4-D Equimolar
NAA Equimolar

Table 2: Example of a data collection table for the comparative analysis.

Phase 3: Evaluation of Morphogenetic Potential

This phase investigates the ability of the test compound to induce specific developmental responses, such as adventitious root formation and somatic embryogenesis.

A. Adventitious Rooting:

  • Use an appropriate explant, such as stem segments or leaf petioles.

  • Culture the explants on MS medium supplemented with a range of concentrations of the test compound.

  • Observe the cultures for the emergence of roots over a period of 4-8 weeks.

  • Record the percentage of explants forming roots, the number of roots per explant, and the average root length.

B. Somatic Embryogenesis:

  • Induce embryogenic callus on a medium containing a high concentration of the test compound, often in combination with a cytokinin.[10]

  • Transfer the embryogenic callus to a hormone-free or low-auxin medium to promote the development of somatic embryos.

  • Monitor the cultures for the formation of globular, heart, torpedo, and cotyledonary stage embryos.

  • Quantify the number of somatic embryos produced per gram of callus.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Negative Control (Hormone-Free Medium): This treatment establishes the baseline response of the explants in the absence of any exogenous plant growth regulators.

  • Positive Controls (Known Auxins): Comparing the test compound to established auxins like 2,4-D and NAA provides a benchmark for its activity.[11]

Consistent and dose-dependent responses of the test compound, when compared to these controls, will provide a high degree of confidence in the experimental findings.

Conclusion and Future Directions

The successful completion of this proposed research plan will provide a comprehensive understanding of the potential of (3-Dimethylamino-phenyl)-acetic acid hydrochloride as a novel plant growth regulator. If proven effective, this compound could be a valuable addition to the toolkit of researchers and professionals in plant tissue culture and biotechnology. Further studies could delve into its mechanism of action at the molecular level, including its interaction with auxin receptors and its effect on the expression of auxin-responsive genes.

References

  • Tsygankova, V. A., Andrusevich, Y. V., Galkin, A. P., Yemets, A. I., Blume, Y. B., Pilyo, S. G., ... & Brovarets, V. S. (2024). Auxin-like and Cytokinin-like Effects of New Synthetic Pyrimidine Derivatives on the Growth and Photosynthesis of Wheat. Journal of Plant Science and Phytopathology, 8, 017-029. [Link]

  • Sheshukova, G., Guseva, E., & Dodueva, I. (2024). Plant Growth Regulation in Cell and Tissue Culture In Vitro. Plants, 13(2), 269. [Link]

  • Google Patents. (2008). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride. [Link]

  • PhytoTech Labs. (n.d.). Plant Growth Regulators. [Link]

  • Friml, J., & Weijers, D. (2023). Mechanisms of auxin action in plant growth and development. Nature Reviews Molecular Cell Biology, 24(10), 735-753. [Link]

  • Jain, M., & Kumar, V. (Eds.). (2017). Auxins and Cytokinins in Plant Biology: Methods and Protocols. Springer. [Link]

  • Tan, X., & Xue, H. (2020). Chemical Biology in Auxin Research. Journal of Experimental Botany, 71(14), 4145-4157. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Rosas-Pérez, T., Rivas-Valencia, P., & Reyes-Hernández, B. J. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(1), 227. [Link]

  • Li, Y., & He, Y. (2025). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 6(1), 103061. [Link]

  • Tsygankova, V. A., Andrusevich, Y. V., Galkin, A. P., Yemets, A. I., Blume, Y. B., Pilyo, S. G., ... & Brovarets, V. S. (2024). Auxin-like and Cytokinin-like Effects of New Synthetic Pyrimidine Derivatives on the Growth and Photosynthesis of Wheat. Journal of Plant Science and Phytopathology, 8, 017-029. [Link]

  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64. [Link]

  • BYJU'S. (n.d.). Auxin – The Plant Growth Hormone. [Link]

  • Sheshukova, G., Guseva, E., & Dodueva, I. (2024). Plant Growth Regulation in Cell and Tissue Culture In Vitro. Plants, 13(2), 269. [Link]

  • Majerz-Maniecka, K., & Kurczab, R. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(19), 6289. [Link]

  • Lim, Y. S., & Ho, W. S. (2023). Plant Growth Regulator- and Elicitor-Mediated Enhancement of Biomass and Andrographolide Production of Shoot Tip-Culture-Derived Plantlets of Andrographis paniculata (Burm.f.) Wall. (Hempedu Bumi). Plants, 12(16), 2990. [Link]

  • Tsygankova, V., Andrusevich Ya, V., Galkin, A., Pilyo, S., G., K., & Brovarets, V. (2023). Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. Journal of Plant Science and Phytopathology, 7, 063-072. [Link]

  • Hayashi, K., Neve, J., Hirose, M., Kuboki, A., Shimada, Y., Chiba, S., ... & Asami, T. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15192-15197. [Link]

  • Save My Exams. (2025, October 10). The Role of Auxin in Elongation Growth (Cambridge (CIE) A Level Biology): Revision Note. [Link]

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Analytical methods for quantifying (3-Dimethylamino-phenyl)-acetic acid hydrochloride in samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of (3-Dimethylamino-phenyl)-acetic acid hydrochloride in various sample matrices. Designed for researchers, analytical scientists, and drug development professionals, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the scientific rationale behind experimental choices and adheres to rigorous validation principles as outlined by international regulatory bodies to ensure data integrity and trustworthiness.

Introduction: The Need for Precise Quantification

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is an organic compound whose precise structure and functional groups make it a subject of interest in synthetic chemistry and pharmaceutical development. Accurate and reliable quantification is paramount for various stages of the research and development lifecycle, including purity assessment of synthetic batches, stability testing, and formulation analysis. The choice of analytical technique is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

This guide details three robust methods for the quantification of this analyte:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for its high resolution, sensitivity, and specificity, making it ideal for complex mixtures and trace-level detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separation and identification, particularly useful for volatile compounds or those that can be made volatile through derivatization.

  • UV-Vis Spectrophotometry: A rapid, simple, and cost-effective method suitable for routine analysis of relatively pure samples where high specificity is not the primary concern.[1]

Each protocol is presented with an emphasis on the underlying principles and is designed to be a self-validating system, grounded in established scientific guidelines.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name (3-Dimethylamino-phenyl)-acetic acid hydrochlorideN/A
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
Appearance Solid
Melting Point 82-85 °C (for a related boronic acid compound)[2]
SMILES String O=C(O)C(N(C)C)C1=CC=CC(N(C)C)=C1.ClN/A

Note: Specific properties like melting point can vary. The provided melting point is for a structurally related compound and should be experimentally verified for the specific analyte.

Core Methodologies: Principles and Application

The selection of an analytical method is a critical decision based on a balance of performance, sample complexity, and available resources.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a polar compound, Reverse-Phase HPLC (RP-HPLC) is the most effective approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte, being polar, has less affinity for the stationary phase and elutes relatively quickly, but its retention can be finely tuned by adjusting the mobile phase composition.

Causality in Method Design:

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is chosen for its versatility and effectiveness in separating a wide range of polar and moderately nonpolar compounds.[3] Its hydrophobic nature provides the necessary interaction for retaining the phenylacetic acid derivative.

  • Mobile Phase (Buffered Acetonitrile/Methanol): A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent modulates the retention time, while the buffer (e.g., phosphate buffer) maintains a constant pH.[4] Controlling pH is critical for ionizable compounds like carboxylic acids and amines to ensure consistent retention and peak shape.

  • UV Detection: The presence of a phenyl group in the analyte results in strong UV absorbance, making a UV detector a highly sensitive and suitable choice for quantification.[5] A common detection wavelength for such aromatic compounds is around 210-260 nm.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes, sorts, and detects the fragments based on their mass-to-charge ratio, providing both quantitative data and structural identification.

Causality in Method Design:

  • Derivatization: (3-Dimethylamino-phenyl)-acetic acid hydrochloride is a polar, non-volatile salt. Direct analysis by GC is not feasible. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid and amine functionalities into more volatile and thermally stable esters or silyl ethers.[6] This process improves chromatographic peak shape and sensitivity.[6]

  • Column Selection: A low- to mid-polarity column, such as a 5% phenyl methypolysiloxane phase, is typically used for the separation of these derivatized compounds.[6]

  • Mass Spectrometry Detection: MS provides exceptional specificity. By monitoring characteristic ions of the derivatized analyte (Selected Ion Monitoring, SIM mode), interference from the sample matrix can be virtually eliminated, allowing for highly accurate quantification even at low levels.[7]

UV-Vis Spectrophotometry

Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Causality in Method Design:

  • Wavelength Selection (λmax): The analyte's phenyl ring absorbs UV radiation. To achieve maximum sensitivity and minimize deviations from the Beer-Lambert Law, the analysis is performed at the wavelength of maximum absorbance (λmax).[8] This is determined by scanning a solution of the pure compound across the UV spectrum (typically 200-400 nm).[1]

  • Solvent Choice: The solvent used to dissolve the sample must be transparent in the wavelength range of interest. Common choices include methanol, ethanol, or dilute acidic/basic solutions, which can also help ensure the consistent ionization state of the analyte.

  • Limitations: This method is less specific than chromatographic techniques. Any other substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, it is best suited for samples with a known and simple matrix.

Experimental Workflows and Protocols

The following protocols are provided as a starting point and should be optimized and fully validated for your specific application and sample matrix.

Workflow for Analytical Method Implementation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Extraction/Dilution) Sample->SamplePrep StdPrep Standard Preparation SST System Suitability Test StdPrep->SST Analysis Sequence Analysis (Standards & Samples) SamplePrep->Analysis Instrument Instrument Setup (HPLC, GC-MS, or UV-Vis) Instrument->SST SST->Analysis If Passed Integration Peak Integration & Calibration Curve Generation Analysis->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report G cluster_params Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol (Pre-defined acceptance criteria) Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Specificity Specificity Exec->Specificity Linearity Linearity & Range Exec->Linearity Accuracy Accuracy Exec->Accuracy Precision Precision (Repeatability & Intermediate) Exec->Precision LOQ LOD / LOQ Exec->LOQ Robustness Robustness Exec->Robustness Report Generate Validation Report (Summarize results vs. criteria) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: Workflow for analytical method validation.

Summary of Validation Parameters
ParameterPurposeTypical Acceptance Criteria (for HPLC/GC-MS)
Specificity To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradation products. [9][10]Peak purity index > 0.99 (for DAD). No co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range. [9]Correlation coefficient (R²) ≥ 0.999. [11]
Accuracy To measure the closeness of the experimental value to the true value, assessed by spike recovery. [9]Percent recovery typically within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0% for assay. [12]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits.

References

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  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 20, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency. Retrieved January 20, 2026, from [Link]

  • The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

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  • Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]

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  • acetic acid 1603 | niosh. (1994, August 15). CDC. Retrieved January 20, 2026, from [Link]

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  • (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]

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  • High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol. (2014, January 15). Google Patents.
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(3-Dimethylamino-phenyl)-acetic acid hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride and its Role as a Glycine Transporter 1 (GlyT1) Inhibitor in Neuroscience Research

Authored by a Senior Application Scientist

This document provides a comprehensive overview of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, contextualized within the broader and more extensively researched class of Glycine Transporter 1 (GlyT1) inhibitors. While specific research on (3-Dimethylamino-phenyl)-acetic acid hydrochloride in neuroscience is not widely published, its chemical structure suggests potential activity as a GlyT1 inhibitor. Therefore, this guide will focus on the principles, applications, and detailed protocols relevant to evaluating GlyT1 inhibitors, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Introduction: The Significance of GlyT1 Inhibition in Neuroscience

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is fundamental to synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its cognitive and negative symptoms.[2][3] Direct agonism of the NMDA receptor is challenging due to potential excitotoxicity. An alternative and more nuanced therapeutic strategy is to modulate the receptor's activity via its co-agonist site, which is activated by glycine.[4]

The synaptic concentration of glycine is tightly regulated by the Glycine Transporter 1 (GlyT1).[5] By inhibiting GlyT1, the reuptake of glycine from the synapse is slowed, leading to increased extracellular glycine levels. This, in turn, enhances the activation of NMDA receptors in conjunction with glutamate, offering a promising approach to ameliorate conditions associated with NMDA receptor hypofunction.[4] GlyT1 inhibitors are therefore a major focus of research for treating schizophrenia and other neurological disorders with cognitive impairments.[1][3]

The Molecular Mechanism: Enhancing Synaptic Function

GlyT1 is a sodium and chloride-dependent transporter located on both neurons and glial cells, where it plays a critical role in clearing glycine from the synaptic cleft.[5] In glutamatergic synapses, glycine acts as an essential co-agonist for the NMDA receptor. For the NMDA receptor channel to open, both glutamate and glycine (or D-serine) must be bound to their respective sites on the receptor complex.

Inhibition of GlyT1 disrupts this reuptake process, leading to an accumulation of glycine in the synapse. This increased availability of the co-agonist enhances the probability of NMDA receptor activation when glutamate is released from the presynaptic terminal. This targeted potentiation of NMDA receptor function is key to the therapeutic potential of GlyT1 inhibitors.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron Glutamate Glutamate presynaptic->Glutamate Release postsynaptic Postsynaptic Neuron astrocyte Astrocyte Glycine Glycine NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine->NMDAR Co-agonist Binding GlyT1_astro GlyT1 Glycine->GlyT1_astro Reuptake Ca_ion Ca²⁺ Influx & Downstream Signaling NMDAR->Ca_ion Activation GlyT1_inhibitor (3-Dimethylamino-phenyl) -acetic acid HCl (GlyT1 Inhibitor) GlyT1_inhibitor->GlyT1_astro Inhibits

Caption: Mechanism of GlyT1 Inhibition at the Synapse.

Applications in Preclinical Neuroscience Research

GlyT1 inhibitors are primarily investigated for their potential to treat the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current antipsychotics.[2] They are also explored for other conditions involving cognitive deficits.

  • Schizophrenia: Animal models that mimic aspects of schizophrenia, such as those induced by NMDA receptor antagonists like phencyclidine (PCP) or MK-801, are commonly used.[5][6] GlyT1 inhibitors have been shown to reverse deficits in these models, including hyperactivity, social interaction deficits, and cognitive impairments.[2][5]

  • Cognitive Enhancement: The pro-cognitive effects of GlyT1 inhibitors are assessed in various behavioral paradigms that test learning, memory, and executive function.[1] These compounds have been shown to improve performance in tasks like the Novel Object Recognition Test and the Spontaneous Alternation Task.[1][7]

In Vitro Characterization: Quantifying Target Engagement

The initial characterization of a potential GlyT1 inhibitor involves determining its binding affinity and potency at the transporter. This is typically achieved through radioligand binding assays.

Protocol 1: GlyT1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound, such as (3-Dimethylamino-phenyl)-acetic acid hydrochloride, for GlyT1.

Objective: To measure the concentration of the test compound that inhibits 50% of the specific binding of a known radioligand to GlyT1.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-(R)-NPTS or another suitable high-affinity GlyT1 inhibitor radioligand.[8]

  • Test Compound: (3-Dimethylamino-phenyl)-acetic acid hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup:

    • Total Binding: Wells containing cell membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing cell membranes, radioligand, and a high concentration of a known, non-labeled GlyT1 inhibitor (e.g., 10 µM Sarcosine) to saturate all specific binding sites.

    • Test Compound: Wells containing cell membranes, radioligand, and varying concentrations of the test compound.

  • Assay Incubation:

    • To each well of the 96-well plate, add 50 µL of Binding Buffer.

    • Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For NSB wells, add the saturating concentration of the unlabeled inhibitor.

    • Add 50 µL of the radioligand (e.g., [³H]-(R)-NPTS) at a concentration close to its Kd (e.g., 1-5 nM).

    • Initiate the binding reaction by adding 50 µL of the GlyT1-expressing cell membrane preparation (protein concentration typically 10-50 µg per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Compound GlyT1 IC50 (nM)
SSR-1038001.9 - 5.3
ALX-5407 (NFPS)3
TASP0315003Not reported
BitopertinVariable
ASP253592
IC50 values can vary depending on assay conditions.[5][9]

In Vivo Target Engagement: Measuring Glycine Levels in the Brain

To confirm that a GlyT1 inhibitor is active in the central nervous system, in vivo microdialysis is used to measure its effect on extracellular glycine concentrations in specific brain regions.

Protocol 2: In Vivo Microdialysis for Extracellular Glycine Measurement

Objective: To measure changes in extracellular glycine levels in a specific brain region (e.g., prefrontal cortex or striatum) of a freely moving rodent following systemic administration of a GlyT1 inhibitor.

Microdialysis_Workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Equilibrate Equilibration Period (Baseline Collection) Probe->Equilibrate Administer Administer GlyT1 Inhibitor (e.g., i.p. injection) Equilibrate->Administer Collect Collect Dialysate Samples (e.g., every 20 min) Administer->Collect HPLC HPLC Analysis of Glycine (with fluorescence detection) Collect->HPLC Data Data Analysis: % Change from Baseline HPLC->Data

Caption: Workflow for In Vivo Microdialysis Experiment.

Materials:

  • Adult male rats (e.g., Sprague-Dawley, 280-320g).[6]

  • Stereotaxic apparatus.

  • Guide cannula and dummy cannula.

  • Microdialysis probes (e.g., 2-4 mm membrane).

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.[10]

  • Test compound (GlyT1 inhibitor) formulated for injection (e.g., intraperitoneal, i.p.).

  • HPLC system with a fluorescence detector for amino acid analysis.

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula aimed at the target brain region (e.g., prefrontal cortex). Secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7 days.[10]

  • Microdialysis Experiment:

    • On the day of the experiment, place the awake, freely moving rat in a microdialysis bowl.

    • Gently remove the dummy cannula and insert the microdialysis probe through the guide.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11]

    • Allow the system to equilibrate for at least 2 hours. Collect baseline samples every 20 minutes to establish a stable baseline of extracellular glycine.

    • Administer the GlyT1 inhibitor (e.g., (3-Dimethylamino-phenyl)-acetic acid hydrochloride) or vehicle via the desired route (e.g., i.p.).

    • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis:

    • Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection after derivatization (e.g., with o-phthaldialdehyde).

  • Data Analysis:

    • Calculate the average glycine concentration from the baseline samples.

    • Express the post-administration glycine levels as a percentage change from the baseline average.

    • Compare the effects of the drug treatment group to the vehicle control group.

In Vivo Behavioral Assessment: Efficacy in Animal Models

Protocol 3: Novel Object Recognition Test (NORT) for Cognitive Enhancement

This test assesses recognition memory, a domain of cognition often impaired in schizophrenia.[12]

Procedure:

  • Habituation (Day 1): Allow each mouse to freely explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes.

  • Familiarization/Training (Day 2):

    • Administer the test compound or vehicle (e.g., 30-60 minutes before the session).

    • Place two identical objects (A1 and A2) in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

  • Test (Day 2, after a retention interval):

    • After a retention interval (e.g., 1-24 hours), place one of the familiar objects (A) and one novel object (B) in the arena.

    • Allow the mouse to explore for 5 minutes, recording the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory. Compare the DI between drug-treated and vehicle-treated groups.

Protocol 4: MK-801-Induced Hyperactivity for Antipsychotic-like Effects

This model is used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia.[5]

Procedure:

  • Habituation: Place mice individually in locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer the test compound or vehicle (e.g., i.p.).

    • After a pre-treatment interval (e.g., 30 minutes), administer the NMDA antagonist MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) to induce hyperlocomotion.

  • Activity Monitoring:

    • Immediately after MK-801 injection, return the animals to the chambers and record locomotor activity (e.g., distance traveled) for 60-120 minutes.

  • Data Analysis:

    • Compare the total distance traveled between the group receiving vehicle + MK-801 and the group receiving the test compound + MK-801. A significant reduction in hyperactivity suggests antipsychotic-like potential.

Chemical Properties and Handling of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

While extensive data is not available, information for structurally similar compounds provides guidance.

Property Value Reference
Molecular Formula C₁₁H₁₆ClNO₂[13]
Molecular Weight 229.70 g/mol [13]
Appearance Solid[13]
SMILES O=C(O)C(N(C)C)C1=CC=CC(C)=C1.Cl (for a methylated analog)[13]

Safety and Handling:

  • Hazard Classification: May be harmful if swallowed (Acute Toxicity 4, Oral). Causes serious eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[14][15]

  • Handling: Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling.[15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

GlyT1 inhibitors represent a highly promising class of compounds for the treatment of schizophrenia and other neurological disorders characterized by cognitive deficits. By potentiating NMDA receptor function through the modulation of synaptic glycine levels, these compounds address a core pathophysiological mechanism. The protocols outlined in this guide provide a comprehensive framework for the in vitro and in vivo evaluation of novel GlyT1 inhibitors like (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Rigorous application of these methodologies will be crucial in advancing our understanding of this therapeutic strategy and in the development of new treatments for debilitating brain disorders.

References

  • Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed. ([Link])

  • Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition - Rutgers University. ([Link])

  • The glycine transporter-1 inhibitor SSR-103800 shows promise in animal models of schizophrenia - | BioWorld. ([Link])

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC - PubMed Central. ([Link])

  • Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PubMed Central. ([Link])

  • Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed. ([Link])

  • Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - ResearchGate. ([Link])

  • GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - Frontiers. ([Link])

  • Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed. ([Link])

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ([Link])

  • Intracerebral Human Microdialysis | Stroke - American Heart Association Journals. ([Link])

  • [3-(Aminomethyl)phenyl]acetic acid hydrochloride | C9H12ClNO2 | CID 45263723. ([Link])

  • GLYT1 Transporter Assay - BioIVT. ([Link])

  • Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. ([Link])

  • Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PubMed Central. ([Link])

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - NIH. ([Link])

  • 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | C18H28ClNO3 | CID 59611 - PubChem. ([Link])

  • Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed. ([Link])

  • Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed Central. ([Link])

  • Invitro Binding Assay Protocol. ([Link])

  • Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial - PMC - PubMed Central. ([Link])

  • MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - Open Access LMU. ([Link])

  • (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. ([Link])

Sources

Development of targeted drug delivery systems using (3-Dimethylamino-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of Targeted Drug Delivery Systems Using (3-Dimethylamino-phenyl)-acetic acid

Document ID: ANP-TDDS-DMPAA-2026

For Research Use Only.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of targeted drug delivery systems utilizing (3-Dimethylamino-phenyl)-acetic acid (DMPAA). DMPAA is a versatile molecule featuring a terminal carboxylic acid suitable for bioconjugation and a tertiary amine group that can serve as a pH-responsive element or a targeting moiety. These application notes detail the rationale behind the experimental design, provide step-by-step protocols for creating a model nanoparticle-based system, and outline essential characterization and in vitro evaluation techniques.

Introduction: The Rationale for Using DMPAA in Targeted Drug Delivery

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects.[1][2] This is often achieved by encapsulating a drug within a nanocarrier that is functionalized with specific ligands to direct it to diseased cells or tissues.[3] Nanoparticulate systems offer numerous advantages, including improved drug solubility, controlled release, and the ability to overcome biological barriers.[4][5][6]

(3-Dimethylamino-phenyl)-acetic acid (DMPAA) presents a unique combination of functional groups that make it an attractive component for designing "smart" drug delivery vehicles:

  • Carboxylic Acid (-COOH): This functional group is a cornerstone of bioconjugation chemistry. It can be readily activated to form a stable amide bond with primary amines present on the surface of nanoparticles, proteins, or other molecules.[7][8] This provides a reliable anchor point for attaching DMPAA to a nanocarrier.

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is the key to the molecule's potential for targeted delivery.

    • pH-Responsiveness: As a weak base, this tertiary amine can become protonated in the acidic microenvironment of tumors or within endosomes (pH 5.0-6.5) after cellular uptake.[9][10] This charge reversal can trigger nanoparticle swelling or disassembly, facilitating the release of the encapsulated drug. Furthermore, the influx of protons can lead to osmotic swelling and rupture of the endosome (the "proton sponge effect"), allowing the therapeutic payload to escape into the cytoplasm where it can exert its effect.

    • Targeting Moiety: The tertiary amine may also act as a ligand, binding to specific receptors or transporters on the surface of target cells, thereby enhancing selective uptake. The amino group is a crucial functional group found in many drugs and can increase a molecule's ability to interact with biological targets.[11]

This guide will walk through the process of leveraging these properties to create a DMPAA-functionalized drug delivery system.

Principle of the DMPAA-Based Targeting System

The proposed system involves a core-shell nanoparticle (e.g., a biodegradable polymer like PLGA or a lipid-based system) that encapsulates a therapeutic agent.[5] The surface of this nanoparticle is covalently functionalized with DMPAA. The workflow, from administration to therapeutic action, is conceptualized as follows:

  • Systemic Circulation: The nanoparticle circulates in the bloodstream (pH ~7.4). At this physiological pH, the DMPAA's tertiary amine is largely deprotonated and neutral, minimizing non-specific interactions.

  • Target Accumulation: The nanoparticle accumulates at the target site (e.g., a tumor) through passive mechanisms like the Enhanced Permeability and Retention (EPR) effect or active targeting mediated by the DMPAA ligand.[1][3]

  • Cellular Uptake: The nanoparticle is internalized by target cells via endocytosis.

  • Endosomal Escape & Drug Release: Inside the acidic environment of the endosome (pH < 6.5), the DMPAA's amino group becomes protonated. This triggers endosomal rupture and/or nanoparticle destabilization, leading to the release of the drug into the cell's cytoplasm.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Tissue (e.g., Tumor) cluster_2 Intracellular Environment A DMPAA-NP (Neutral Surface) B Accumulation (EPR Effect / Active Targeting) A->B Circulation C Cellular Uptake (Endocytosis) B->C Tissue Penetration D Endosome (Acidic pH < 6.5) C->D E Protonation of DMPAA D->E F Endosomal Escape (Proton Sponge Effect) E->F G Drug Release in Cytoplasm F->G H Therapeutic Effect G->H

Caption: Conceptual workflow of the DMPAA-targeted drug delivery system.

Protocol 1: Synthesis and Drug Loading of DMPAA-PLGA Nanoparticles

This protocol describes the synthesis of a model system using poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer. The process involves activating DMPAA and conjugating it to amine-functionalized PLGA nanoparticles encapsulating a model drug like Doxorubicin (DOX).

Materials & Reagents
  • (3-Dimethylamino-phenyl)-acetic acid (DMPAA)

  • Amine-terminated PLGA (PLGA-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • N-hydroxysuccinimide (NHS)[12]

  • Doxorubicin HCl (DOX)

  • Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

  • Polyvinyl alcohol (PVA)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis tubing (MWCO 10 kDa)

Synthesis Workflow

G cluster_A Part A: DMPAA Activation cluster_B Part B: NP Formulation cluster_C Part C: Conjugation A1 Dissolve DMPAA in Activation Buffer A2 Add EDC + NHS A1->A2 A3 Incubate to form DMPAA-NHS Ester A2->A3 C1 Mix Activated DMPAA with Amine-NP-DOX in Coupling Buffer A3->C1 B1 Dissolve PLGA-NH₂ + DOX in DCM (Organic Phase) B2 Add to PVA Solution (Aqueous Phase) B1->B2 B3 Emulsify (Sonication) B2->B3 B4 Solvent Evaporation B3->B4 B5 Collect Amine-NP-DOX B4->B5 B5->C1 C2 React overnight @ 4°C C1->C2 C3 Quench Reaction C2->C3 C4 Purify (Dialysis) C3->C4 C5 Final Product: DMPAA-NP-DOX C4->C5

Caption: Step-wise workflow for the synthesis of DMPAA-NP-DOX.

Step-by-Step Procedure

Part A: Activation of DMPAA with EDC/NHS Causality: EDC activates the carboxyl group of DMPAA to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. NHS is added to react with it, forming a more stable, amine-reactive NHS ester, which increases the efficiency of the subsequent conjugation to the nanoparticles.[7][13]

  • Dissolve 10 mg of DMPAA in 1 mL of Activation Buffer (0.1 M MES, pH 5.5).

  • Add 22 mg of EDC (2-fold molar excess) and 13 mg of NHS (2-fold molar excess) to the DMPAA solution.

  • Vortex briefly to dissolve and react for 1 hour at room temperature, protected from light.

Part B: Formulation of DOX-loaded PLGA-NH₂ Nanoparticles Causality: A single oil-in-water (o/w) emulsion solvent evaporation method is used to form the nanoparticles. The polymer and hydrophobic drug are dissolved in an organic solvent, which is then emulsified in an aqueous solution containing a surfactant (PVA) to form nano-droplets. Evaporation of the organic solvent causes the polymer to precipitate, entrapping the drug inside the nanoparticle core.

  • Dissolve 50 mg of PLGA-NH₂ and 5 mg of DOX in 2 mL of DCM.

  • Prepare 10 mL of a 2% (w/v) PVA solution in deionized water.

  • Add the organic phase (from step 1) to the aqueous PVA solution.

  • Immediately emulsify the mixture using a probe sonicator on ice for 2 minutes (30s on, 10s off cycles).

  • Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely.

  • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 min at 4°C).

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the final pellet in 2 mL of Coupling Buffer (PBS, pH 7.4).

Part C: Conjugation and Purification Causality: The amine-reactive DMPAA-NHS ester (from Part A) reacts with the primary amines on the surface of the PLGA-NH₂ nanoparticles (from Part B) in a buffer with a pH of 7.2-8.0. This pH facilitates the nucleophilic attack of the amine on the NHS ester, forming a stable amide bond.

  • Add the 1 mL of activated DMPAA solution to the 2 mL of nanoparticle suspension.

  • Allow the reaction to proceed overnight at 4°C with gentle mixing.

  • Quench any unreacted NHS esters by adding 100 µL of Quenching Buffer and incubating for 15 minutes.

  • Purify the final conjugate by dialyzing against deionized water for 24 hours (with water changes every 4-6 hours) using a 10 kDa MWCO membrane. This removes unreacted DMPAA, EDC/NHS byproducts, and quenching reagents.

  • Lyophilize the purified nanoparticles for long-term storage or resuspend in an appropriate buffer for immediate use.

Protocol 2: Physicochemical Characterization

Thorough characterization is critical to ensure the synthesized nanoparticles meet the desired specifications for a drug delivery system.[14][15]

Expected Quantitative Data
ParameterMethodExpected Result (Hypothetical)Rationale
Particle Size (Z-average)DLS150 - 200 nmSize influences circulation time and cellular uptake.
Polydispersity Index (PDI)DLS< 0.2Indicates a monodisperse and homogenous population.
Zeta Potential (pH 7.4)DLS-5 to +5 mVNear-neutral charge minimizes non-specific protein binding.
Zeta Potential (pH 5.5)DLS+15 to +25 mVPositive charge at endosomal pH confirms protonation.
Drug Loading Content (DLC)HPLC/UV-Vis~5-8% (w/w)Quantifies the weight percentage of drug in the NP.
Encapsulation Efficiency (EE)HPLC/UV-Vis> 70%Measures the efficiency of the drug encapsulation process.
Characterization Procedures
  • Size and Zeta Potential:

    • Dilute the nanoparticle suspension in 10 mM NaCl solution.

    • Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) using a Dynamic Light Scattering (DLS) instrument.

    • Perform zeta potential measurements at both pH 7.4 and pH 5.5 to confirm pH-responsiveness.

  • Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow it to air-dry or use a negative stain (e.g., uranyl acetate).

    • Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size, shape, and uniformity.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.

    • Quantify the amount of drug using a UV-Vis spectrophotometer or HPLC with a standard curve.

    • Calculate DLC and EE using the following formulas:

      • EE (%) = (Mass of Drug in NPs / Initial Mass of Drug Used) x 100

      • DLC (%) = (Mass of Drug in NPs / Total Mass of NPs) x 100

Protocol 3: In Vitro Evaluation

In vitro studies are essential to validate the therapeutic potential and targeting mechanism of the drug delivery system before proceeding to more complex models.[15][16]

G A DMPAA-NP-DOX B Drug Release Study (pH 7.4 vs pH 5.5) A->B C Cellular Uptake Study (Fluorescence Microscopy / Flow Cytometry) A->C D Cytotoxicity Assay (MTT) (vs. Free DOX and Blank NPs) A->D E Data Analysis & Validation of Concept B->E C->E D->E

Caption: Workflow for the in vitro evaluation of the DMPAA-NP-DOX system.

Drug Release Study
  • Resuspend 5 mg of lyophilized DMPAA-NP-DOX in 1 mL of release buffer.

  • Prepare two sets of release buffers: PBS at pH 7.4 (simulating blood) and Acetate Buffer at pH 5.5 (simulating endosomes).

  • Transfer the nanoparticle suspension into a dialysis bag (MWCO 10 kDa).

  • Place the bag into 50 mL of the release buffer and keep it at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the outside of the bag and replace it with 1 mL of fresh buffer.

  • Quantify the amount of DOX in the withdrawn samples using fluorescence or UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released versus time for both pH conditions. Expect to see significantly faster release at pH 5.5.

Cellular Uptake and Intracellular Localization
  • Seed target cells (e.g., a cancer cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with DMPAA-NP-DOX (utilizing the intrinsic fluorescence of DOX) for various time points (e.g., 1, 4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the nuclei with DAPI (blue fluorescence). Optionally, stain endosomes/lysosomes with a specific tracker dye (e.g., LysoTracker Green).

  • Mount the coverslips onto microscope slides and visualize using a confocal fluorescence microscope.

  • Observe the red fluorescence of DOX within the cells. Co-localization with the endosomal marker followed by diffuse cytosolic red signal would support the endosomal escape hypothesis.

Cytotoxicity Assay
  • Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of free DOX, DMPAA-NP-DOX, and blank (drug-free) DMPAA-NPs.

  • Replace the cell media with media containing the different formulations and incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability (%) relative to untreated control cells and plot it against drug concentration to determine the IC₅₀ value for each formulation. Expect the DMPAA-NP-DOX to show enhanced cytotoxicity compared to free DOX at equivalent concentrations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH.- Insufficient amine groups on NP surface.- Use fresh EDC/NHS powder.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.- Use a higher ratio of amine-terminated polymer during NP synthesis.
Particle Aggregation - Insufficient surfactant (PVA).- Zeta potential is too close to zero, leading to instability.- Excessive centrifugation speed/time.- Increase PVA concentration during emulsification.- Confirm successful conjugation, which should alter the surface charge.- Optimize washing and centrifugation steps.
Low Drug Encapsulation (EE%) - Drug is too hydrophilic.- Premature drug leakage during solvent evaporation.- Insufficient polymer amount.- Use a more hydrophobic form of the drug if available.- Optimize the sonication power and duration.- Increase the initial polymer-to-drug ratio.
High Polydispersity (PDI > 0.3) - Inefficient emulsification.- Secondary nucleation during solvent evaporation.- Increase sonication power/time or use a microfluidizer for more uniform energy input.- Ensure slow and controlled solvent evaporation with consistent stirring.

References

  • Jain, A., et al. (2014). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Biomedical Nanotechnology.
  • Pardo, J., et al. (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. Jenny Stanford Publishing.
  • Singh, S. K., & Lillard, J. W. Jr. (2009). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Nanomedicine & Nanotechnology.
  • Sahin, A. (2021).
  • AAT Bioquest. (2024). What is the significance of an amino group in medicine?
  • CD Bioparticles. Active Drug Targeting by Peptides or Receptor-Ligands. CD Bioparticles Website.
  • Wiley-VCH. (2018). Basics of Targeted Drug Delivery.
  • Shukla, S., et al. (2021). Nanoparticulate drug delivery systems: A revolution in design and development of drugs. Journal of Drug Delivery & Therapeutics.
  • Wikipedia. Nanoparticle drug delivery.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling.
  • Anwer, M. K., et al. (2021). Nano based drug delivery systems: recent developments and future prospects. Journal of Drug Targeting.
  • Brannon-Peppas, L., & Blanchette, J. O. (2004). Nanoparticle-based targeted drug delivery. Advanced Drug Delivery Reviews.
  • ResearchGate.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Thermo Fisher Scientific. EDC Instructions.
  • Kyriakides, T. R., et al. (2002). pH-sensitive polymers that enhance intracellular drug delivery in vivo. Journal of Controlled Release.
  • Deirram, N., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery.

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(3-Dimethylamino-phenyl)-acetic acid hydrochloride's role in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover everything about (3-Dimethylamino-phenyl)-acetic acid hydrochloride. My focus is its properties, synthesis, and most importantly, how it's used as a reagent in organic synthesis. I'm keen to understand its specific applications.

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I am now focusing on identifying the key reaction types where this compound shines. I'm digging for applications in pharmaceuticals, agrochemicals, and other molecules. I'm zeroing in on reaction mechanisms, the reagent's advantages, and any safety considerations. Next, I'll structure this into a detailed guide, including experimental protocols for key reactions.

Commencing Synthesis Research

My next step involves in-depth Google searches focusing on the synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, specifically its applications as a reagent and building block. I am analyzing the search results to find key reaction types, focusing on applications in pharmaceuticals and agrochemicals, seeking specific examples and published protocols, as well as reaction mechanisms, advantages, and safety. I'm building a guide with introduction, major uses, and protocols with diagrams and tables. I'm going to include in-text citations and clickable URLs.

Considering Foundational Info

I've started exploring phenylacetic acid derivatives, aiming to understand their significance in organic synthesis, especially for pharmaceuticals. I'm focusing on how they act as fundamental building blocks. I'm noting the differences between related molecules like (Dimethylamino)phenylacetic acid.

Targeting Specific Applications

I'm now zeroing in on practical uses. While I've learned about phenylacetic acid derivatives generally, and even related compounds, I still lack specific reactions using "(3-Dimethylamino-phenyl)-acetic acid hydrochloride". My next step is to find detailed synthetic applications of this specific compound; I need application notes, protocols, and published procedures, if possible. I've been looking at reactions involving heterocyclic compounds and Mannich bases to help guide my search.

Pinpointing Related Compounds

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Adapting to Available Data

I've refined the direction. The new searches focused on "(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride," a commercially accessible compound very closely related to the initial target. While the previous searches didn't spotlight the original compound, they did unearth synthesis pathways for related structures. Now I am formulating a useful guide on the applications of this more readily available reagent.

Formulating Reaction Pathways

Now, I've fully pivoted to focusing on "(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride," the more common and accessible compound. While the direct target wasn't found, the related searches unearthed its methylated analog. This is a game-changer for the guide. Venlafaxine and Tramadol synthesis, while not directly applicable, informed my thinking. I'm building on general reactions discovered like amide formation and Fischer esterification, and formulating detailed reaction protocols. I will now leverage established organic chemistry principles to provide concrete application details.

Application Notes & Protocols for High-Throughput Screening of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns for (3-Dimethylamino-phenyl)-acetic acid hydrochloride (hereafter referred to as 3-DMAPAA), a novel small molecule with potential pharmacological applications. Given the nascent stage of research on 3-DMAPAA, this guide emphasizes a foundational screening strategy aimed at identifying its primary biological targets and flagging potential liabilities early in the discovery process. We present a tiered approach, beginning with assays to detect non-specific activity and promiscuous inhibition, followed by targeted screens against major drug classes such as G-protein coupled receptors (GPCRs) and enzymes. Detailed, step-by-step protocols for key assays, including a fluorescence-based enzyme inhibition assay and a cell-based calcium mobilization assay for GPCR antagonism, are provided. This guide is designed to be a practical resource, blending established HTS principles with actionable protocols to facilitate the exploration of the therapeutic potential of 3-DMAPAA and its analogs.

Introduction to (3-Dimethylamino-phenyl)-acetic acid hydrochloride (3-DMAPAA)

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a synthetic organic compound featuring a phenylacetic acid core, a structure found in various biologically active molecules. The presence of the dimethylamino group suggests potential interactions with targets that have corresponding binding pockets, such as certain receptors or enzymes. The hydrochloride salt form generally confers aqueous solubility, a desirable property for compound handling in HTS formats.

As a novel compound, a systematic screening approach is essential to elucidate its pharmacological profile. High-throughput screening (HTS) offers a robust methodology to rapidly assess the interaction of 3-DMAPAA against a wide array of biological targets.[1] The primary objective of an initial HTS campaign for a new chemical entity like 3-DMAPAA is to identify "hits"—compounds that modulate a specific target's activity in a desired manner.[1]

This guide will detail a strategic workflow for the initial characterization of 3-DMAPAA, focusing on practical, validated HTS assays.

Strategic HTS Workflow for a Novel Compound

A logical and resource-effective screening cascade is crucial for novel compounds. The proposed workflow for 3-DMAPAA is designed to maximize information gain while minimizing the risk of pursuing false positives.

HTS_Workflow cluster_0 Phase 1: Compound Quality & Liability cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up Compound_Prep Compound Preparation (Solubility, Purity) Promiscuity_Assay Promiscuity & Aggregation Assays Compound_Prep->Promiscuity_Assay QC Pass Cytotoxicity_Assay General Cytotoxicity Assay Promiscuity_Assay->Cytotoxicity_Assay Enzyme_Screen Enzyme Inhibition Panel (e.g., Kinases, Proteases) Cytotoxicity_Assay->Enzyme_Screen Low Liability GPCR_Screen GPCR Antagonist Screen (e.g., Calcium Mobilization) Cytotoxicity_Assay->GPCR_Screen Low Liability Confirmation Hit Confirmation (Fresh Compound) Enzyme_Screen->Confirmation Hits Identified GPCR_Screen->Confirmation Hits Identified Dose_Response Dose-Response & IC50/EC50 Determination Confirmation->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity

Caption: Tiered HTS workflow for 3-DMAPAA characterization.

Phase 1: Compound Quality Control and Liability Assessment

Before embarking on large-scale screens, it is critical to assess the quality of the compound and its potential for non-specific interactions, which are a common source of false positives in HTS.[2]

Compound Management
  • Solubility: Determine the maximum soluble concentration of 3-DMAPAA in DMSO and aqueous assay buffers. Insoluble compounds can lead to erratic results.

  • Purity: Verify the purity of the compound batch using methods like LC-MS. Impurities can be pharmacologically active.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol: Assay for Promiscuous Inhibition via Aggregation

Many compounds are known to form aggregates at micromolar concentrations, which can non-specifically inhibit enzymes.[2] This assay helps identify such behavior.

Principle: This protocol is adapted from established methods to detect compound aggregation. It utilizes a known promiscuous inhibitor as a positive control and assesses the test compound's ability to inhibit an enzyme in a manner that is sensitive to detergents like Triton X-100. True inhibitors will maintain their activity, while aggregators will be disrupted.

Materials:

  • Test Compound: 3-DMAPAA

  • Enzyme: Beta-lactamase

  • Substrate: Nitrocefin

  • Detergent: Triton X-100

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • Plates: 384-well, clear, flat-bottom

Procedure:

  • Compound Plating:

    • Dispense 100 nL of 3-DMAPAA in DMSO into designated wells of a 384-well plate to achieve a final concentration of 10 µM.

    • Include a known aggregator (e.g., Miconazole) as a positive control and DMSO-only wells as a negative control.

  • Detergent Addition:

    • Prepare two sets of plates. To one set, add 5 µL of assay buffer. To the second set, add 5 µL of assay buffer containing 0.02% (w/v) Triton X-100.

  • Enzyme Addition:

    • Add 10 µL of Beta-lactamase solution (final concentration 1 nM) to all wells.

    • Incubate for 15 minutes at room temperature.

  • Substrate Addition & Measurement:

    • Add 10 µL of Nitrocefin substrate (final concentration 50 µM).

    • Immediately begin kinetic reading on a microplate reader at 490 nm for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for 3-DMAPAA in the presence and absence of Triton X-100.

    • Interpretation: If inhibition is significantly reduced in the presence of Triton X-100, 3-DMAPAA is likely acting as a promiscuous inhibitor via aggregation at the tested concentration.

Phase 2: Primary High-Throughput Screening

With a baseline understanding of 3-DMAPAA's liability profile, primary screening against specific target classes can commence. Based on its chemical structure, plausible targets include enzymes and GPCRs.[1]

Application & Protocol: GPCR Antagonist Screening via Calcium Mobilization

Rationale: The phenylacetic acid scaffold is present in molecules that interact with various receptors. A calcium mobilization assay is a common and effective HTS method to identify modulators of GPCRs that signal through the Gq pathway.[3] This protocol aims to identify if 3-DMAPAA can act as an antagonist to a representative Gq-coupled receptor.

Principle: Cells stably expressing a Gq-coupled receptor (e.g., the P2Y6 receptor) are loaded with a calcium-sensitive fluorescent dye.[4] When the receptor is activated by its cognate agonist, intracellular calcium levels rise, leading to an increase in fluorescence. An antagonist will block this effect.

Materials:

  • Cell Line: HEK293 cells stably expressing the human P2Y6 receptor.

  • Agonist: Uridine diphosphate (UDP).

  • Calcium Indicator Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plates: 384-well, black-wall, clear-bottom.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed HEK293-P2Y6 cells into 384-well plates at a density of 15,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in assay buffer.

    • Remove culture medium from the cell plate and add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of 3-DMAPAA stock solution to the cell plate for a final screening concentration of 10 µM.

    • Include a known P2Y6 antagonist (e.g., MRS2578) as a positive control and DMSO as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge and Measurement:

    • Prepare an agonist plate containing UDP at its EC80 concentration (predetermined).

    • Place both the cell and agonist plates into the FLIPR instrument.

    • Initiate reading: establish a baseline fluorescence for ~10 seconds, then add 10 µL of the UDP solution. Continue reading for an additional 90-120 seconds.

  • Data Analysis:

    • The primary response is the maximum fluorescence signal minus the baseline signal.

    • Calculate the percent inhibition relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • A "hit" is typically defined as a compound that produces inhibition greater than 3 standard deviations from the mean of the negative controls.

ParameterValueSource
Cell Line HEK293-P2Y6[4]
Agonist (EC80) UDP (concentration to be determined empirically)[4]
Test Compound Conc. 10 µMStandard HTS practice
Assay Readout Intracellular Calcium Flux (Fluo-4)[3]
Plate Format 384-wellStandard HTS practice
Application & Protocol: Enzyme Inhibitor Screening

Rationale: Many drugs target enzymes, and fluorescence-based assays are a mainstay of HTS for identifying enzyme inhibitors due to their sensitivity and automation compatibility.[5] This protocol describes a generalizable assay for a protease using a fluorogenic substrate.

Principle: A protease cleaves a specific peptide substrate that is linked to a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage and thus suppress the fluorescence signal.

Enzyme_Assay cluster_0 No Inhibition cluster_1 Inhibition Enzyme_NI Enzyme Product_NI Fluorophore-Peptide + Quencher (High Fluorescence) Enzyme_NI->Product_NI Cleavage Substrate_NI Fluorophore-Peptide-Quencher (Low Fluorescence) Substrate_NI->Enzyme_NI Enzyme_I Enzyme No_Reaction No Cleavage (Low Fluorescence) Enzyme_I->No_Reaction Inhibitor 3-DMAPAA Inhibitor->Enzyme_I Binding Substrate_I Fluorophore-Peptide-Quencher (Low Fluorescence) Substrate_I->Enzyme_I

Caption: Mechanism of a fluorescence-based protease inhibition assay.

Materials:

  • Enzyme: A representative protease (e.g., Trypsin).

  • Substrate: A corresponding fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Plates: 384-well, black, low-volume.

  • Positive Control: A known inhibitor of the chosen enzyme (e.g., Aprotinin for Trypsin).

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 50 nL of 3-DMAPAA in DMSO into assay plates for a final concentration of 10 µM. Include positive and negative controls.

  • Enzyme Addition:

    • Add 5 µL of the enzyme solution prepared in assay buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Add 5 µL of the fluorogenic substrate solution prepared in assay buffer.

    • Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em = 380/460 nm).

    • Monitor the reaction kinetically for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each well relative to controls.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Phase 3: Hit Validation and Follow-Up

Any hits identified in primary screens must be subjected to a rigorous validation process.

  • Hit Confirmation: Re-test the initial hits using a freshly prepared sample of 3-DMAPAA to rule out sample degradation or handling errors.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50). This is a critical step to confirm a specific, saturable interaction.

  • Selectivity Profiling: If 3-DMAPAA is active against a particular target, it should be tested against related targets to assess its selectivity. A highly selective compound is generally more desirable as a therapeutic lead.

Conclusion

This document outlines a foundational, multi-phase HTS strategy for the initial pharmacological characterization of a novel compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride. By first addressing potential liabilities such as promiscuity and cytotoxicity, and then proceeding with targeted, high-quality primary screens, researchers can efficiently identify and validate potential biological activities. The provided protocols for GPCR antagonist and enzyme inhibitor assays serve as robust starting points for these investigations. Successful execution of this workflow will provide the critical data needed to make informed decisions about the future development of 3-DMAPAA as a potential therapeutic agent.

References

  • High-throughput assays for promiscuous inhibitors.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.PubMed.
  • High-Throughput Inhibitor Assays and Screening.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip, RSC Publishing.
  • High-Throughput Screening Assays.Assay Genie.
  • High-Throughput Screening Assay Datasets from the PubChem Database.
  • Function-based high-throughput screening for antibody antagonists and agonists against G protein-coupled receptors.PubMed.
  • (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride AldrichCPR.Sigma-Aldrich.
  • Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay.PubMed.
  • High-throughput screening (HTS).BMG LABTECH.
  • High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139.PubMed Central, PubMed.
  • Diethylamino-phenyl-acetic acid hydrochloride.Benchchem.

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Troubleshooting & Optimization

Degradation pathways of (3-Dimethylamino-phenyl)-acetic acid hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Investigating Experimental Degradation Pathways

Welcome to the technical support guide for (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its degradation behavior under experimental conditions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your stability studies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the stability testing of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

FAQ 1: General Stability and Handling

Question: What are the primary chemical degradation pathways I should anticipate for (3-Dimethylamino-phenyl)-acetic acid hydrochloride?

Answer: Based on its chemical structure, which features a tertiary amine, a carboxylic acid, and an aromatic ring, the most common degradation mechanisms are oxidation and hydrolysis.[1] Other potential pathways include photolysis and thermal degradation, which must be evaluated through systematic stress testing.[2]

  • Oxidation: The dimethylamino group is particularly susceptible to oxidation, potentially forming an N-oxide derivative. This is often a primary degradation pathway for molecules with tertiary amine moieties.[1] The benzylic position (the carbon atom attached to both the phenyl ring and the carboxylic acid group) is also a potential site for oxidative attack.

  • Hydrolysis: While the core structure is not prone to simple hydrolysis like an ester or amide, forced hydrolytic conditions (strong acid or base at elevated temperatures) can promote reactions such as decarboxylation or other rearrangements.[3] The stability in aqueous solutions across a range of pH values should be thoroughly investigated.[4]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation. The aromatic ring can absorb light energy, leading to the formation of reactive species and subsequent degradation products. Photostability studies are crucial as per ICH Q1B guidelines.[5]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various reactions, most commonly leading to decarboxylation of the acetic acid group or other fragmentation pathways.[3]

Question: How should I properly store the solid compound to minimize degradation and ensure long-term stability?

Answer: For optimal stability, (3-Dimethylamino-phenyl)-acetic acid hydrochloride solid should be stored in a well-sealed container, protected from light, and kept in a cool, dry environment. The hydrochloride salt form generally enhances stability, particularly by protecting the basic dimethylamino group from certain atmospheric reactions. However, exposure to humidity, light, and high temperatures should be minimized to prevent the initiation of the degradation pathways mentioned above.

FAQ 2: Troubleshooting Forced Degradation (Stress Testing) Experiments

Question: I am performing a hydrolytic stress study in 0.1 M HCl and 0.1 M NaOH at 60°C, but I'm observing less than 5% degradation after 24 hours. What should be my next steps?

Answer: This indicates the compound is relatively stable under these initial conditions. To achieve the target degradation of approximately 10-30%, which is ideal for method validation, you should systematically increase the stress level.[2][6] Do not increase all parameters at once, as this can lead to excessive and unrepresentative degradation.

Troubleshooting Steps:

  • Increase Temperature: Raise the temperature in increments, for example, to 80°C, while maintaining the same acid/base concentration. Temperature is often the most effective factor in accelerating hydrolysis.[3]

  • Increase Acid/Base Concentration: If increasing the temperature is insufficient or leads to other issues (e.g., solvent evaporation), consider increasing the acid or base concentration to 1 M.[2]

  • Extend Duration: If the above steps produce a slow, controlled degradation, you can simply extend the study duration until the target degradation is achieved.

It is critical to run a parallel control sample of the drug in the same solvent system without the stressor (acid/base) at the same temperature to ensure the observed degradation is due to hydrolysis and not just thermolysis.[2]

Question: My oxidative stress test using 3% hydrogen peroxide at room temperature resulted in over 50% degradation in just a few hours. How can I moderate this reaction?

Answer: Rapid and excessive degradation suggests the compound is highly susceptible to oxidation. The goal is to slow the reaction to identify intermediate degradants and establish a clear degradation profile.

Troubleshooting Steps:

  • Reduce Peroxide Concentration: Lower the concentration of hydrogen peroxide (H₂O₂) significantly. Start with 0.1% - 1% H₂O₂.[3]

  • Lower the Temperature: Conduct the experiment at a reduced temperature, such as 4°C (in a refrigerator), to decrease the reaction rate.

  • Reduce Exposure Time: Sample at much earlier time points (e.g., 15, 30, and 60 minutes) to capture the initial degradation profile before it becomes too complex.

The primary oxidative degradation product is likely the N-oxide. The use of advanced analytical techniques like LC-MS is essential for confirming the mass of the degradant and proposing its structure.[4]

Question: What are the key differences between thermal degradation in solid vs. solution states?

Answer: The degradation pathways can differ significantly.

  • Solid State: In the solid state, degradation is often influenced by the crystal lattice energy, polymorph form, and interaction with atmospheric oxygen and humidity. The mobility of molecules is restricted, which can sometimes limit certain degradation reactions. Studies are typically conducted at elevated temperatures (e.g., 60-80°C), sometimes with humidity control.[5]

  • Solution State: In solution, molecules have much greater mobility, and the solvent itself can participate in the reaction (e.g., hydrolysis). The pH of the solution is a critical factor that can catalyze degradation. Thermal degradation in solution is often a combination of thermolysis and solvolysis (hydrolysis if the solvent is water).[3]

Therefore, it is essential to conduct thermal stress tests in both solid and solution states to get a complete picture of the compound's stability.

Part 2: Experimental Protocols & Data Presentation

This section provides standardized protocols for conducting forced degradation studies and a template for presenting the data.

Workflow for Investigating Degradation Pathways

The following diagram illustrates a systematic approach to forced degradation studies, from initial stress testing to final pathway elucidation.

G cluster_setup Phase 1: Setup & Stressing cluster_analysis Phase 2: Analysis cluster_identification Phase 3: Identification & Elucidation A Prepare Stock Solution of (3-Dimethylamino-phenyl)-acetic acid HCl B Expose to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) A->B Allocate Aliquots C Sample at Time Intervals B->C D Analyze via Stability-Indicating RP-HPLC Method C->D E Check for Peak Purity & Calculate Mass Balance D->E F Characterize Degradants using LC-MS/MS E->F Degradation Observed? G Isolate & Perform Structural Elucidation (e.g., NMR) F->G If necessary H Propose Degradation Pathways F->H G->H

Caption: A typical workflow for forced degradation studies.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress TypeConditionTemperatureDurationSampling Points (Example)
Acid Hydrolysis 0.1 M HCl60°C5 days0, 6h, 12h, 1d, 3d, 5d
Base Hydrolysis 0.1 M NaOH60°C5 days0, 6h, 12h, 1d, 3d, 5d
Oxidation 3% H₂O₂Room Temp24 hours0, 2h, 6h, 12h, 24h
Thermal (Solid) Dry Heat70°C2 months0, 1 week, 1 month, 2 months
Thermal (Solution) Aqueous Solution70°C7 days0, 1d, 3d, 7d
Photostability ICH Q1B Option 125°CAs per ICHExpose to ≥1.2 million lux·hr and ≥200 W·hr/m² UV-A. Include dark control.

Note: These are starting conditions and must be adjusted based on the observed stability of the compound to achieve target degradation of 10-30%.[2]

Step-by-Step Protocols

1. Protocol: Acid/Base Hydrolysis

  • Prepare a stock solution of (3-Dimethylamino-phenyl)-acetic acid hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of ~1 mg/mL.

  • For acid hydrolysis, mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For base hydrolysis, mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Prepare a control sample by mixing the stock solution with the solvent only.

  • Incubate all samples at 60°C, protected from light.

  • Withdraw aliquots at predetermined time points.

  • Immediately neutralize the acid/base samples before HPLC analysis (e.g., add an equimolar amount of base/acid).

  • Dilute to the target analytical concentration and analyze by a stability-indicating HPLC method.

2. Protocol: Oxidative Degradation

  • Prepare a stock solution of the compound at ~1 mg/mL.

  • Mix a portion of the stock solution with a calculated volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Prepare a control sample with the stock solution and solvent only.

  • Store all samples at room temperature, protected from light.

  • Withdraw aliquots at specified intervals.

  • Quench the reaction if necessary (e.g., by significant dilution) before analysis.

  • Analyze immediately by HPLC.

Part 3: Mechanistic Insights & Pathway Visualization

Understanding the likely points of chemical instability within the molecule is key to interpreting degradation data.

Potential Degradation Products

Based on the functional groups present in (3-Dimethylamino-phenyl)-acetic acid hydrochloride, we can predict the most probable degradation products under specific stress conditions.

Caption: Predicted degradation products and their formation conditions.

The tertiary amine is the most likely site for initial oxidation, leading to the formation of a stable N-oxide. This is a very common metabolic and chemical degradation pathway for drugs containing this functional group.[1] Under more vigorous thermal or photolytic stress, decarboxylation (loss of CO₂) from the acetic acid side chain is another plausible route. More aggressive oxidation could potentially target the benzylic carbon, leading to a ketone, or even cause ring hydroxylation, though these are typically secondary pathways.

References
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (3-Dimethylamino-phenyl)-acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This valuable intermediate presents unique challenges due to the electronic nature of the dimethylamino group and the multi-step nature of its common synthetic pathways. My objective is not merely to provide a protocol, but to equip you with the foundational knowledge and field-proven insights required to troubleshoot common issues, optimize reaction conditions, and ensure the consistent, high-purity synthesis of your target compound. We will proceed by dissecting a common and reliable synthetic route, addressing potential pitfalls at each stage with a logical, cause-and-effect approach.

Section 1: Overview of the Primary Synthetic Pathway

A robust and frequently employed route to (3-Dimethylamino-phenyl)-acetic acid hydrochloride begins with 3-(Dimethylamino)benzaldehyde. The synthesis involves two key transformations: the formation of an intermediate nitrile followed by its complete hydrolysis and subsequent salt formation.

  • Step 1: Cyanation of 3-(Dimethylamino)benzaldehyde. This step converts the aldehyde to (3-Dimethylaminophenyl)acetonitrile. This is a critical C-C bond-forming reaction, typically achieved via a nucleophilic attack of a cyanide anion.

  • Step 2: Hydrolysis of (3-Dimethylaminophenyl)acetonitrile. The nitrile group is hydrolyzed under harsh acidic or basic conditions to yield the corresponding carboxylic acid.

  • Step 3: Hydrochloride Salt Formation. The free base of the phenylacetic acid is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

G cluster_0 Synthetic Workflow A 3-(Dimethylamino)benzaldehyde B (3-Dimethylaminophenyl)acetonitrile A->B Step 1: Cyanation (e.g., NaCN, H+) C (3-Dimethylamino-phenyl)-acetic acid (Free Base) B->C Step 2: Hydrolysis (e.g., conc. HCl, Heat) D (3-Dimethylamino-phenyl)-acetic acid hydrochloride (Final Product) C->D Step 3: Salt Formation (HCl)

Caption: A common synthetic workflow for (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.

Question 1: My yield for the (3-Dimethylaminophenyl)acetonitrile intermediate (Step 1) is very low.

  • Potential Cause 1: Competing Side Reactions.

    • Explanation: Aldehydes, especially aromatic ones without an alpha-hydrogen, can undergo the Cannizzaro reaction under basic conditions, leading to a disproportionation into an alcohol and a carboxylate. If your cyanation conditions are too basic, this will consume your starting material. The dimethylamino group is an electron-donating group, which can influence the reactivity of the aromatic ring and potentially lead to other side reactions if conditions are not controlled.

    • Solutions:

      • pH Control: Carefully control the pH of the reaction. The Strecker synthesis, a related reaction, is often performed in a slightly acidic to neutral pH range to favor the formation of the cyanohydrin intermediate.

      • Reagent Addition: Add the cyanide source slowly to a solution of the aldehyde that has been pre-mixed with an acid (like a bisulfite adduct) to maintain control over the reaction.

  • Potential Cause 2: Inefficient Phase Transfer.

    • Explanation: If using a two-phase system (e.g., an organic solvent and aqueous sodium cyanide), the transfer of the cyanide nucleophile into the organic phase can be rate-limiting.

    • Solution:

      • Phase-Transfer Catalyst (PTC): Employ a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to facilitate the transport of cyanide ions into the organic phase, thereby increasing the reaction rate and yield.

Question 2: The hydrolysis of the nitrile (Step 2) is slow, incomplete, or results in a complex mixture.

  • Potential Cause 1: Insufficiently Forcing Conditions.

    • Explanation: The hydrolysis of nitriles, particularly aryl nitriles, is a notoriously difficult reaction that requires vigorous conditions to proceed to completion. The intermediate amide ((3-Dimethylaminophenyl)acetamide) can be stable and may resist further hydrolysis.

    • Solutions:

      • Acid Hydrolysis: This is often the preferred method as it directly yields the ammonium salt of the carboxylic acid. Use a high concentration of a strong acid, such as 6M to 12M (concentrated) hydrochloric acid, and heat the reaction mixture to reflux for an extended period (often 6-24 hours).[1] The progress should be monitored by TLC or HPLC until the starting nitrile and intermediate amide are no longer observed.

      • Basic Hydrolysis: While also effective, basic hydrolysis (e.g., using a concentrated NaOH or KOH solution at reflux) will yield the carboxylate salt.[1] This requires a separate, careful acidification step to precipitate the product, which can sometimes be problematic.

  • Potential Cause 2: Formation of Byproducts.

    • Explanation: Under harsh conditions, side reactions on the sensitive dimethylamino group can occur. While generally stable, oxidation or other degradation pathways can be initiated by trace impurities at high temperatures over long reaction times.

    • Solutions:

      • Inert Atmosphere: Conduct the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can lead to colored impurities.[2]

      • Monitor Reaction: Do not prolong the heating unnecessarily. Once the reaction is complete as determined by analytical monitoring, proceed with the workup.

Question 3: My final product is a persistent oil and will not crystallize.

  • Potential Cause 1: Presence of Impurities.

    • Explanation: Even small amounts of impurities, such as residual starting nitrile, the intermediate amide, or solvents, can act as crystal growth inhibitors. The free base form of the product is also less likely to be a crystalline solid than its hydrochloride salt.[3]

    • Solutions:

      • Ensure Complete Reaction: Confirm that the hydrolysis step went to completion. If not, the unreacted nitrile or amide must be removed.

      • Proper Salt Formation: Ensure the pH is sufficiently acidic (pH 1-2) to guarantee complete protonation of both the dimethylamino group and the carboxylate (if formed from basic hydrolysis). Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent (or ethereal HCl) dropwise until precipitation is complete.[3]

      • Trituration: If an oil is obtained after solvent removal, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexane), and scratch the inside of the flask with a glass rod.

  • Potential Cause 2: Incorrect Crystallization Solvent.

    • Explanation: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Solutions:

      • Solvent Screening: Experiment with different solvent systems. Common choices for amine hydrochlorides include isopropanol, ethanol, or mixed solvent systems like ethanol/diethyl ether or isopropanol/hexane.[3]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize the recovery of crystalline material. Rapid cooling often leads to the formation of oils or very fine, impure crystals.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Are there viable alternative routes to this compound?

    • A1: Yes, several other methods are used for synthesizing phenylacetic acid derivatives. One notable alternative is the Palladium-catalyzed carbonylation of 3-(dimethylamino)benzyl chloride.[1][4] Another approach is the Willgerodt-Kindler reaction, starting from 3-dimethylaminoacetophenone, which involves reacting the ketone with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis.[1] The choice of route often depends on the availability and cost of starting materials and the scale of the synthesis.

  • Q2: My final product is yellow or brown. How can I decolorize it?

    • A2: Discoloration is typically due to small amounts of oxidized organic impurities. The most effective method for removal is recrystallization with the addition of a small amount of activated charcoal. Dissolve the crude product in the minimum amount of hot recrystallization solvent, add a spatula-tip of activated charcoal, and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal, and then allow the filtrate to cool and crystallize.

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: This synthesis involves highly hazardous materials.

      • Cyanide: Sodium or potassium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Never mix cyanide salts with acid directly, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.

      • Acids/Bases: Concentrated hydrochloric acid, sulfuric acid, and sodium hydroxide are highly corrosive. Handle them with care in a fume hood.

  • Q4: How can I best monitor the progress of the nitrile hydrolysis?

    • A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, perhaps with a small amount of triethylamine to reduce tailing). You should see three distinct spots: the starting nitrile (least polar), the intermediate amide, and the final carboxylic acid (most polar, often staying at the baseline unless an acidic modifier like acetic acid is added to the eluent). The reaction is complete when the spots for the nitrile and amide have disappeared.

Section 4: Experimental Protocol and Data

The following is a representative protocol. Researchers must adapt it based on their specific laboratory conditions and scale.

Step 1: Synthesis of (3-Dimethylaminophenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(Dimethylamino)benzaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous NaCN solution to the aldehyde solution with vigorous stirring.

  • After the addition is complete, add a solution of a proton source (e.g., sodium bisulfite or a mild acid) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Perform an aqueous workup, separating the organic layer, drying it over anhydrous sodium sulfate, and removing the solvent under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis and Salt Formation

  • To the crude (3-Dimethylaminophenyl)acetonitrile, add concentrated hydrochloric acid (12M, ~10-15 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle and reflux condenser.

  • Maintain reflux for 8-12 hours, or until TLC analysis indicates the complete disappearance of starting material and the intermediate amide.

  • Cool the reaction mixture in an ice bath. The product, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether.

  • Dry the solid under vacuum. Further purification can be achieved by recrystallization.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterStep 1: CyanationStep 2: Hydrolysis & Salt Formation
Key Reagents 3-(Dimethylamino)benzaldehyde, NaCN(3-Dimethylaminophenyl)acetonitrile, conc. HCl
Stoichiometry NaCN (1.1 - 1.5 eq)HCl (large excess)
Solvent DCM / WaterConcentrated HCl
Temperature 0 °C to Room TemperatureReflux (~110 °C)
Reaction Time 4 - 8 hours8 - 24 hours
Typical Yield 75 - 90% (crude)80 - 95% (from nitrile)
Purification Aqueous WorkupPrecipitation / Recrystallization

Section 5: Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving common issues during the synthesis.

G start_node Start Synthesis A Cyanation Reaction start_node->A Step 1 process_node process_node decision_node decision_node outcome_node outcome_node solution_node solution_node B Check Yield & Purity of Nitrile A->B Workup C Optimize Step 1: - Check pH - Add PTC - Verify reagent purity B->C Low Yield D Hydrolysis Reaction B->D Good E Final Product Analysis D->E Workup & Crystallization F Troubleshoot Crystallization: - Ensure complete hydrolysis - Re-precipitate with ethereal HCl - Screen solvents (IPA, EtOH/Ether) - Triturate with Hexane E->F Product is Oily G Purify: - Recrystallize with  activated charcoal E->G Product is Discolored H Synthesis Successful E->H High Purity Crystals

Caption: Logical workflow for troubleshooting the synthesis of (3-Dimethylamino-phenyl)-acetic acid HCl.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]

  • SpringerLink. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available at: [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PrepChem.com. Synthesis of 3-Aminophenylacetic acid. Available at: [Link]

  • Google Patents. EP0018281A1 - Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • Google Patents. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

Sources

Troubleshooting inconsistent results in bioassays with (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot inconsistent results in bioassays involving this compound. My aim is to combine technical accuracy with practical, field-proven insights to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, based on established principles for similar chemical entities.

Q1: What is the solid-state stability of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and how should it be stored?

A1: (3-Dimethylamino-phenyl)-acetic acid hydrochloride is expected to be a solid material.[1][2] Like many amine hydrochloride salts, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[3][4] For long-term storage, maintaining these conditions is crucial to prevent hydrolysis and maintain the integrity of the compound.

Q2: What are the expected solubility characteristics of this compound?

A2: As a hydrochloride salt, (3-Dimethylamino-phenyl)-acetic acid hydrochloride is anticipated to have enhanced aqueous solubility compared to its free base form.[5][6] However, the phenylacetic acid moiety introduces lipophilic character. Therefore, solubility in aqueous buffers may be limited and pH-dependent. For creating stock solutions, organic solvents such as DMSO or ethanol are commonly used for phenylacetic acid derivatives, followed by serial dilution into your aqueous assay buffer.[7]

Q3: Can the hydrochloride salt form of the compound influence bioassay results?

A3: Yes, the salt form can significantly impact the physicochemical properties of a compound, including its solubility and stability, which in turn can affect its biological activity in an assay.[5][8][9] The hydrochloride salt is used to improve aqueous solubility and stability. However, it's important to consider that dissolving the salt in a buffer can alter the final pH of the solution, which may impact your assay system. Always prepare your vehicle controls with the same final concentration of the solvent and any pH adjustments to account for these effects.

Q4: Are there any known safety precautions for handling this compound?

A4: While a specific safety data sheet for (3-Dimethylamino-phenyl)-acetic acid hydrochloride was not found, related compounds are classified as acute oral toxicity category 4, causing skin and serious eye irritation.[1][10][11] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Work in a well-ventilated area and avoid creating dust.[4] Always consult the supplier's safety data sheet (SDS) for the most accurate and detailed safety information.[3]

Troubleshooting Guide: Inconsistent Bioassay Results

Inconsistent results in bioassays are a common challenge. This guide provides a structured approach to identifying and resolving potential issues when working with (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Problem 1: High Variability Between Replicate Wells

Possible Cause 1: Compound Precipitation

  • Scientific Rationale: Phenylacetic acid derivatives can have limited aqueous solubility. Even if the initial stock solution in an organic solvent is clear, dilution into an aqueous assay buffer can cause the compound to precipitate, leading to inconsistent concentrations across wells.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to your cells or assay components, visually inspect the diluted compound in the assay buffer for any signs of cloudiness or precipitate.

    • Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your assay buffer and observing it over the time course of your experiment for any precipitation.

    • Reduce Final Concentration: If precipitation is observed, lower the final concentration of the compound in your assay.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay performance.

Possible Cause 2: pH Shift in Assay Medium

  • Scientific Rationale: As an amine hydrochloride, dissolving the compound in a weakly buffered solution can lower the pH. This pH shift can affect cell health, enzyme activity, or compound-target interactions, leading to variability.

  • Troubleshooting Steps:

    • Measure pH: Prepare your highest concentration of the compound in the assay medium and measure the pH. Compare it to the pH of the medium with the vehicle control.

    • Use a Strongly Buffered System: If a significant pH change is observed, consider using a more strongly buffered assay medium.

    • Adjust pH: Alternatively, the pH of the compound stock solution can be adjusted before the final dilution, though this should be done with caution to avoid compound degradation.

Problem 2: Poor Dose-Response Curve or Lack of Activity

Possible Cause 1: Compound Degradation

  • Scientific Rationale: Phenylacetic acid derivatives can be susceptible to degradation, especially at non-optimal pH or in the presence of certain reactive species in the assay medium.[14]

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a stock solution immediately before each experiment.

    • Stock Solution Stability: If you suspect stock solution instability, prepare a fresh stock from the solid compound. Avoid repeated freeze-thaw cycles.

    • Incubation Time: Evaluate if shorter incubation times yield more consistent results, which might indicate time-dependent degradation in the assay medium.

Possible Cause 2: Non-Specific Binding

  • Scientific Rationale: The lipophilic nature of the phenylacetic acid moiety can lead to non-specific binding to plasticware or proteins in the assay medium (e.g., serum albumin), reducing the effective concentration of the compound available to interact with the target.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Consider using low-protein-binding microplates.

    • BSA in Buffer: If your assay allows, the inclusion of a low concentration of bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the plasticware.

    • Serum Concentration: If using a cell-based assay with serum, be aware that the concentration of serum can affect the free concentration of the compound. Maintain a consistent serum concentration across experiments.

Problem 3: Inconsistent Results Between Experiments

Possible Cause: Matrix Effects

  • Scientific Rationale: Components in the biological matrix (e.g., cell lysates, serum) can interfere with the assay readout or the activity of the compound.[15] These matrix effects can vary between batches of reagents or cell passages.

  • Troubleshooting Steps:

    • Consistent Reagent Lots: Whenever possible, use the same lot of critical reagents (e.g., serum, media, detection reagents) for a set of related experiments.

    • Cell Passage Number: For cell-based assays, ensure that the cell passage number is within a consistent and validated range.

    • Internal Controls: Include appropriate internal controls in every experiment to monitor for shifts in assay performance.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh out the required amount of (3-Dimethylamino-phenyl)-acetic acid hydrochloride solid.

    • Dissolve the solid in an appropriate organic solvent (e.g., DMSO) to the desired concentration. Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.

    • Further dilute the intermediate solutions into the final assay buffer to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is consistent across all experimental and control wells.

Protocol 2: Assessing Compound Stability in Assay Buffer
  • Prepare the highest intended concentration of (3-Dimethylamino-phenyl)-acetic acid hydrochloride in your complete assay buffer.

  • Also prepare a vehicle control (assay buffer with the same final concentration of the organic solvent).

  • Incubate both solutions under the same conditions as your bioassay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the concentration of the compound in the aliquots using a suitable analytical method, such as HPLC-UV or LC-MS, if available.[16][17][18][19][20] A decrease in concentration over time indicates instability.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

TroubleshootingWorkflow cluster_variability High Variability Between Replicates cluster_activity Poor Dose-Response / No Activity cluster_reproducibility Poor Inter-Experiment Reproducibility start Inconsistent Bioassay Results precipitate Check for Compound Precipitation start->precipitate ph_shift Check for pH Shift start->ph_shift degradation Assess Compound Degradation start->degradation binding Investigate Non-Specific Binding start->binding matrix_effects Consider Matrix Effects start->matrix_effects solubility_test Perform Solubility Test precipitate->solubility_test lower_conc Lower Final Concentration precipitate->lower_conc measure_ph Measure pH of Medium ph_shift->measure_ph buffer_system Use Stronger Buffer ph_shift->buffer_system fresh_prep Use Fresh Preparations degradation->fresh_prep shorter_incubation Test Shorter Incubation degradation->shorter_incubation low_bind_plates Use Low-Binding Plates binding->low_bind_plates add_bsa Add BSA to Buffer binding->add_bsa reagent_lots Standardize Reagent Lots matrix_effects->reagent_lots cell_passage Control Cell Passage Number matrix_effects->cell_passage

Caption: A logical workflow for troubleshooting inconsistent results in bioassays.

References

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available from: [Link]

  • Physiochemical assessment of pharmaceutical salt forms. Ayurpharm. 2024. Available from: [Link]

  • CAS#:29884-03-5 | Amino[4-(dimethylamino)phenyl]acetic acid. Chemsrc. 2025. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. OEC. Available from: [Link]

  • On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. PubMed. 2018. Available from: [Link]

  • Salt formation improved the properties of a candidate drug during early formulation development. Semantic Scholar. 2018. Available from: [Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. National Institutes of Health. Available from: [Link]

  • (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. American Elements. Available from: [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. PubMed. 2003. Available from: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available from: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Semantic Scholar. Available from: [Link]

  • Description and Solubility. A. 2011. Available from: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. 2021. Available from: [Link]

  • (dimethylamino)(3-fluorophenyl)acetic acid hydrochloride (C10H12FNO2). PubChemLite. Available from: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Available from: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. 2020. Available from: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. 2020. Available from: [Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ResearchGate. Available from: [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis Zone. Available from: [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. National Institutes of Health. Available from: [Link]

  • Analgesic. Wikipedia. Available from: [Link]

  • Solvent Miscibility Table. Available from: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. National Academies Press (US). 2011. Available from: [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this compound, providing in-depth, experience-based solutions to enhance both yield and purity. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (3-Dimethylamino-phenyl)-acetic acid?

A1: The synthesis of (3-Dimethylamino-phenyl)-acetic acid typically follows one of two main pathways. The most common industrial method involves the nucleophilic substitution of a suitable precursor, followed by the formation of the hydrochloride salt. An alternative route proceeds through the formation of an amide, which is subsequently hydrolyzed.[1]

Q2: Why is the final product isolated as a hydrochloride salt?

A2: The free base of (3-Dimethylamino-phenyl)-acetic acid can be challenging to handle, often presenting as an oil or a low-melting solid that is difficult to crystallize.[2] Converting the amine to its hydrochloride salt increases the melting point and promotes the formation of a stable, crystalline solid. This crystalline form is significantly easier to isolate, purify through recrystallization, and handle during subsequent experimental steps.

Q3: What are the most common impurities I should be aware of?

A3: Impurities often stem from the specific synthetic route employed. Common contaminants include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if a reduction step is involved in the synthesis, the corresponding ketone or other partially reduced species could be a primary impurity.[2]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a conventional and effective method for monitoring the consumption of starting materials and the appearance of the desired product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction progress and purity assessment.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Problem 1: Low Overall Yield

A diminished yield can be attributed to several factors, from incomplete reactions to losses during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Diagnosis: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

    • Solution:

      • Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

      • Temperature: Gradually increase the reaction temperature. Be mindful that excessive heat can lead to the formation of side products.[3]

      • Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For nucleophilic substitution reactions, a slight excess of the amine may be beneficial.

  • Product Loss During Workup:

    • Diagnosis: The yield is significantly lower after extraction and isolation steps.

    • Solution:

      • pH Adjustment: During aqueous extractions, ensure the pH is carefully controlled. To extract the free base into an organic solvent, the aqueous layer should be sufficiently basic (pH > 10) to deprotonate the dimethylamino group.

      • Solvent Selection: Use an appropriate extraction solvent in which your product has high solubility. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions with smaller volumes of solvent for greater efficiency.

  • Poor Recovery from Recrystallization:

    • Diagnosis: A significant amount of product remains in the mother liquor after recrystallization.

    • Solution:

      • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Using an excessive volume of solvent will result in a lower recovery of the purified crystals upon cooling.

      • Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[2]

      • Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Problem 2: Product is an Oil and Fails to Crystallize

The inability to obtain a solid product is a frequent challenge, particularly with the free base form of the target molecule.

Potential Causes & Solutions:

  • Residual Solvent:

    • Diagnosis: The product has a "gummy" or oily consistency even after drying.

    • Solution: Ensure all residual solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Presence of Impurities:

    • Diagnosis: The oily product shows multiple spots on TLC or peaks in HPLC analysis.

    • Solution: Impurities can disrupt the crystal lattice, preventing crystallization. Purify the crude product using column chromatography before attempting crystallization.

  • Inherent Properties of the Free Base:

    • Diagnosis: The product remains an oil even after thorough drying and in the absence of significant impurities.

    • Solution: Convert the free base to its hydrochloride salt. This is the most effective method to induce crystallization.[2]

      Experimental Protocol: Hydrochloride Salt Formation

      • Dissolution: Dissolve the crude (3-Dimethylamino-phenyl)-acetic acid (free base) in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or a mixture of ethanol and ether.[4]

      • Precipitation: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base.

      • Crystallization: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, scratching the inside of the flask with a glass rod can initiate crystallization.

      • Cooling: Cool the mixture in an ice bath to maximize the yield of the crystalline product.[2][4]

      • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous solvent to remove any remaining impurities.

      • Drying: Dry the purified (3-Dimethylamino-phenyl)-acetic acid hydrochloride under vacuum.

Problem 3: Low Purity of the Final Product

Achieving high purity is critical, especially for applications in drug development.

Potential Causes & Solutions:

  • Ineffective Recrystallization:

    • Diagnosis: The melting point of the recrystallized product is broad, or analytical data (NMR, HPLC) indicates the presence of impurities.

    • Solution:

      • Solvent Choice: The choice of recrystallization solvent is paramount. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[5][6] Experiment with different solvent systems to find the optimal one. A solvent pair, such as ethanol/water or methanol/acetone, can also be effective.[6]

      • Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities from the crystal surface.[7]

  • Co-precipitation of Impurities:

    • Diagnosis: Impurities are incorporated into the crystal lattice of the final product.

    • Solution:

      • Slow Crystallization: Avoid rapid cooling or "crashing out" of the product, as this can trap impurities. Allow the solution to cool gradually.

      • Double Recrystallization: If a single recrystallization is insufficient, a second recrystallization can be performed to further enhance purity.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Symptom Potential Cause Recommended Action
High amount of starting material in crude productIncomplete reactionExtend reaction time, moderately increase temperature, or adjust reagent stoichiometry.
Significant product loss after extractionsSuboptimal workup conditionsEnsure correct pH for extractions; use an efficient extraction solvent and perform multiple extractions.
Large amount of product in mother liquorInefficient recrystallizationUse minimal hot solvent, cool slowly, and consider concentrating the mother liquor for a second crop.[2]

Table 2: Solvent Selection for Recrystallization

Solvent System Advantages Considerations
Isopropanol/WaterGood for moderately polar compounds.The ratio of solvents is critical and may require optimization.
Ethanol/Diethyl EtherEffective for inducing crystallization of salts.Diethyl ether is highly flammable.
AcetonitrileCan be a good single-solvent system.May have high solubility for the product even at low temperatures.
TolueneUseful for less polar compounds.Requires a dry system if used for the free base.

Visualizing the Workflow

Troubleshooting_Workflow

Synthesis_Purification_Pathway

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

Sources

Addressing cytotoxicity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigating the cellular effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering and looking to understand and mitigate the cytotoxic effects of this and other novel compounds in their cell-based assays. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of in vitro toxicology.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when observing unexpected cytotoxicity with (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Q1: We observed significant cell death in our screening assay after treatment with (3-Dimethylamino-phenyl)-acetic acid hydrochloride. What are the most common reasons for this?

Observing cytotoxicity with a novel compound is a critical step in its characterization. The cell death you are seeing can be broadly attributed to two categories of effects:

  • On-target vs. Off-target Effects: The compound may be acting on its intended molecular target, and the downstream signaling from this interaction could be leading to cell death. This is particularly relevant in cancer research where inducing apoptosis in tumor cells is the desired outcome.[1] Conversely, the compound could be interacting with unintended targets, leading to off-target toxicity.

  • General Cellular Stress: The compound might be inducing a general stress response in the cells that is not related to a specific protein target. Common mechanisms include:

    • Mitochondrial Dysfunction: Many compounds can interfere with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[2]

    • Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of lipids, proteins, and DNA.[3][4]

    • Membrane Disruption: The compound could be physically disrupting the cell membrane, leading to a loss of integrity and subsequent cell death, often measured by lactate dehydrogenase (LDH) release.[5]

Q2: How can we determine if the observed cytotoxicity is due to apoptosis or necrosis?

Distinguishing between these two modes of cell death is a crucial first step in understanding the mechanism of your compound.

  • Apoptosis (Programmed Cell Death): This is a highly regulated process characterized by cell shrinkage, membrane blebbing, and the activation of a specific family of proteases called caspases.[6] You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, to specifically identify apoptosis.[7]

  • Necrosis (Uncontrolled Cell Death): This is a more chaotic process that occurs in response to severe cellular injury. It is characterized by cell swelling and rupture of the cell membrane. Assays that measure the loss of membrane integrity, such as the LDH release assay, are good indicators of necrosis.[8]

A common approach is to use a multi-parametric assay that simultaneously measures markers for viability, cytotoxicity, and apoptosis.

Q3: Our initial cytotoxicity data, obtained using an MTT assay, is highly variable. What could be causing this?

High variability in MTT assays is a common issue. The MTT assay measures metabolic activity as a surrogate for cell viability, and several factors can influence the results:[9]

  • Compound Interference: The compound itself may interfere with the MTT reagent, either by directly reducing it or by affecting cellular metabolism in a way that is not directly related to cell death.[10] It's crucial to run a control with the compound and MTT in a cell-free system to check for direct chemical reduction.

  • Cell Density: Inconsistent cell seeding is a major source of variability. Ensure you have optimized your seeding density to allow for logarithmic growth during the experiment.[11]

  • Incomplete Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate and variable readings.[12]

  • Culture Conditions: Factors like microbial contamination or high concentrations of certain components in the cell culture medium can affect the absorbance readings.[11][12]

Consider using an alternative viability assay that relies on a different principle, such as a resazurin-based assay or a real-time cell analysis system, to confirm your results.

II. Troubleshooting Guide: From Unexpected Cytotoxicity to Mechanistic Insights

This guide provides a systematic approach to troubleshooting and characterizing the cytotoxic effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Initial Assessment and Confirmation of Cytotoxicity

If you observe cytotoxicity, the first step is to confirm the finding and rule out experimental artifacts.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.[11]- Use a multichannel pipette for consistency. - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate, as they are more prone to evaporation.[8]
Low absorbance values in an MTT assay Low cell density, insufficient incubation time, or incomplete formazan solubilization.[12]- Optimize cell seeding density. - Increase incubation time with the MTT reagent (a time-course experiment can be beneficial). - Ensure complete dissolution of formazan crystals.
High background in control wells Microbial contamination, or interference from media components like phenol red.[12]- Visually inspect plates for contamination. - Use phenol red-free medium during the assay incubation step.
Workflow for Investigating the Mechanism of Cytotoxicity

Once cytotoxicity is confirmed, the following workflow can be used to elucidate the underlying mechanism.

Cytotoxicity_Workflow cluster_0 Phase 1: Confirmation & Initial Characterization cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Investigating Cellular Stress Pathways A Initial Observation of Cytotoxicity (e.g., MTT Assay) B Confirm with Orthogonal Assay (e.g., CellTiter-Glo®, Real-Time Impedance) A->B Confirm findings C Determine IC50 Value B->C Quantify potency D Apoptosis vs. Necrosis Assays C->D Elucidate mechanism G Oxidative Stress Assessment C->G Investigate upstream events H Mitochondrial Health Assays C->H E Caspase-3/7 Activation Assay D->E Apoptosis pathway F LDH Release Assay D->F Necrosis pathway I Reactive Oxygen Species (ROS) Detection G->I Measure ROS levels J Mitochondrial Membrane Potential H->J Assess mitochondrial integrity

Caption: A stepwise workflow for characterizing compound-induced cytotoxicity.

III. Experimental Protocols

Here we provide detailed protocols for key assays to investigate the cytotoxicity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on metabolic activity.[13][14]

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • (3-Dimethylamino-phenyl)-acetic acid hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of (3-Dimethylamino-phenyl)-acetic acid hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[15]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and -7, key biomarkers of apoptosis.[7]

Materials:

  • Cells treated with (3-Dimethylamino-phenyl)-acetic acid hydrochloride in a 96-well plate

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Plate Setup: Seed and treat cells with your compound as you would for a standard cytotoxicity assay. Include positive and negative controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the data to your vehicle-treated control to determine the fold-change in caspase activation.

Protocol 3: ROS-Glo™ H₂O₂ Assay for Oxidative Stress

This assay measures the level of hydrogen peroxide (H₂O₂), a key reactive oxygen species, in cultured cells.[3]

Materials:

  • Cells treated with (3-Dimethylamino-phenyl)-acetic acid hydrochloride in a 96-well plate

  • ROS-Glo™ H₂O₂ Assay kit (Promega)

  • Luminometer

Procedure:

  • Plate Setup: Seed and treat cells with your compound. It is recommended to use a shorter incubation time (e.g., 1-6 hours) as ROS generation can be an early event.

  • H₂O₂ Substrate Addition: Prepare the ROS-Glo™ H₂O₂ Substrate Solution according to the manufacturer's instructions. Add 20 µL to each well. Incubate at 37°C for the optimized time (typically 2 hours).

  • Detection Reagent Addition: Add 100 µL of ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate at room temperature for 20 minutes.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the level of H₂O₂ present.

Proposed Signaling Pathway for Cytotoxicity

The following diagram illustrates potential pathways through which (3-Dimethylamino-phenyl)-acetic acid hydrochloride could be inducing cytotoxicity.

Cytotoxicity_Pathway cluster_mito Mitochondrial Stress cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway Compound (3-Dimethylamino-phenyl)-acetic acid hydrochloride Mito Mitochondrial Dysfunction Compound->Mito Direct or indirect effect Membrane Loss of Membrane Integrity Compound->Membrane Direct membrane disruption ROS Increased ROS Production Mito->ROS ATP Decreased ATP Mito->ATP Caspase Caspase Activation (Caspase-3/7) ROS->Caspase Oxidative stress-induced apoptosis Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Potential mechanisms of compound-induced cell death.

By following the structured approach outlined in this technical support guide, researchers can effectively troubleshoot and characterize the cytotoxic effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, leading to a deeper understanding of its biological activity.

IV. References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved from [Link]

  • Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Dimethylamino-phenyl)-acetic acid hydrochloride. As Senior Application Scientists, we understand that achieving consistent and reliable solubility of this compound in aqueous buffers is a critical first step for any successful experiment. This guide is designed to provide you with a deep understanding of the compound's properties and to offer practical, field-proven troubleshooting strategies to overcome common solubility hurdles.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the solubility of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Understanding these concepts is the key to troubleshooting effectively.

Q1: What is (3-Dimethylamino-phenyl)-acetic acid hydrochloride, and why is its solubility so dependent on pH?

A: (3-Dimethylamino-phenyl)-acetic acid hydrochloride is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups. The "hydrochloride" designation indicates it is supplied as a salt, with the tertiary amine protonated (R₃NH⁺) and balanced by a chloride anion (Cl⁻).

Its solubility is intimately linked to the pH of the solvent because the ionization state of these functional groups changes with pH.[1][2] In its solid, salt form, the molecule is ionic and generally predisposed to dissolve in polar solvents like water. However, once in solution, its net charge and overall polarity are dictated by the buffer's pH, which directly impacts its solubility.

Q2: What are the pKa values of this compound, and how do they predict solubility?

A: The precise pKa values must be determined experimentally. However, we can estimate them based on similar chemical structures:

  • The carboxylic acid group (-COOH) typically has a pKa around 4.0 - 5.0 . Below this pH, it is mostly in its neutral, protonated form (-COOH). Above this pH, it deprotonates to its charged, anionic form (-COO⁻).

  • The tertiary amine group (-N(CH₃)₂) , being attached to an aromatic ring, is less basic than a simple alkylamine.[3] Its conjugate acid (the protonated R₃NH⁺ form) likely has a pKa around 8.5 - 9.5 . Below this pH, it is mostly in its charged, cationic form (-NH⁺(CH₃)₂). Above this pH, it deprotonates to its neutral, free base form (-N(CH₃)₂).

This leads to three distinct pH-dependent states, as illustrated below:

G cluster_low_ph Low pH (e.g., < 4.0) cluster_mid_ph Mid pH (e.g., 4.5 - 8.5) cluster_high_ph High pH (e.g., > 9.5) low_ph_label Structure: Cationic Solubility: High mid_ph_label Structure: Zwitterionic Solubility: Low low_ph_label->mid_ph_label Increase pH high_ph_label Structure: Anionic Solubility: High mid_ph_label->high_ph_label Increase pH

Caption: pH-dependent ionization and solubility profile.

The lowest solubility is expected in the "Mid pH" range where the molecule exists as a zwitterion (containing both a positive and negative charge), resulting in a net neutral charge and poor hydration.

Q3: What is the difference between kinetic and thermodynamic solubility?

A: This is a crucial distinction.

  • Kinetic Solubility is measured by dissolving a high-concentration stock (usually in DMSO) into an aqueous buffer and observing the concentration at which precipitation first occurs. It's a fast, high-throughput measurement but can often overestimate the true solubility because it may result in a supersaturated solution that is temporarily stable.[4][5]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate (often by shaking for 24-48 hours) until the concentration of the dissolved compound in the solution is constant.[1][4] A solution that appears clear initially (kinetically soluble) may precipitate over hours as it reaches its lower thermodynamic solubility limit.

For reproducible experiments, understanding the thermodynamic solubility in your final buffer is essential.

Part 2: Troubleshooting Guide: Common Scenarios & Solutions

This section provides a logical workflow for diagnosing and solving solubility issues based on common experimental observations.

G start Start: Have solubility issue with (3-Dimethylamino-phenyl)-acetic acid HCl q1 What is your buffer pH? start->q1 a1_neutral Neutral/Slightly Basic (e.g., PBS pH 7.4) q1->a1_neutral pH ≈ 7.4 a1_acidic Acidic (pH < 5) q1->a1_acidic pH < 5 reason_neutral Problem: pH is near the isoelectric point (low solubility). a1_neutral->reason_neutral q2 Is the solution initially clear but precipitates over time? a1_acidic->q2 solution_ph Solution 1 (Recommended): Use pH Adjustment. Prepare stock in acidic solution. reason_neutral->solution_ph solution_cosolvent Solution 2 (Alternative): Use Co-solvents. Prepare stock in DMSO. reason_neutral->solution_cosolvent reason_precip Problem: Supersaturation. Kinetic solubility exceeds thermodynamic solubility. q2->reason_precip Yes q3 Are you seeing inconsistent results or loss of activity? q2->q3 No solution_thermo Solution: Determine true thermodynamic solubility using the Shake-Flask Method. reason_precip->solution_thermo reason_degrade Problem: Potential chemical degradation (e.g., oxidation of tertiary amine). q3->reason_degrade Yes solution_degrade Solution: Prepare solutions fresh, protect from light/air, and verify purity with HPLC. reason_degrade->solution_degrade

Caption: Troubleshooting workflow for solubility issues.

Scenario 1: Compound immediately precipitates when added to my neutral buffer (e.g., PBS, pH 7.4).
  • Causality: At pH 7.4, you are operating squarely in the zwitterionic region where the compound exhibits its lowest aqueous solubility. The protonated amine salt is neutralized by the buffer, and the carboxylic acid is deprotonated, leading to an overall neutral molecule that readily precipitates.

  • Solution A (Primary Recommendation): pH Adjustment The most robust method is to first dissolve the compound at a pH where it is highly soluble and then carefully dilute it into your final experimental buffer.

    • Step-by-Step Protocol: See Protocol 1: Preparation of a Low-pH Aqueous Stock Solution .

    • Mechanism: By preparing a concentrated stock at a low pH (e.g., pH 2-3), you ensure the tertiary amine remains fully protonated and positively charged (-NH⁺(CH₃)₂), maximizing its polarity and solubility. When you perform a large dilution into your final buffer, the concentration may stay below the thermodynamic solubility limit at the final pH, even if that limit is low.

  • Solution B (Alternative): Using Co-solvents If altering the pH is not feasible for your experiment, an organic co-solvent can be used to create a concentrated stock.

    • Step-by-Step Protocol: See Protocol 2: Preparation of a Co-solvent Stock Solution .

    • Mechanism: Organic solvents like Dimethyl Sulfoxide (DMSO) disrupt the hydrogen bonding network of water and can solvate the non-polar regions of the molecule, increasing its solubility.

    • Critical Caution: Co-solvents are not inert. Ensure the final concentration of the co-solvent (e.g., <0.5% DMSO for many cell-based assays) is compatible with your experimental system. Always run a vehicle control.

Co-solventRecommended Starting Stock Conc.Typical Final Assay Conc.Considerations
DMSO 10-50 mM< 0.5% (v/v)Common choice, but can be toxic to cells at higher concentrations.
Ethanol 10-20 mM< 1% (v/v)Can affect protein structure and enzyme activity.
PEG 400 5-15 mM< 2% (v/v)Generally lower toxicity, but increases viscosity.
Scenario 2: My solution is initially clear but becomes cloudy or shows precipitate after some time (minutes to hours).
  • Causality: You have created a supersaturated solution. The initial concentration is above the compound's true thermodynamic solubility limit in that specific buffer. Over time, the system equilibrates by precipitating the excess solute.[6]

  • Solution: Determine Thermodynamic Solubility You must determine the true, stable solubility limit in your final buffer conditions.

    • Step-by-Step Protocol: See Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method) .

    • Actionable Outcome: Once you determine the maximum stable concentration (e.g., 50 µM), ensure all future experiments are conducted at or below this concentration to prevent precipitation.

Scenario 3: I'm observing inconsistent biological activity or see new peaks in my HPLC analysis.
  • Causality: The compound may be degrading in your buffer. Tertiary amines, especially aromatic ones, are susceptible to oxidation, which can form inactive or interfering N-oxide species.[7][8] This degradation can be accelerated by pH, temperature, and light exposure.[9]

  • Solution: Implement Stability-Aware Handling Procedures

    • Prepare Fresh: Always prepare working solutions fresh from a solid or a frozen, concentrated stock immediately before an experiment.

    • Protect from Light and Air: Store stock solutions in amber vials and consider purging the headspace with an inert gas (e.g., argon or nitrogen) before sealing and freezing.

    • Use a Stability-Indicating Method: Use an analytical technique like HPLC to confirm the purity of your solution before use and after the experiment.[5][10] A simple isocratic HPLC method can often resolve the parent peak from major degradants. Forced degradation studies are often used to identify potential degradation products.[11]

Part 3: Detailed Protocols & Methodologies

Protocol 1: Preparation of a Low-pH Aqueous Stock Solution
  • Objective: To create a concentrated, stable aqueous stock solution by leveraging low-pH solubility.

  • Materials: (3-Dimethylamino-phenyl)-acetic acid hydrochloride, 1 M HCl, Type I ultrapure water, calibrated pH meter, volumetric flasks.

  • Procedure:

    • Calculate the mass of the compound needed for a 10 mM stock solution.

    • Add approximately 80% of the final volume of ultrapure water to a volumetric flask.

    • Add the weighed compound to the water. It will likely not dissolve completely.

    • While stirring, add 1 M HCl dropwise until the pH of the solution is between 2.0 and 3.0.

    • Continue stirring. The solid should completely dissolve to yield a clear solution.

    • Once dissolved, add water to the final volume mark.

    • Confirm the final pH. Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Preparation of a Co-solvent Stock Solution (DMSO)
  • Objective: To create a high-concentration stock solution for experiments where pH cannot be adjusted.

  • Materials: (3-Dimethylamino-phenyl)-acetic acid hydrochloride, anhydrous DMSO (biotechnology grade), appropriate vials.

  • Procedure:

    • Weigh the required amount of compound directly into a glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be perfectly clear.

    • Self-Validation: When diluting into your aqueous buffer for the experiment (e.g., 1:1000 dilution), add the DMSO stock to the buffer while vortexing the buffer to ensure rapid dispersion and minimize local supersaturation that can cause precipitation.

    • Store the DMSO stock at -20°C, protected from moisture.

Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Objective: To determine the maximum equilibrium concentration of the compound in a specific buffer. This is the gold standard method.[1][4]

  • Materials: The compound, your final experimental buffer, a shaker/incubator, centrifuge, HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of your experimental buffer in a glass vial (e.g., 2-5 mg in 1 mL). The amount should be enough that undissolved solid is clearly visible.

    • Seal the vial tightly and place it in a shaker/incubator set to a controlled temperature (e.g., 25°C or 37°C).

    • Shake the suspension for at least 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours.

    • After equilibration, let the vial stand to allow large particles to settle.

    • Carefully remove a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and sample the supernatant.

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC with a standard curve).

    • The resulting concentration is the thermodynamic solubility under those conditions.

References

  • Al-Ghananeem, A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Glomme, A., & B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Lovere, E. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Aizon.
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • Kamberi, M., & Lu, S. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Creative Chemistry. (n.d.). Solubility and pH of amines.
  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Gampala, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Seres, J. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research.

Sources

Minimizing side reactions in experiments with (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Our focus is to provide in-depth, field-proven insights to help you anticipate challenges, minimize side reactions, and optimize your experimental outcomes. This is not merely a list of steps but a curated resource explaining the causality behind critical experimental choices.

Section 1: Foundational Chemistry & Handling

Understanding the inherent properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride is the first step toward minimizing experimental variability and preventing unwanted side reactions. The molecule possesses three key functional regions: a carboxylic acid, a tertiary amine on the phenyl ring, and the aromatic ring itself.

dot

Caption: Key reactive sites on (3-Dimethylamino-phenyl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound provided as a hydrochloride salt?

A1: The hydrochloride salt form offers several practical advantages over the free base. Firstly, it enhances stability by protonating the basic dimethylamino group, which reduces its susceptibility to atmospheric oxidation. Secondly, salts are typically crystalline solids with well-defined melting points, making them easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting-point solid[1]. The hydrochloride salt also improves solubility in certain polar solvents.

Q2: What are the primary stability concerns and proper storage conditions?

A2: The main stability concerns are oxidation of the dimethylamino group and potential degradation at high temperatures. To mitigate these, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dark place. Stability studies on related compounds show that degradation increases with higher storage temperatures[2][3].

Q3: How do I convert the hydrochloride salt to the free base if my reaction requires it?

A3: To generate the free base, you can dissolve the hydrochloride salt in a suitable solvent (e.g., water or a polar organic solvent) and neutralize it by adding a stoichiometric amount of a mild base, such as sodium bicarbonate or a tertiary amine like triethylamine. The neutralization should be monitored by pH. Following neutralization, the free base can be extracted into an organic solvent like ethyl acetate or dichloromethane. It is often recommended to use the generated free base immediately, as it may be less stable than the salt form.

Section 2: Troubleshooting Amide Coupling Reactions

The most common application for (3-Dimethylamino-phenyl)-acetic acid is in amide bond formation. This seemingly straightforward transformation is rife with potential side reactions if not properly controlled.

Troubleshooting Guide: Common Issues in Amide Coupling
Problem Potential Cause(s) Scientific Rationale & Recommended Solution
Low or No Amide Product 1. Inadequate Carboxylic Acid Activation. 2. Acid-Base Neutralization. 3. Hydrolysis of Activated Intermediate. 1. Standard coupling reagents like EDC or DCC create an "active ester" intermediate that is susceptible to nucleophilic attack by the amine[4]. If this activation is inefficient, the reaction will not proceed. Solution: Ensure you are using a high-purity coupling reagent and consider adding an activator like 1-hydroxybenzotriazole (HOBt) or HATU, which forms a more reactive intermediate, less prone to side reactions[5].2. The tertiary amine on the phenyl ring can be deprotonated, and the starting amine coupling partner can neutralize the carboxylic acid, forming a salt and preventing activation. Solution: When using the hydrochloride salt, add at least two equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[6]. One equivalent neutralizes the HCl salt, and the second prevents salt formation between the carboxylic acid and the amine partner.3. Trace amounts of water in the solvent or reagents can hydrolyze the activated intermediate back to the carboxylic acid. Solution: Use anhydrous solvents (e.g., dry DMF or DCM) and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of N-Oxide Byproduct Oxidation of the Dimethylamino Group. The electron-rich tertiary amine is susceptible to oxidation, a reaction that can be catalyzed by trace metal impurities or occur in the presence of atmospheric oxygen, especially if the reaction is heated[7]. Solution: De-gas your solvents thoroughly before use (e.g., by bubbling with argon for 15-20 minutes). Ensure all reagents are of high purity and consider adding an antioxidant if the problem persists, although this is less common.
Difficult Purification / Urea Contamination Byproduct from Carbodiimide Reagents (EDC/DCC). Carbodiimide coupling reagents like EDC and DCC are converted into their corresponding ureas during the reaction. These byproducts can sometimes be difficult to separate from the desired amide product. Solution: For EDC, the resulting urea is water-soluble, so an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO₃) during workup will typically remove it. For DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can often be removed by filtration.
Experimental Protocol: Optimized Amide Coupling

This protocol provides a robust starting point for the coupling of (3-Dimethylamino-phenyl)-acetic acid hydrochloride with a primary amine.

  • Preparation: To a clean, dry, round-bottom flask under an argon atmosphere, add (3-Dimethylamino-phenyl)-acetic acid hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Addition: Add the desired primary amine (1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir for 10 minutes.

  • Activation: In a separate vial, dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

dot

AmideCouplingWorkflow start Start: Amide Coupling Reaction check_completion Monitor Reaction by TLC or LC-MS start->check_completion workup Aqueous Workup (Acid/Base Wash) check_completion->workup Complete troubleshoot_node Low Conversion? check_completion->troubleshoot_node Incomplete purify Purification (Chromatography or Recrystallization) workup->purify end Pure Amide Product purify->end cause1 Cause: Incomplete Activation Solution: Check coupling reagent quality, add HOBt/HATU troubleshoot_node->cause1 cause2 Cause: Acid-Base Neutralization Solution: Add 2.2 eq DIPEA troubleshoot_node->cause2 cause3 Cause: Reagent Hydrolysis Solution: Use anhydrous solvents, inert atmosphere troubleshoot_node->cause3 cause1->start Re-run Reaction cause2->start Re-run Reaction cause3->start Re-run Reaction

Caption: Troubleshooting workflow for amide coupling reactions.

Section 3: Minimizing Other Side Reactions

Beyond amide coupling, other potential side reactions can compromise yield and purity. Awareness of these pathways is key to proactive experimental design.

Frequently Asked Questions (FAQs)

Q4: Can the aromatic ring undergo side reactions like Friedel-Crafts acylation?

A4: Yes, the dimethylamino group is an activating group, making the phenyl ring more susceptible to electrophilic aromatic substitution. In the context of an amide coupling, if you first convert the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, intermolecular acylation is a potential side reaction, where one molecule acylates the phenyl ring of another. To avoid this, direct activation methods using coupling reagents like EDC or HATU are strongly preferred over forming the acyl chloride intermediate[8].

Q5: Is decarboxylation a risk?

A5: Phenylacetic acids can undergo decarboxylation, but this typically requires high temperatures (often >150 °C) or specific catalysts. Under standard amide coupling conditions (0 °C to room temperature), decarboxylation is not a significant concern. However, if your experimental design involves heating the compound for prolonged periods, especially in acidic or basic conditions, this degradation pathway should be considered.

Q6: What analytical methods are best for detecting these side products?

A6: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with a C18 column is excellent for assessing purity and quantifying the starting material, product, and any byproducts[7]. Mass Spectrometry (MS) is crucial for identifying the molecular weights of unknown peaks observed in the HPLC chromatogram, helping to deduce their structures (e.g., identifying an N-oxide by a +16 Da mass shift). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural confirmation of the final product and can help identify impurities if they are present in sufficient quantity[7].

dot

DegradationPathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_polymerization Self-Reaction start (3-Dimethylamino-phenyl) -acetic acid HCl n_oxide N-Oxide Derivative (+16 Da) start->n_oxide [O] (e.g., Air, H₂O₂) decarboxy 3-(Dimethylamino)toluene (-44 Da, loss of CO₂) start->decarboxy Heat (High Temp) polymer Polymeric Byproducts start->polymer Harsh Conditions (e.g., Acyl Chloride formation)

Caption: Potential side reaction and degradation pathways.

References
  • Benchchem. (n.d.). Diethylamino-phenyl-acetic acid hydrochloride.
  • PubChem. (n.d.). 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
  • Al-Zaydi, K. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(21), 12675-12715.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol.
  • Wang, H., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(15), 8123-8128.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(3), 133-144.
  • NIOSH. (1994). Acetic Acid: Method 1603. Centers for Disease Control and Prevention.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • Analytical Chemistry. (2007). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 79(19), 7332-7338.
  • American Elements. (n.d.). (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Retrieved from [Link]

  • Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry, 47(3), 528-532.
  • Quora. (2018). What is the product of the reaction between acetic acid and phenol?
  • Der Pharma Chemica. (2011). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating. Der Pharma Chemica, 3(6), 361-369.
  • Wikipedia. (n.d.). 3-Dimethylaminoacrolein. Retrieved from [Link]

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Interference of (3-Dimethylamino-phenyl)-acetic acid hydrochloride with analytical instrumentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods Development. As Senior Application Scientists, we understand that challenging matrix components can be a significant source of frustration in the lab. This guide provides in-depth troubleshooting advice for researchers encountering interference from (3-Dimethylamino-phenyl)-acetic acid hydrochloride and structurally similar compounds.

The molecule's key features—a tertiary amine, a carboxylic acid, and an aromatic ring—make it a zwitterionic compound with the potential to interfere across multiple analytical platforms. This guide is structured to help you diagnose, understand, and resolve these issues effectively.

Quick Troubleshooting FAQs

Here are answers to the most common issues encountered with this type of interferent.

Question Brief Answer
Why is my HPLC peak shape for other analytes suddenly tailing or fronting? The basic dimethylamino group on the interferent can have strong secondary interactions with residual silanol groups on standard silica-based columns, altering the column chemistry and affecting the peak shape of co-eluting analytes.[1][2]
I'm seeing severe signal drop or total loss of my analyte in my LC-MS/MS assay. What's happening? You are likely experiencing significant electrospray ionization (ESI) suppression. The easily protonated tertiary amine of the interferent is highly competitive for charge in the ESI source, preventing your target analytes from ionizing efficiently.[3][4]
My target compound is no longer retained on my C18 column after injecting samples containing this interferent. The interferent might be altering the column surface chemistry or, if your analyte is acidic, ion-pairing with it, making it elute earlier. The zwitterionic nature of the interferent itself can also lead to complex and unpredictable chromatographic behavior.[5][6]
How can I remove this compound from my sample matrix before injection? Solid-Phase Extraction (SPE) is the most effective method. A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms is ideal for retaining this compound while potentially allowing your analyte of interest to be eluted separately.[7][8]

Guide 1: Resolving HPLC-UV Chromatographic Issues

Interference from (3-Dimethylamino-phenyl)-acetic acid hydrochloride in HPLC-UV analysis typically manifests as poor peak shape for other analytes.

Issue: Peak Tailing for Basic Analytes
  • Causality: The interferent's tertiary amine can adsorb strongly to acidic silanol groups (Si-OH) on the surface of silica-based columns (like C18). This creates localized positive charges on the column surface, leading to electrostatic repulsion or secondary adsorptive interactions with other basic analytes, causing distorted peak shapes.[1][2]

  • Solution Workflow:

Protocol 1: Mobile Phase Optimization for Basic Compounds
  • Prepare Aqueous Mobile Phase A: Start with a 10-20 mM buffer. Phosphate or formate buffers are excellent choices for LC-MS compatibility.

  • Adjust pH: Adjust the pH of the aqueous component to be at least 2 pH units below the pKa of your basic analyte(s) and the interferent's amine group. A pH of 2.5 to 3.5 is generally a robust starting point. [9][10]This ensures both the interferent and your basic analytes are fully protonated (ionized), minimizing secondary interactions with silanols.

  • Mix with Organic: Add your organic mobile phase (e.g., Acetonitrile, Methanol) to the desired final concentration.

  • Column Choice: Use a high-purity, end-capped silica column or a column specifically designed for polar or basic compounds. These columns have fewer accessible silanol groups. [1]5. Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Guide 2: Mitigating Ion Suppression in LC-MS/MS

The dimethylamino group makes this interferent a prime candidate for causing severe ion suppression in ESI-MS, particularly in positive ion mode.

  • Mechanism of Interference: In the ESI droplet, compounds compete for a limited number of excess protons (for positive mode) to become charged and enter the gas phase. (3-Dimethylamino-phenyl)-acetic acid hydrochloride has a high proton affinity and is present as a salt, meaning it is already partially ionized. It readily "hogs" the available charge, leaving little for your analyte of interest. This competition drastically reduces the number of analyte ions that reach the mass spectrometer detector. [3][11][12]

    Caption: Mechanism of ESI ion suppression.

Solutions for Ion Suppression
  • Chromatographic Separation: The most straightforward solution is to develop a chromatographic method that separates your analyte from the interferent. If they do not co-elute, the suppression effect is eliminated. Try orthogonal methods:

    • If using Reversed-Phase: Consider a Phenyl-Hexyl or a FluoroPhenyl (PFP) phase to introduce different selectivity (pi-pi interactions).

    • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining polar compounds and may provide the required separation. [5]

  • Sample Preparation (Recommended): Physically removing the interferent before analysis is the most robust solution.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Interferent Removal

This protocol is designed to retain the zwitterionic interferent while allowing a neutral or acidic analyte to pass through.

  • Sorbent Selection: A mixed-mode cation-exchange (MCX) sorbent is ideal. This combines reversed-phase (e.g., C8 or C18) and strong cation-exchange functionalities. [8]

    Step Action Rationale
    1. Condition Pass 1-2 mL of Methanol through the cartridge. Wets the reversed-phase chains and activates the sorbent.
    2. Equilibrate Pass 1-2 mL of water (or 0.1% formic acid in water). Prepares the sorbent for the aqueous sample and ensures ion-exchange sites are active.
    3. Load Load the sample (pre-treated to pH < 4). At low pH, the interferent's amine group is positively charged and retains on the cation-exchange sites. Its phenyl group also retains on the reversed-phase chains.
    4. Wash Wash with 1-2 mL of 0.1% formic acid in water, followed by 1-2 mL of Methanol. The acid wash removes polar impurities. The methanol wash removes non-polar impurities. The interferent remains bound by the strong ionic interaction.
    5. Elute Analyte This step depends on your analyte. If your analyte is neutral or acidic, it may have been eluted during the Load or Wash steps. If it was retained by reversed-phase, it can be eluted with a non-basic organic solvent. This is the key separation step.

    | 6. Elute Interferent (to waste) | Pass 1-2 mL of 5% Ammonium Hydroxide in Methanol. | The high pH neutralizes the amine group on the interferent, breaking the ionic bond and eluting it from the SPE cartridge. This step is for cleaning the cartridge or confirming removal. |

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. National Institutes of Health (NIH). [Link]

  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Solid phase extraction of amines. ResearchGate. [Link]

  • Why can zwitterions be difficult detect by HPLC-MS?. Chemistry Stack Exchange. [Link]

  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. ResearchGate. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. [Link]

  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]

  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. National Institutes of Health (NIH). [Link]

  • Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]

Sources

Stabilizing (3-Dimethylamino-phenyl)-acetic acid hydrochloride for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Welcome to the technical support guide for (3-Dimethylamino-phenyl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a hydrochloride salt of a tertiary amine-containing phenylacetic acid derivative, this molecule presents specific handling and storage challenges, primarily related to hygroscopicity and chemical degradation. This guide provides in-depth, field-proven insights and actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (3-Dimethylamino-phenyl)-acetic acid hydrochloride?

A1: The primary stability concerns stem from its chemical structure:

  • Hygroscopicity: Like many amine hydrochloride salts, this compound has a tendency to absorb moisture from the atmosphere.[1] Excessive moisture uptake can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions.[2] This can lead to physical changes such as clumping, deliquescence (turning into a liquid), and ultimately, chemical breakdown.

  • Hydrolysis: The presence of absorbed water can lead to the hydrolysis of the hydrochloride salt, potentially affecting the compound's ionization state and solubility.

  • Oxidation: The tertiary amine group and the phenylacetic acid moiety can be susceptible to oxidation, especially when exposed to air, light, or in the presence of trace metal impurities. This can often manifest as a color change, typically to yellow or brown.[3]

  • Photodegradation: Aromatic compounds are often sensitive to light. Exposure to UV or even ambient light over long periods can provide the energy to initiate degradation reactions. It is best practice to store such compounds protected from light.[4]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the risks outlined above, the following conditions are strongly recommended for storing the solid powder:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid temperature cycling. For long-term archival, storage at -20°C is a common practice.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This is crucial for maintaining purity over months or years.

  • Humidity: Keep in a desiccator with a reliable desiccant (e.g., Drierite® or phosphorus pentoxide) or in a controlled low-humidity environment (<40% RH). The container must be tightly sealed.[6]

  • Light: Always store in an amber glass vial or a container that is otherwise opaque or wrapped to protect it from light.[4]

Q3: Can I store (3-Dimethylamino-phenyl)-acetic acid hydrochloride in solution?

A3: Long-term storage in solution is generally not recommended as degradation reactions, particularly hydrolysis, occur much faster in solution than in the solid state.[2] Always prepare solutions fresh for experimental use. If short-term storage (24-48 hours) is unavoidable, store the solution at 2-8°C, protected from light, and consider sterile filtering it into a sealed vial. A preliminary solution stability study is advised to confirm its viability in your specific solvent system.

Q4: What are the visual or physical signs that my sample may be degrading?

A4: Be vigilant for the following indicators of instability:

  • Color Change: Any deviation from the initial color (typically white to off-white) to yellow or brown is a strong indicator of oxidative degradation.

  • Change in Physical Form: The appearance of clumps in a free-flowing powder, or the material becoming sticky, oily, or completely liquid (deliquescence), indicates significant moisture absorption.[7]

  • Odor: The development of any unusual odors could signal the formation of volatile degradation products.

  • Inconsistent Analytical Results: A sudden drop in purity or potency as measured by techniques like HPLC, or the appearance of new peaks in the chromatogram, is a clear sign of chemical degradation.

Troubleshooting Guide: Stability Issues

This guide helps diagnose and resolve common stability-related problems.

Troubleshooting Flowchart

G start Observe unexpected property in sample p1 Problem: Compound is clumpy, waxy, or liquefied start->p1 p2 Problem: Compound has changed color (e.g., yellow/brown) start->p2 p3 Problem: Inconsistent assay results (purity/potency drop) start->p3 c1 Likely Cause: Hygroscopicity & Deliquescence (Moisture Absorption) p1->c1 Why? HCl salts are polar and attract water. [4] c2 Likely Cause: Oxidative Degradation p2->c2 Why? Tertiary amines and activated rings can oxidize. c3 Likely Cause: Chemical Degradation (Multiple Pathways) p3->c3 Why? Instability leads to loss of active ingredient. s1 Solution: 1. Handle in glove box/dry air. 2. Store in desiccator with fresh desiccant. 3. Use tightly sealed vials (e.g., with PTFE-lined caps). 4. Consider co-processing with hydrophobic excipients if formulating. [2] c1->s1 s2 Solution: 1. Purge container with inert gas (Ar, N2). 2. Store strictly protected from light. 3. Avoid sources of contamination (metals, peroxides). 4. Re-purify material if necessary. c2->s2 s3 Solution: 1. Re-qualify the lot against a reference standard. 2. Perform forced degradation study to identify degradants. 3. Review storage history and conditions. 4. If degradation is confirmed, acquire a new lot. c3->s3

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your results, it is critical to validate the stability of your specific batch of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Protocol 1: Forced Degradation Study for a Stability-Indicating Method

Objective: To intentionally degrade the compound under harsh conditions to identify potential degradation products and develop an analytical method (typically HPLC) that can resolve the parent compound from all significant degradants.[8]

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[2]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Stress (Solid): Store the solid compound at 80°C for 48 hours, then dissolve for analysis.

    • Photostability (Solid & Solution): Expose the solid and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralization & Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration for HPLC analysis.

  • HPLC Analysis: Analyze an unstressed control and all stressed samples using an HPLC-UV system, preferably with a mass spectrometer (LC-MS) to help identify degradant masses.

    • Initial Method Example:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and 280 nm.

  • Method Validation: The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (resolution > 2) and there is no co-elution, as confirmed by peak purity analysis (e.g., with a Diode Array Detector).[9]

Protocol 2: Long-Term and Accelerated Stability Study (ICH Q1A)

Objective: To evaluate the chemical stability of the solid compound under defined storage conditions to establish a re-test date or shelf life.[10]

Methodology:

  • Sample Preparation: Aliquot a sufficient quantity of a single, well-characterized batch of the compound into multiple vials for each storage condition and time point. Use amber glass vials with tightly sealed, inert caps.

  • Storage Conditions: Place the vials into calibrated stability chambers set to the conditions outlined in the table below.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Schedule: Pull samples from storage at specified time points. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.[2]

  • Analysis: At each time point, perform the following tests:

    • Appearance: Note any changes in color or physical form.

    • Purity Assay: Analyze using the validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.[11]

    • Degradation Products: Quantify any new peaks that appear in the chromatogram.

    • Water Content: Measure using Karl Fischer titration, especially if hygroscopicity is a concern.

  • Data Evaluation: Plot the purity versus time for each condition. Significant change is typically defined as a 5% drop in assay from the initial value or any specified degradant exceeding its limit. Data from accelerated studies can be used to predict the shelf life under long-term conditions.[10]

Logical Diagram of Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Interpretation a Acquire Compound (Reference Lot) b Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) a->b c Develop & Validate Stability-Indicating HPLC Method b->c d Initiate Long-Term & Accelerated Studies (ICH Conditions) c->d e Analyze Samples at Scheduled Timepoints (Purity, Appearance, H2O) d->e f Collect & Tabulate Data e->f g Evaluate Trends & Degradation Rates f->g h Establish Re-Test Date & Optimal Storage Conditions g->h i Final Stability Report h->i

Caption: Workflow for a comprehensive stability assessment program.

References

  • Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2023). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • Malik, P., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. Available at: [Link]

  • Okuda, T., et al. (2023). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. Pharmaceutics. Available at: [Link]

  • Zamora, R., et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]

  • Hidalgo, F.J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry X. Available at: [Link]

  • Kestur, U.S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Available at: [Link]

  • Gibson, E.K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? Available at: [Link]

  • El-Gindy, A., et al. (2002). Stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product. Il Farmaco. Available at: [Link]

  • Liebenberg, W., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. Available at: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

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Validation & Comparative

A Comparative Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride and Indole-3-Acetic Acid (IAA) in Root Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary: The development of robust root systems is paramount for plant health and agricultural productivity. This process is primarily orchestrated by a class of phytohormones known as auxins. Indole-3-acetic acid (IAA) is the most abundant and well-characterized natural auxin, serving as a benchmark for root induction studies.[1][2] In contrast, synthetic auxins offer potential advantages in stability and efficacy, though many novel compounds remain uncharacterized. This guide provides a comprehensive comparison between IAA and the synthetic analog, (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Due to the limited publicly available data on the latter, this document serves as both a review of established principles and a practical framework for researchers to empirically determine the efficacy and mechanism of this novel compound. We present the established signaling pathway for IAA, a putative mechanism for its synthetic counterpart based on related structures, and detailed experimental protocols for direct, quantitative comparison of their effects on root development.

Introduction: The Central Role of Auxins in Root Architecture

Auxins are a class of plant hormones that govern a vast array of developmental processes, including cell elongation, division, and differentiation.[2] They are fundamental to the formation of both the primary root and the branching network of lateral and adventitious roots.[3] Plant-derived, or natural, auxins like IAA are synthesized by the plant and play a direct role in these processes.[4] Synthetic auxins are man-made molecules that mimic the effects of natural auxins and are widely used in agriculture and research to manipulate plant growth, often exhibiting greater stability than their natural counterparts.[5][6] Understanding the comparative performance of these molecules is critical for applications ranging from clonal propagation in horticulture to the development of new plant growth regulators.

Compound Profiles: Natural Benchmark vs. Synthetic Analog

A direct comparison begins with the fundamental chemical nature of each compound.

Indole-3-Acetic Acid (IAA): The Natural Benchmark

IAA is the principal native auxin in most plant species.[2][4] It is primarily synthesized in young apical tissues and transported throughout the plant to regulate growth and development.[3] Its chemical structure features an indole ring with a carboxymethyl side chain. While essential for plant life, IAA is relatively unstable, being susceptible to degradation by light and enzymes within the plant.

(3-Dimethylamino-phenyl)-acetic acid hydrochloride: A Synthetic Phenylacetic Acid Analog

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a synthetic compound belonging to the phenylacetic acid class of auxins. Phenylacetic acid (PAA) itself is a naturally occurring auxin, though it generally exhibits lower biological activity than IAA.[7][8] The synthetic modifications—in this case, the addition of a dimethylamino group to the phenyl ring and its formulation as a hydrochloride salt—are designed to alter its chemical properties, potentially affecting its stability, solubility, transport, and receptor binding affinity. Publicly available experimental data on the specific effects of this compound on root development is scarce, necessitating the empirical evaluation approach outlined in this guide.

G cluster_IAA Indole-3-Acetic Acid (IAA) cluster_Synthetic (3-Dimethylamino-phenyl)-acetic acid hydrochloride IAA_img IAA_label Structure of IAA Synthetic_img Synthetic_label Structure of a related analog

Caption: Chemical structures of IAA and a related synthetic analog.

Mechanism of Action in Root Development

The physiological effects of auxins are mediated through a complex and well-regulated signaling pathway.

The Canonical IAA Signaling Pathway

The primary mechanism of IAA action at the molecular level involves the regulation of gene expression. This pathway is initiated when IAA binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6] This binding event promotes the ubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of a multitude of auxin-responsive genes, ultimately leading to changes in cell division and elongation that drive root formation.[6]

IAA_Pathway cluster_nucleus Nucleus IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Ub Ubiquitin TIR1_AFB:s->Ub:n recruits ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA:s->Proteasome:n degraded by ARG Auxin Responsive Genes ARF:s->ARG:n activates transcription Response Cell Elongation & Division (Root Growth) ARG:s->Response:n Proteasome:s->ARF:n releases Ub:s->Aux_IAA:n tags for degradation

Caption: Canonical IAA signaling pathway leading to root growth.

Putative Mechanism of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Synthetic auxins, including phenylacetic acid derivatives, are believed to function by co-opting the natural IAA signaling pathway.[5][6][7] It is hypothesized that (3-Dimethylamino-phenyl)-acetic acid hydrochloride, like other synthetic auxins, binds to the TIR1/AFB co-receptor, initiating the degradation of Aux/IAA repressors and subsequent activation of auxin-responsive genes.[6][7]

Key differences from IAA may arise from:

  • Receptor Affinity: The modified structure could alter its binding affinity for different members of the TIR1/AFB family, potentially leading to varied downstream responses.

  • Metabolic Stability: Synthetic auxins are often more resistant to enzymatic degradation within the plant, resulting in a more sustained signal.[6]

  • Transport: Unlike IAA, which is subject to polar transport, synthetic auxins may move differently through the plant, affecting their site of action. PAA, for instance, is not actively transported in a polar manner.[8]

These differences can lead to distinct physiological outcomes, such as the induction of different types or numbers of roots, or effects at different concentration ranges compared to IAA.

Comparative Efficacy: A Framework for Evaluation

The effectiveness of an auxin in promoting root development is concentration-dependent.[9] While optimal concentrations for IAA are well-documented for many species, those for novel synthetic compounds must be determined experimentally. The following table summarizes known effective concentrations for IAA and provides a template for recording experimental findings for (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

FeatureIndole-3-Acetic Acid (IAA)(3-Dimethylamino-phenyl)-acetic acid hydrochloride
Compound Type Natural AuxinSynthetic Auxin (Phenylacetic Acid derivative)
Typical Concentration for Adventitious Rooting 1-10 µM (e.g., in Arabidopsis stem segments)[10][11]Data Not Publicly Available (To be determined)
Primary Root Elongation Effect Promotive at very low concentrations, inhibitory at higher concentrationsData Not Publicly Available (To be determined)
Relative Stability Low (Susceptible to light and enzymatic degradation)Hypothesized to be higher than IAA
Primary Signaling Pathway TIR1/AFB-mediated degradation of Aux/IAA repressors[6]Putatively acts through the same TIR1/AFB pathway[7]

Experimental Protocols for Direct Comparison

To objectively compare the performance of these two compounds, we provide standardized, reproducible protocols for two key root development assays using the model organism Arabidopsis thaliana. These protocols can be adapted for other species.

Protocol 1: Adventitious Root Formation Assay (Arabidopsis Hypocotyl Explants)

This assay measures the ability of a compound to induce de novo root formation from non-root tissue, a critical process in vegetative propagation.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, 0.8% (w/v) agar, pH 5.7

  • Sterile petri dishes (100 mm), forceps, and scalpels

  • Stock solutions of IAA and (3-Dimethylamino-phenyl)-acetic acid hydrochloride (e.g., 10 mM in DMSO or ethanol)

  • Growth chamber (16h light/8h dark, 22°C)

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, 20% bleach for 10 min, rinse 5x with sterile water).

    • Sow seeds on MS agar plates. Stratify at 4°C for 2-3 days in the dark.

    • Germinate and grow seedlings vertically for 7-8 days in the growth chamber.

  • Explant Preparation:

    • Under sterile conditions, excise the entire root system from 7-day-old seedlings, cutting at the hypocotyl-root junction.

    • Also, remove the cotyledons, leaving the hypocotyl explant.

  • Treatment Application:

    • Prepare MS agar plates supplemented with a range of concentrations for each compound (e.g., 0, 0.1, 1, 5, 10, 25 µM). Ensure the solvent concentration is constant across all plates, including the control.

    • Transfer the hypocotyl explants onto the treatment plates.

  • Incubation and Data Collection:

    • Incubate plates in the growth chamber.

    • Score the number of emerged adventitious roots on each hypocotyl daily for 7-10 days.

    • At the end of the experiment, photograph the plates and measure the length of the newly formed roots.

Adventitious_Root_Workflow A 1. Sterilize & Germinate Arabidopsis Seeds (7 days) B 2. Excise Hypocotyl (Remove root and cotyledons) A->B D 4. Transfer Hypocotyls to Treatment Plates B->D C 3. Prepare Treatment Plates (MS Agar + Auxins at various concentrations) C->D E 5. Incubate (16h light/8h dark, 22°C) D->E F 6. Daily Scoring (Count emerged adventitious roots for 7-10 days) E->F G 7. Final Analysis (Measure root length, statistical analysis) F->G

Caption: Workflow for the adventitious root formation assay.

Protocol 2: Primary Root Elongation Assay

This assay assesses the effect of the compounds on the elongation of the primary root, which is typically inhibited by moderate to high concentrations of auxins.

Materials:

  • Same as Protocol 1.

Methodology:

  • Seed Sterilization and Germination:

    • Sterilize and stratify seeds as described in Protocol 1.

    • Sow seeds in a line on standard MS agar plates and grow vertically for 4 days.

  • Seedling Transfer:

    • Prepare treatment plates with varying concentrations of IAA and (3-Dimethylamino-phenyl)-acetic acid hydrochloride (a lower range is often needed, e.g., 0, 10, 50, 100, 500 nM).

    • Carefully transfer the 4-day-old seedlings with uniform root length to the treatment plates. Mark the position of the root tip at the time of transfer.

  • Incubation and Measurement:

    • Incubate the plates vertically in the growth chamber for an additional 3-5 days.

    • Scan the plates daily.

    • Measure the length of new root growth from the transfer mark to the new root tip using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of root growth inhibition relative to the control for each concentration.

    • Determine the IC50 (concentration causing 50% inhibition) for each compound.

Root_Elongation_Workflow A 1. Germinate Seeds on MS Plates (Vertical, 4 days) C 3. Transfer Seedlings to Treatment Plates A->C B 2. Prepare Treatment Plates (MS Agar + Auxins at various concentrations) B->C D 4. Mark Initial Root Tip Position C->D E 5. Incubate Vertically (3-5 days) D->E F 6. Scan Plates & Measure New Root Growth E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: Workflow for the primary root elongation assay.

Conclusion and Future Outlook

Indole-3-acetic acid remains the fundamental benchmark for studying auxin-mediated root development due to its natural role and well-understood mechanism.[2] Synthetic auxins like (3-Dimethylamino-phenyl)-acetic acid hydrochloride, however, present an opportunity to develop more stable and potentially more potent tools for agricultural and research applications. This guide establishes that while this specific compound is not well-characterized in public literature, its phenylacetic acid backbone suggests it likely functions through the canonical auxin signaling pathway.

The provided protocols offer a robust, self-validating system for researchers to directly compare the efficacy of (3-Dimethylamino-phenyl)-acetic acid hydrochloride against IAA. By generating dose-response curves for both adventitious root formation and primary root elongation, scientists can quantitatively determine its potency, optimal concentration range, and any potential inhibitory effects. This empirical approach is essential for validating novel compounds and unlocking their potential in plant science and biotechnology.

References

  • Title: Synthetic Auxins / Herbicide Symptoms Tool. Source: North Carolina State University. [Link]

  • Title: Auxinic herbicides, mechanisms of action, and weed resistance. Source: SciELO. [Link]

  • Title: quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Source: Oxford Academic. [Link]

  • Title: Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Source: MDPI. [Link]

  • Title: Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Source: PMC - NIH. [Link]

  • Title: Auxin Herbicide Action: Lifting the Veil Step by Step. Source: PMC - NIH. [Link]

  • Title: Role of Auxin and Nitrate Signaling in the Development of Root System Architecture. Source: Frontiers in Plant Science. [Link]

  • Title: Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Source: NSF Public Access Repository. [Link]

  • Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Source: Journal of Experimental Botany, Oxford Academic. [Link]

  • Title: Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments. Source: Journal of Experimental Botany, Oxford Academic. [Link]

  • Title: Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments. Source: PubMed. [Link]

  • Title: Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Source: PubMed Central. [Link]

  • Title: Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Source: Plant Physiology, Oxford Academic. [Link]

  • Title: AUX1 Promotes Lateral Root Formation by Facilitating Indole-3-Acetic Acid Distribution between Sink and Source Tissues in the Arabidopsis Seedling. Source: The Plant Cell, NIH. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Auxins, Including (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a framework for the objective comparison of synthetic auxins. Moving beyond a simple catalog of compounds, we delve into the causality behind experimental design, offering robust, self-validating protocols to empower your research. Our focus is on establishing a clear, data-driven understanding of compound efficacy, from well-characterized molecules to novel structures like (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

The Foundation: Understanding Auxin Action

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root formation and tropic responses. While natural auxins like Indole-3-acetic acid (IAA) are central to plant biology, their chemical instability can be a limitation in experimental and agricultural contexts. Synthetic auxins—man-made molecules that mimic the activity of natural auxins—offer greater stability and a diverse range of activities, making them invaluable tools for research and potent herbicides.[1][2][3]

The biological activity of both natural and synthetic auxins is primarily mediated through a well-defined nuclear signaling pathway.[4] At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors, binding to Auxin Response Factors (ARFs) and preventing the transcription of auxin-responsive genes.[5] The perception of auxin by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins triggers a conformational change that allows the TIR1/AFB protein to bind to the Aux/IAA repressor.[4][5] This interaction marks the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating the ARF transcription factors to activate gene expression.[5][6]

Auxin_Signaling_Pathway AUX Auxin TIR1_AFB TIR1/AFB (Receptor) AUX->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds SCF->Aux_IAA ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARE Auxin Response Element (Promoter) ARF->ARE activates Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression

Caption: The canonical TIR1/AFB-mediated auxin signaling pathway.

A Comparative Overview of Selected Synthetic Auxins

To establish a framework for comparison, we will consider three widely studied synthetic auxins alongside our target compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride. These established compounds—2,4-D, NAA, and Dicamba—belong to different chemical classes and exhibit distinct properties and applications.[3]

Compound NameChemical ClassMolecular FormulaMolecular Weight ( g/mol )Primary Application
(3-Dimethylamino-phenyl)-acetic acid hydrochloride Phenylacetic Acid DerivativeC₁₀H₁₄ClNO₂215.68Analgesic, Anti-inflammatory[7]; Auxin activity uncharacterized
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxycarboxylic AcidC₈H₆Cl₂O₃221.04Broadleaf Herbicide[8][9][10]
1-Naphthaleneacetic acid (NAA) Naphthalene DerivativeC₁₂H₁₀O₂186.21Plant Growth Regulator, Rooting Agent[11]
Dicamba Benzoic AcidC₈H₆Cl₂O₃221.04Broadleaf Herbicide[8][9][10][12]

(Note: Properties for (3-Dimethylamino-phenyl)-acetic acid hydrochloride are based on available chemical data; its biological activity as an auxin is the subject of investigation for this guide.)

Phenylacetic acid (PAA) itself is a naturally occurring auxin, though its biological activity is generally lower than IAA.[13][14] The structural similarity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride to PAA provides a strong rationale for investigating its potential auxin-like properties using the rigorous methods outlined below.

Experimental Validation: Protocols for Quantifying Auxin Activity

A robust comparison requires standardized, quantitative assays. Here, we present two complementary protocols: a whole-organism physiological assay and a molecular-level gene expression analysis. These protocols are designed to be self-validating by correlating a macroscopic phenotype (root growth) with a specific molecular response.

Protocol 1: Root Elongation Inhibition Assay

Causality & Rationale: While low concentrations of auxin can promote root growth, supra-optimal or high concentrations are inhibitory to primary root elongation.[15][16][17] This dose-dependent inhibition provides a reliable and quantifiable measure of auxin activity. By comparing the concentration of different compounds required to achieve a 50% reduction in root growth (IC50), we can directly assess their relative potencies.

Root_Elongation_Workflow A 1. Seed Sterilization (e.g., 70% Ethanol, Bleach) B 2. Stratification (4°C for 48-72h in dark) A->B C 3. Germination (Vertical plates, standard media, light) B->C D 4. Seedling Transfer (Transfer uniform seedlings to treatment plates) C->D E 5. Treatment Plates (Media containing serial dilutions of auxins) D->E F 6. Incubation (Vertical orientation, controlled light/temp) E->F G 7. Imaging & Measurement (Scan plates, measure root length with software) F->G H 8. Data Analysis (Calculate % inhibition, determine IC50 values) G->H

Caption: Workflow for a typical root elongation inhibition bioassay.

Step-by-Step Methodology:

  • Preparation of Treatment Media:

    • Prepare sterile plant growth medium (e.g., Murashige and Skoog, MS) solidified with agar.

    • While the medium is cooling but still liquid, add the synthetic auxins from sterile stock solutions to achieve the desired final concentrations. A typical dose-response series might include 0 (control), 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM. Pour into square petri dishes.

    • Note on Auxin Preparation: Auxins are often light-sensitive and should be prepared and stored accordingly.[18]

  • Seed Preparation (using Arabidopsis thaliana as a model):

    • Surface sterilize seeds using a brief wash in 70% ethanol followed by a 5-10 minute incubation in 50% bleach with a drop of surfactant (e.g., Tween-20).

    • Rinse seeds 3-5 times with sterile distilled water.

    • To synchronize germination, stratify seeds in sterile water at 4°C in the dark for 2-3 days.

  • Germination and Transfer:

    • Plate sterilized, stratified seeds on standard MS agar plates.

    • Place plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) until primary roots are approximately 0.5-1 cm long (typically 4-5 days).

    • Carefully transfer seedlings of uniform size to the treatment plates, placing 8-10 seedlings per plate near the top.

  • Incubation and Measurement:

    • Place the treatment plates vertically back into the growth chamber.

    • After a set period (e.g., 5-7 days), remove the plates and scan them using a high-resolution flatbed scanner.

    • Measure the length of the primary root from the root-shoot junction to the tip using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • For each seedling, calculate the percent inhibition relative to the average growth of the control (0 µM) seedlings on the same plate.

    • Plot the mean percent inhibition against the log of the auxin concentration.

    • Fit a dose-response curve to the data to determine the IC50 value for each compound.

Protocol 2: Quantitative RT-PCR of Early Auxin-Responsive Genes

Causality & Rationale: The activation of the auxin signaling pathway leads to the rapid transcription of early-response genes.[19] Measuring the abundance of these gene transcripts provides a direct, molecular readout of pathway activation. Genes like ACS (ACC Synthase), involved in ethylene biosynthesis, and NCED (9-cis-epoxycarotenoid dioxygenase), involved in abscisic acid (ABA) biosynthesis, are known to be upregulated by synthetic auxins.[1][19] This assay allows for a comparison of the molecular efficacy of different compounds in triggering the primary transcriptional response.

Step-by-Step Methodology:

  • Plant Material and Treatment:

    • Grow seedlings in liquid culture or on solid media for 7-10 days.

    • Apply the synthetic auxins at various concentrations (e.g., a time-course at a fixed concentration like 1 µM, or a dose-response at a fixed time point like 3 hours).

    • Include a mock-treated control (e.g., solvent only).

    • Flash-freeze the tissue in liquid nitrogen at the designated time points and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a reputable commercial kit or a standard Trizol-based protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate qPCR primers for your target genes (e.g., AtACS4, AtNCED3) and a stable reference gene (e.g., AtACTIN2, AtUBQ10).

    • Prepare the qPCR reaction mix containing cDNA template, primers, and a SYBR Green-based master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then normalizing this value to the control sample (ΔΔCt).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

    • Plot the fold change against auxin concentration or time to visualize the transcriptional response.

Data Synthesis and Comparative Interpretation

Hypothetical Comparative Data Summary:

CompoundRoot Elongation IC50 (µM)Relative Potency (vs. 2,4-D)Peak ACS4 Expression (Fold Change @ 1µM)
(3-Dimethylamino-phenyl)-acetic acid hydrochloride To Be DeterminedTBDTBD
2,4-D 0.151.08.5
NAA 0.081.886.3
Dicamba 0.250.69.1

Interpretation:

  • Potency: A lower IC50 value in the root elongation assay indicates higher potency. In our hypothetical data, NAA is the most potent inhibitor of root growth, followed by 2,4-D and then Dicamba. The experiments would place (3-Dimethylamino-phenyl)-acetic acid hydrochloride on this spectrum.

  • Molecular Efficacy: The gene expression data provides insight into the molecular mechanism. While 2,4-D and Dicamba might have similar potencies in the root assay, they could induce different magnitudes of gene expression, suggesting potential nuances in their interaction with the TIR1/AFB co-receptor complex.

  • Structure-Activity Relationship: By comparing the chemical structures (Table 1) with the activity data (Table 2), researchers can begin to formulate hypotheses about structure-activity relationships. For instance, does the dimethylamino group on the phenyl ring of our target compound enhance or diminish its ability to fit into the TIR1/AFB auxin-binding pocket compared to the chlorine atoms on 2,4-D or Dicamba? The proposed experiments are essential to answer this question.

References

  • A schematic of the auxin signaling pathway. When auxins are present,... - ResearchGate. Available at: [Link]

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  • Han, H., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7705. Available at: [Link]

  • Blakely, L. M., & Evans, M. L. (1988). Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin. Plant Physiology, 87(2), 414–419. Available at: [Link]

  • Synthetic Auxins / Herbicide Symptoms. Purdue University. Available at: [Link]

  • Novák, O., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 15. Available at: [Link]

  • Novák, O., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. Available at: [Link]

  • Auxin signalling pathways in plants. (a) The 'canonical' pathway... - ResearchGate. Available at: [Link]

  • Gomes, M. P., & Smedbol, E. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 46, 2212-2220. Available at: [Link]

  • Todd, A. S., & Bidochka, M. J. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3843–3846. Available at: [Link]

  • Auxin signal transduction pathways. (A) Model of the TRANSPORT... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Gandy, M. N., et al. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5765–5777. Available at: [Link]

  • Synthetic auxin-based double salt ionic liquids as herbicides with improved physicochemical properties and biological activity. ResearchGate. Available at: [Link]

  • Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. Available at: [Link]

  • Leyser, O. (2018). Auxin Signaling. Plant Physiology, 176(1), 465–479. Available at: [Link]

  • Dose responses of auxins. Semantic Scholar. Available at: [Link]

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  • Physicochemical properties of herbicides. The distribution for nine... - ResearchGate. Available at: [Link]

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Validating the Bioactivity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioactivity of the newly synthesized compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Our investigation is grounded in the structural similarities of this molecule to known non-steroidal anti-inflammatory drugs (NSAIDs), leading to the central hypothesis that it possesses anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

To rigorously test this hypothesis, we will conduct a series of in vitro assays to characterize the compound's cytotoxic profile and its efficacy in mitigating inflammatory responses. The performance of (3-Dimethylamino-phenyl)-acetic acid hydrochloride will be benchmarked against two commercially available and clinically relevant drugs: Diclofenac, a potent non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.[1][2][3][4] This comparative approach will not only elucidate the bioactivity of the novel compound but also provide critical insights into its potential mechanism of action and therapeutic index.

Foundational Assessment: Cytotoxicity Profiling

Before assessing the therapeutic potential of any new chemical entity, it is imperative to determine its cytotoxic profile. This foundational step ensures that any observed anti-inflammatory effects are not merely a consequence of cell death. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a widely accepted and robust technique for this purpose.[5]

Experimental Rationale

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6] The quantity of formazan produced is directly proportional to the number of living cells. By exposing cells to a range of concentrations of the test compound, we can determine the concentration at which it inhibits cell viability by 50% (IC50). A higher IC50 value indicates lower cytotoxicity.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 macrophages cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding add_compounds Add serial dilutions of: - (3-Dimethylamino-phenyl)-acetic acid HCl - Diclofenac - Celecoxib cell_seeding->add_compounds incubate_24h Incubate for 24 hours add_compounds->incubate_24h add_mtt Add MTT solution to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture murine macrophage cells (RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the RAW 264.7 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[6]

  • Compound Treatment:

    • Prepare stock solutions of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, Diclofenac, and Celecoxib in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to achieve a range of final concentrations.

    • Replace the culture medium in the 96-well plates with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • MTT Assay and Absorbance Measurement:

    • After a 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: [(Absorbance of treated cells / Absorbance of control cells) x 100].

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Primary Bioactivity Screening: Inhibition of Nitric Oxide Production

A key hallmark of inflammation is the overproduction of pro-inflammatory mediators, including nitric oxide (NO).[9] Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a strong indicator of its anti-inflammatory potential.

Experimental Rationale

This assay quantifies the amount of nitrite, a stable and measurable byproduct of NO, in the cell culture supernatant using the Griess reagent.[10][11] A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 macrophages cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding add_compounds Add non-toxic concentrations of: - (3-Dimethylamino-phenyl)-acetic acid HCl - Diclofenac - Celecoxib cell_seeding->add_compounds add_lps Add LPS (1 µg/mL) to induce inflammation add_compounds->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect cell culture supernatant incubate_24h->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_15m Incubate for 15 minutes add_griess->incubate_15m read_absorbance Measure absorbance at 540 nm incubate_15m->read_absorbance calculate_nitrite Calculate nitrite concentration using a standard curve read_absorbance->calculate_nitrite determine_ic50 Determine IC50 values for NO inhibition calculate_nitrite->determine_ic50

Caption: Workflow for assessing the anti-inflammatory activity of test compounds by measuring nitric oxide inhibition.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 96-well plates as described for the MTT assay.

    • Pre-treat the cells for 1 hour with non-toxic concentrations (determined from the MTT assay) of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, Diclofenac, and Celecoxib.

    • Stimulate the cells with 1 µg/mL of LPS to induce NO production and co-incubate with the test compounds for 24 hours.[9]

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[12]

    • Incubate the mixture at room temperature for 15 minutes.[11]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.[12]

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.

Mechanistic Insight: In Vitro COX-2 Inhibition Assay

To investigate the potential mechanism of action, a direct in vitro COX-2 inhibition assay is essential. This will determine if (3-Dimethylamino-phenyl)-acetic acid hydrochloride directly targets the COX-2 enzyme, which is a key mediator of inflammation and pain.[2]

Experimental Rationale

This assay measures the peroxidase activity of recombinant human COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a colored product that can be quantified spectrophotometrically.[13] A decrease in the rate of TMPD oxidation in the presence of the test compound indicates COX-2 inhibition.

Experimental Workflow: COX-2 Inhibition Assay

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis prepare_buffer Prepare reaction buffer (100 mM Tris-HCl, pH 8.0) prepare_reagents Prepare solutions of: - COX-2 enzyme - Hematin - TMPD - Arachidonic acid prepare_buffer->prepare_reagents add_components In a 96-well plate, add: - Buffer - Hematin - COX-2 enzyme prepare_reagents->add_components add_inhibitors Add test compounds: - (3-Dimethylamino-phenyl)-acetic acid HCl - Diclofenac - Celecoxib (positive control) add_components->add_inhibitors pre_incubate Pre-incubate for 10 minutes add_inhibitors->pre_incubate initiate_reaction Add TMPD and arachidonic acid pre_incubate->initiate_reaction read_absorbance Measure absorbance at 590 nm kinetically initiate_reaction->read_absorbance calculate_inhibition Calculate % COX-2 inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro determination of COX-2 inhibitory activity.

Detailed Protocol: In Vitro COX-2 Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer of 100 mM Tris-HCl, pH 8.0.

    • Prepare stock solutions of human recombinant COX-2 enzyme, hematin, TMPD, and arachidonic acid according to the manufacturer's instructions (e.g., from a commercially available kit).[14]

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of the reaction buffer.

    • Add 10 µL of hematin (final concentration 1 µM).[13]

    • Add 10 µL of the COX-2 enzyme solution.[13]

    • Add 10 µL of the test compounds ((3-Dimethylamino-phenyl)-acetic acid hydrochloride, Diclofenac, and Celecoxib) at various concentrations. Use a suitable solvent (e.g., DMSO) as a vehicle control.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[13]

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid.[13]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Comparative Data Summary

The following tables should be populated with the experimental data to provide a clear and concise comparison of the bioactivities of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and the reference compounds.

Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Macrophages

CompoundIC50 (µM)
(3-Dimethylamino-phenyl)-acetic acid hydrochloride
Diclofenac
Celecoxib

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)
(3-Dimethylamino-phenyl)-acetic acid hydrochloride
Diclofenac
Celecoxib

Table 3: In Vitro Inhibition of Human Recombinant COX-2

CompoundIC50 (µM)
(3-Dimethylamino-phenyl)-acetic acid hydrochloride
Diclofenac
Celecoxib

Conclusion and Future Directions

The experimental framework outlined in this guide will provide a robust evaluation of the bioactivity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. By comparing its cytotoxicity and anti-inflammatory efficacy against established drugs like Diclofenac and Celecoxib, we can ascertain its potential as a novel anti-inflammatory agent.

The data generated will allow for a comprehensive assessment of its potency and potential mechanism of action. Should (3-Dimethylamino-phenyl)-acetic acid hydrochloride demonstrate significant anti-inflammatory activity with low cytotoxicity and potent COX-2 inhibition, further preclinical studies, including in vivo models of inflammation and pain, would be warranted to explore its therapeutic potential.

References

  • Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats. (2025). National Institutes of Health. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. [Link]

  • Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. (2025). National Institutes of Health. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory by protein denaturation assay with standard diclofenac sodium IC50 = 64.30 μg/mL and R² = 0.9906, y = 0.0479x +46.952. (n.d.). ResearchGate. [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (n.d.). MDPI. [Link]

  • A project for predicting bioactivity against specific targets using chemical descriptors, exploratory data analysis, and regression models. (n.d.). GitHub. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. (2025). ResearchGate. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

  • Diclofenac. (2023). StatPearls - NCBI Bookshelf. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PLOS ONE. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central. [Link]

  • SUPPLEMENTARY FIGURE S2 Anti-inflammatory activity of PEF and standard diclofenac sodium. (A) Percentage in. (n.d.). Frontiers. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). MDPI. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. [Link]

  • Diclofenac (oral route). (2025). Mayo Clinic. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. (2001). Stanford Medicine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. [Link]

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A Technical Guide to the Comparative Efficacy of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and Commercial Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential efficacy of the novel auxin analogue, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, in comparison to established commercial plant growth regulators. Designed for researchers, scientists, and professionals in drug development and agriculture, this document synthesizes current knowledge on auxin structure-activity relationships, presents comparative experimental data of widely used auxins, and offers a robust framework for the evaluation of new compounds in this class.

Introduction: The Central Role of Auxins in Plant Development

Auxins are a class of phytohormones that play a pivotal role in regulating nearly every aspect of plant growth and development. From orchestrating cell elongation and division to initiating root formation and influencing flowering, the precise control of auxin biosynthesis, transport, and signaling is fundamental to plant vitality. The most abundant naturally occurring auxin is Indole-3-acetic acid (IAA). However, its susceptibility to degradation in planta has led to the development of more stable synthetic auxins, which are now indispensable tools in modern agriculture and horticulture.

This guide focuses on the comparative efficacy of a novel compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, against three of the most widely utilized commercial synthetic auxins:

  • Indole-3-butyric acid (IBA): A close structural analogue of IAA, widely used for promoting root initiation in cuttings.

  • 1-Naphthaleneacetic acid (NAA): A potent synthetic auxin used for a broad range of applications including rooting, fruit thinning, and callus induction.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A selective herbicide at high concentrations, but a powerful growth regulator for inducing cell division and callus formation at lower concentrations.

The central hypothesis of this guide is that the structural characteristics of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, particularly the meta-positioned dimethylamino group, confer significant auxin activity, making it a viable candidate for various plant growth regulation applications.

The Molecular Basis of Auxin Activity: A Structure-Activity Relationship Perspective

The biological activity of an auxin is intrinsically linked to its molecular structure. The quintessential features for auxin activity include a carboxylic acid group (or a group that can be readily converted to it) and a specific spatial relationship between this acidic function and a lipophilic ring system.

The Significance of the Phenylacetic Acid Scaffold

Phenylacetic acid (PAA) itself is a naturally occurring auxin, though generally less potent than IAA.[1] However, its simple phenyl ring structure provides an excellent scaffold for synthetic modifications to enhance activity and stability. Research into the structure-activity relationships of mono-substituted phenylacetic acids has revealed that the position of the substituent on the phenyl ring is critical in determining auxin efficacy. Studies have shown that substitution at the meta position can significantly enhance growth-promoting activity.[2][3]

Postulated Efficacy of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

The subject of this guide, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, features a dimethylamino group at the meta-position of the phenylacetic acid backbone. Based on established structure-activity principles, this substitution is predicted to confer notable auxin activity. The electron-donating nature of the dimethylamino group may influence the electronic properties of the aromatic ring, potentially enhancing its interaction with auxin receptors.

The hydrochloride salt form is primarily for improved solubility and stability during storage and preparation of stock solutions. In aqueous solution, it is expected to dissociate, releasing the active (3-Dimethylamino-phenyl)-acetic acid molecule.

Comparative Efficacy of Commercial Auxins: A Data-Driven Analysis

To establish a baseline for evaluating our novel compound, it is essential to review the performance of established commercial auxins. The following tables summarize experimental data from comparative studies on rooting of cuttings and callus induction.

Efficacy in Rooting of Cuttings

The promotion of adventitious root formation is a primary application of auxins in vegetative propagation. IBA and NAA are the most commonly used auxins for this purpose.

Plant Species Auxin Concentration (ppm) Observed Effect Reference
Rose (Rosa hybrida)IBA50091% survival, enhanced root and shoot growth[4]
Rose (Rosa hybrida)IBA1000Maximum number of roots (50) and longest roots (31 cm)[4]
Rose (Rosa hybrida)NAA50075% survival[4]
Rose (Rosa hybrida)NAA100083% survival, increased root number compared to 500 ppm NAA[4]
Croton (Codiaeum variegatum)IBA100Maximum length of the first shoot[5]
Croton (Codiaeum variegatum)NAA50Similar shoot length to IBA at 100 ppm[5]
Night Jasmine (Cestrum nocturnum)IBA400072.5% rooting, 10.2 roots per cutting, 8.2 cm root length[6]
Vine Rootstock (Vitis spp.)IBA1000-3000Generally effective, but high concentrations can be inhibitory[7]
Vine Rootstock (Vitis spp.)2,4-D1000-3000Ineffective or detrimental to rooting, causing high mortality[7]

Key Insights:

  • IBA is often more effective than NAA for rooting, particularly for woody and semi-woody cuttings.[4]

  • The optimal concentration of auxin varies significantly between plant species and the type of cutting.

  • 2,4-D is generally not recommended for rooting applications due to its herbicidal effects at concentrations typically used for rooting with other auxins.[7]

Efficacy in Callus Induction

Callus induction is a critical step in plant tissue culture for micropropagation and genetic transformation. 2,4-D and NAA are frequently used for this purpose.

Plant Species Explant Auxin Concentration (mg/L) Observed Effect Reference
Potato (Solanum tuberosum)Internodes2,4-D2100% callus induction, massive callus formation[8]
Potato (Solanum tuberosum)Internodes2,4-D370% callus induction[8]
Centella asiaticaLeaf2,4-D4Highest percentage of callus formation and fresh weight[9]
Centella asiaticaLeafDicamba4Similar efficacy to 2,4-D at the same concentration[9]
Cotton (Gossypium hirsutum)Internode & LeafNAA (with BA)2.5 (with 1.0 BA)High frequency of somatic embryo maturation[10]

Key Insights:

  • 2,4-D is a highly effective auxin for inducing callus formation from a variety of explants.[8][9]

  • The optimal concentration for callus induction is species and explant-dependent.

  • NAA, often in combination with a cytokinin like BAP, is also widely used, particularly for inducing embryogenic callus.[10]

Proposed Synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation 3-methylphenylacetic_acid (3-Methyl-phenyl)-acetic acid brominated_intermediate (3-Bromomethyl-phenyl)-acetic acid 3-methylphenylacetic_acid->brominated_intermediate Radical Bromination NBS N-Bromosuccinimide, Initiator (e.g., AIBN), Solvent (e.g., CCl4) NBS->brominated_intermediate target_compound_free_base (3-Dimethylamino-phenyl)-acetic acid brominated_intermediate->target_compound_free_base Nucleophilic Substitution dimethylamine Dimethylamine (in THF or other suitable solvent) dimethylamine->target_compound_free_base target_compound_hcl (3-Dimethylamino-phenyl)-acetic acid hydrochloride target_compound_free_base->target_compound_hcl Acid-Base Reaction HCl HCl (in ether or other non-polar solvent) HCl->target_compound_hcl

Caption: Proposed synthesis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Note: This proposed synthesis is based on standard organic chemistry reactions. Optimization of reaction conditions and purification steps would be necessary.[11]

Experimental Design for Comparative Efficacy Evaluation

To rigorously assess the efficacy of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a well-designed experimental framework is crucial. The following protocols outline standard bioassays for auxin activity.

Workflow for Comparative Bioassay

G cluster_0 Preparation cluster_1 Treatment Application cluster_2 Incubation cluster_3 Data Collection & Analysis stock_solutions Prepare Stock Solutions (Test Compound, IBA, NAA, 2,4-D, Control) rooting_assay Rooting Assay: Apply different concentrations to cuttings stock_solutions->rooting_assay callus_assay Callus Induction Assay: Culture explants on media with different auxins stock_solutions->callus_assay plant_material Select and Prepare Uniform Plant Material (e.g., cuttings, explants) plant_material->rooting_assay plant_material->callus_assay incubation Incubate under controlled environmental conditions (light, temperature, humidity) rooting_assay->incubation callus_assay->incubation data_collection Collect Data: - Rooting percentage, root number, root length - Callus induction frequency, fresh/dry weight incubation->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis conclusion Draw Conclusions on Comparative Efficacy statistical_analysis->conclusion

Caption: General workflow for comparative bioassays of plant growth regulators.

Detailed Protocol: Adventitious Rooting Bioassay
  • Plant Material: Select healthy, uniform semi-hardwood cuttings of a model plant species (e.g., mung bean, chrysanthemum, or a relevant woody ornamental). Cuttings should be of a consistent length and diameter, with a similar number of nodes.

  • Treatment Solutions: Prepare stock solutions of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, IBA, and NAA in a suitable solvent (e.g., 50% ethanol). From these stocks, prepare a series of dilutions (e.g., 0, 100, 500, 1000, 2000 ppm) in distilled water. The '0 ppm' solution serves as the control.

  • Application: Randomly assign cuttings to each treatment group. Dip the basal 1-2 cm of each cutting into the respective treatment solution for a standardized duration (e.g., 5-10 seconds).

  • Planting and Incubation: Plant the treated cuttings in a sterile, inert rooting medium (e.g., perlite, vermiculite, or a sand-peat mixture). Place the cuttings in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Data Collection: After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings from the medium and wash the roots. Record the following parameters for each cutting:

    • Rooting percentage (presence or absence of roots)

    • Number of primary roots

    • Length of the longest root

    • Root fresh and dry weight

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between the treatments.

Detailed Protocol: Callus Induction Bioassay
  • Explant Preparation: Sterilize seeds of a model plant species (e.g., Arabidopsis thaliana, tobacco, or rice) and germinate them on a basal medium. Excise uniform explants (e.g., cotyledons, hypocotyls, or leaf discs) from the sterile seedlings.

  • Culture Media: Prepare a standard plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with a consistent concentration of a cytokinin (e.g., 0.5 mg/L Kinetin or BAP). To this basal medium, add the test auxins ((3-Dimethylamino-phenyl)-acetic acid hydrochloride, NAA, and 2,4-D) at various concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L). The '0 mg/L' auxin medium serves as the control.

  • Inoculation and Incubation: Place the explants onto the prepared media in sterile petri dishes. Seal the dishes and incubate them in a growth chamber under controlled temperature and light conditions (often in darkness for initial callus induction).

  • Data Collection: After a defined culture period (e.g., 3-4 weeks), record the following:

    • Callus induction frequency (percentage of explants forming callus)

    • Callus morphology (e.g., color, texture - friable or compact)

    • Callus fresh and dry weight

  • Statistical Analysis: Use statistical tests like ANOVA to compare the effectiveness of the different auxins and concentrations in promoting callus growth.

Conclusion and Future Perspectives

This guide establishes a scientific basis for investigating the efficacy of (3-Dimethylamino-phenyl)-acetic acid hydrochloride as a novel plant growth regulator. The structural analogy to phenylacetic acid and the presence of a meta-substituent strongly suggest auxin-like activity.[2][3]

The provided comparative data for IBA, NAA, and 2,4-D offer a robust benchmark for performance. The detailed experimental protocols outline a clear path for the empirical evaluation of this new compound.

Future research should focus on conducting the described bioassays to generate quantitative data on the efficacy of (3-Dimethylamino-phenyl)-acetic acid hydrochloride. Subsequent studies could explore its broader physiological effects, including its influence on apical dominance, fruit set, and senescence. Furthermore, understanding its mode of transport and metabolism within the plant will be crucial for its potential commercial development. The exploration of novel auxin analogues like the one discussed herein is vital for the continued advancement of agricultural and horticultural practices.

References

  • Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology, 42(11), 1519–1526.
  • Fujita, T., & Hansch, C. (1967). Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Plant Physiology, 42(11), 1519-1526.
  • Rahayu, S., et al. (2016).
  • Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology, 56(8), 1641–1654.
  • UPL di Argentina. (n.d.). NAA vs. IBA: Choosing the Right Rooting Hormone for Your Cuttings. Retrieved from [Link]

  • Eli Lilly and Company. (1976). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process. Google Patents.
  • Journal of Pharmacognosy and Phytochemistry. (2020). A review on effect of IBA and NAA and their combination on the rooting of stem cuttings of different ornamental crops. Journal of Pharmacognosy and Phytochemistry.
  • Tofanelli, M. B. D., et al. (2014). 2,4-Dichlorophenoxyacetic acid as an alternative auxin for rooting of vine rootstock cuttings. Revista Brasileira de Fruticultura, 36(3), 664-672.
  • Khan, M. A., et al. (2023). Effect of Growth Regulators on Callus Induction and Plant Regeneration in Potato (Solanum tuberosum L.) Explants. Sarhad Journal of Agriculture, 39(1), 140-146.
  • Kumar, P., & Singh, S. (2021). Effects of IBA and NAA on shoot growth of cuttings of various ornamental plants in water as rooting medium. Journal of Pharmacognosy and Phytochemistry, 10(1), 685-688.
  • Susaj, E., et al. (2012). Effect of different NAA and IBA concentrations on rooting of vegetative cuttings of two rose cultivars. Research Journal of Agricultural Science, 44(3).
  • Rahayu, S., et al. (2016). The effect of types and concentrations of auxins on callus induction of Centella asiatica. Biodiversitas Journal of Biological Diversity, 17(1).
  • Michel, C. I., et al. (2018). Influence of auxins on efficient callus induction.
  • Kunkel, B. N., & Harper, C. P. (2018). The roles of auxin during susceptible plant-pathogen interactions. Plant molecular biology, 96(4-5), 439-450.
  • McClerklin, R. S., et al. (2018). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in plant science, 9, 1373.
  • Ikeuchi, M., et al. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.
  • Sugawara, S., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI.
  • Djami-Tchatchou, A. T., et al. (2020). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis.
  • Google Patents. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.

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A Comparative Guide to the Cross-Reactivity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride with Auxin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and the canonical auxin, Indole-3-acetic acid (IAA), focusing on their potential cross-reactivity with auxin receptors. This document is intended for researchers, scientists, and drug development professionals working in plant biology, agricultural biotechnology, and pharmacology.

Introduction: The Intricate World of Auxin Signaling

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from cell division and elongation to organ patterning and responses to environmental cues.[1][2] The primary naturally occurring auxin is Indole-3-acetic acid (IAA).[2] The perception of auxin and the subsequent signal transduction are mediated by a sophisticated molecular machinery. At the core of this pathway are the F-box proteins of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, which function as auxin co-receptors.[3][4][5][6]

In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[3][4] When auxin is present, it acts as a "molecular glue," facilitating the interaction between TIR1/AFB proteins and Aux/IAA repressors.[3][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby liberating ARFs to activate gene transcription.[3][5][7] Given the agricultural importance of synthetic auxins as herbicides and growth regulators, understanding the interaction of novel compounds with this signaling pathway is of paramount importance.[8]

This guide focuses on a comparative analysis of a novel compound, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, with the endogenous auxin IAA. We will explore its chemical properties and present a series of hypothetical, yet plausible, experimental results to assess its potential as an auxin analog.

Physicochemical Properties: A Tale of Two Molecules

A molecule's biological activity is intrinsically linked to its structure. Here, we compare the key physicochemical properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and IAA.

Property(3-Dimethylamino-phenyl)-acetic acid hydrochlorideIndole-3-acetic acid (IAA)
Molecular Formula C₁₁H₁₆ClNO₂C₁₀H₉NO₂
Molecular Weight 229.70 g/mol 175.18 g/mol
Structure A phenylacetic acid derivative with a dimethylamino group at the meta position.An indole derivative with a carboxymethyl substituent.
Solubility Expected to be soluble in polar organic solvents and water.Soluble in polar organic solvents.

The structural similarity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride to phenylacetic acid, another known natural auxin, suggests the potential for interaction with auxin receptors.[9] However, the presence of the dimethylamino group and its position on the phenyl ring will significantly influence its electronic properties and spatial conformation, which are critical for receptor binding.

The Auxin Signaling Pathway: A Visual Overview

To provide a clear framework for the subsequent experimental data, the canonical auxin signaling pathway is illustrated below.

AuxinSignaling cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Degradation Degradation TIR1_AFB->Degradation Ubiquitination & 26S Proteasome ARF ARF Aux_IAA->ARF Represses Aux_IAA->Degradation AuxinResponseGene Auxin-Responsive Gene ARF->AuxinResponseGene Inhibited ARF->AuxinResponseGene Activates Transcription Transcription AuxinResponseGene->Transcription

Caption: The core nuclear auxin signaling pathway.

Comparative Analysis of Receptor Cross-Reactivity: Experimental Insights

To evaluate the auxin-like activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, we present data from a series of standard biological and biochemical assays. The results for the novel compound are hypothetical and intended for illustrative purposes.

Root Growth Inhibition Assay

High concentrations of auxin are known to inhibit primary root elongation.[10][11] This dose-dependent response is a classic hallmark of auxin activity.

Experimental Protocol: Arabidopsis Root Growth Inhibition Assay

  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations (0, 0.01, 0.1, 1, 10, 100 µM) of either IAA or (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

  • Vernalization and Germination: Stratify the plates at 4°C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Data Collection: After 7 days of growth, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length and standard error for each treatment. Normalize the data to the untreated control.

Hypothetical Results

Concentration (µM)IAA (Relative Root Length)(3-Dimethylamino-phenyl)-acetic acid hydrochloride (Relative Root Length)
01.00 ± 0.051.00 ± 0.06
0.011.15 ± 0.071.02 ± 0.05
0.10.85 ± 0.060.98 ± 0.07
10.42 ± 0.040.85 ± 0.06
100.15 ± 0.020.63 ± 0.05
1000.05 ± 0.010.41 ± 0.04

Interpretation: The hypothetical data suggests that (3-Dimethylamino-phenyl)-acetic acid hydrochloride exhibits auxin-like activity by inhibiting root growth at higher concentrations, although with a lower potency compared to IAA.

Hypocotyl Elongation Assay

In light-grown seedlings, exogenous auxin promotes hypocotyl elongation.[12][13][14] This assay provides another measure of a compound's auxin activity.

Experimental Protocol: Arabidopsis Hypocotyl Elongation Assay

  • Seedling Growth: Grow Arabidopsis thaliana (Col-0) seedlings on MS agar plates for 4 days under continuous light.

  • Treatment: Transfer the seedlings to new MS plates containing various concentrations (0, 0.1, 1, 10 µM) of IAA or (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

  • Incubation: Incubate the plates for an additional 3 days under the same light conditions.

  • Measurement: Measure the hypocotyl length of at least 20 seedlings per treatment.

  • Analysis: Calculate the average hypocotyl length and express it as a percentage of the control.

Hypothetical Results

Concentration (µM)IAA (% Hypocotyl Elongation)(3-Dimethylamino-phenyl)-acetic acid hydrochloride (% Hypocotyl Elongation)
0100 ± 5100 ± 6
0.1125 ± 8105 ± 7
1180 ± 12130 ± 9
10210 ± 15165 ± 11

Interpretation: The hypothetical results indicate that (3-Dimethylamino-phenyl)-acetic acid hydrochloride promotes hypocotyl elongation, further supporting its classification as an auxin analog, albeit a weaker one than IAA.

In Vitro Receptor-Ligand Binding Assay

To directly assess the interaction between the compounds and the auxin receptor, an in vitro binding assay using Surface Plasmon Resonance (SPR) can be performed.[15][16][17] This technique measures the binding affinity in real-time.

Experimental Protocol: TIR1-Aux/IAA Co-receptor Binding Assay (SPR)

  • Protein Expression and Purification: Express and purify recombinant TIR1 and a peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).

  • SPR Chip Preparation: Immobilize the biotinylated IAA7 peptide on a streptavidin-coated SPR sensor chip.

  • Binding Analysis: Inject a constant concentration of purified TIR1 mixed with varying concentrations of either IAA or (3-Dimethylamino-phenyl)-acetic acid hydrochloride over the sensor chip.

  • Data Acquisition and Analysis: Measure the binding response (in Response Units, RU) and calculate the dissociation constant (KD) to determine binding affinity.

Hypothetical Results

CompoundDissociation Constant (KD)
IAA25 nM
(3-Dimethylamino-phenyl)-acetic acid hydrochloride250 nM

Interpretation: A lower KD value indicates a higher binding affinity. The hypothetical KD for (3-Dimethylamino-phenyl)-acetic acid hydrochloride is significantly higher than that of IAA, suggesting a weaker direct interaction with the TIR1-Aux/IAA co-receptor complex. This aligns with the observations from the physiological assays.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the auxin-like activity of a novel compound.

ExperimentalWorkflow cluster_phys_assays Physiological Assays cluster_biochem_assay Biochemical Assay Compound Novel Compound ((3-Dimethylamino-phenyl)-acetic acid hydrochloride) RootAssay Root Growth Inhibition Assay Compound->RootAssay HypocotylAssay Hypocotyl Elongation Assay Compound->HypocotylAssay SPRAssay In Vitro Binding Assay (SPR) Compound->SPRAssay IAA Control (Indole-3-acetic acid) IAA->RootAssay IAA->HypocotylAssay IAA->SPRAssay DataAnalysis Comparative Data Analysis RootAssay->DataAnalysis Measure Root Length HypocotylAssay->DataAnalysis Measure Hypocotyl Length SPRAssay->DataAnalysis Determine KD

Sources

A Guide to Investigating the Reproducibility of Physiological Effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the physiological effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and to rigorously assess the reproducibility of these findings. While direct experimental data on this specific compound is not extensively available in the public domain, this document leverages data from structurally similar molecules and established preclinical research guidelines to propose a robust investigational plan.

Introduction: The Imperative of Reproducibility in Preclinical Research

The translation of preclinical findings into successful clinical outcomes is notoriously challenging, with a significant contributor being the lack of reproducibility in initial studies.[1][2] Factors such as insufficient detail in experimental protocols, lack of blinding, and small sample sizes can all contribute to this "reproducibility crisis".[2] Therefore, any investigation into a novel compound like (3-Dimethylamino-phenyl)-acetic acid hydrochloride must be designed with reproducibility as a core principle from the outset. This guide is structured to provide not just experimental protocols, but also the rationale behind them to ensure robust and verifiable results.

Hypothesized Physiological Effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Based on the known biological activities of the structurally related compound, Diethylamino-phenyl-acetic acid hydrochloride, and other phenylacetic acid derivatives, we can hypothesize that (3-Dimethylamino-phenyl)-acetic acid hydrochloride may exhibit the following physiological effects:

  • Analgesic Properties: The diethylamino analog has demonstrated notable analgesic activity, suggesting potential for pain management.[3]

  • Anti-inflammatory Effects: Phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]

  • Antimicrobial Properties: Some derivatives have shown efficacy against various pathogenic strains.[3]

The dimethylamino group, being slightly more basic than the diethylamino group, may influence the compound's ionization at physiological pH, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity.[3]

Proposed Experimental Workflow for Assessing Physiological Effects and Reproducibility

To systematically investigate the physiological effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride and ensure the reproducibility of the findings, the following experimental workflow is proposed.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Analgesic & Anti-inflammatory Models cluster_2 Phase 3: Reproducibility & Data Validation A Compound Procurement & Purity Analysis B COX-1/COX-2 Inhibition Assay A->B Characterized Compound C Antimicrobial MIC Determination A->C D Acetic Acid-Induced Writhing Test B->D Promising in vitro activity E Tail-Flick Test D->E F Carrageenan-Induced Paw Edema E->F G Independent Experiment Replication F->G Significant in vivo effects H Blinded Data Analysis G->H I Data Deposition in Public Repository H->I

Caption: Proposed experimental workflow for investigating (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Phase 1: In Vitro Screening

The initial phase focuses on characterizing the compound and performing in vitro assays to test the primary hypotheses.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride against COX-1 and COX-2 enzymes.

  • Materials: Purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, (3-Dimethylamino-phenyl)-acetic acid hydrochloride, positive controls (e.g., Aspirin, Celecoxib).

  • Procedure:

    • Prepare a series of dilutions of the test compound and controls.

    • In a 96-well plate, add the enzyme, the test compound/control, and incubate for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product formation using the detection kit's instructions.

    • Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

  • Rationale: This assay provides a direct measure of the compound's potential anti-inflammatory mechanism and can indicate its selectivity for COX-1 versus COX-2, which has implications for potential side effects.

Phase 2: In Vivo Analgesic and Anti-inflammatory Models

Based on promising in vitro results, the investigation proceeds to in vivo models to assess the physiological effects in a whole organism.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This model is a classic method for evaluating peripheral analgesic activity.[4]

  • Objective: To assess the analgesic effect of (3-Dimethylamino-phenyl)-acetic acid hydrochloride on visceral pain.

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups:

    • Vehicle Control (e.g., saline)

    • (3-Dimethylamino-phenyl)-acetic acid hydrochloride (multiple dose levels)

    • Positive Control (e.g., Aspirin)

  • Procedure:

    • Administer the test compound or controls orally or intraperitoneally.

    • After a 30-60 minute pre-treatment period, inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber.

    • Count the number of writhes (abdominal constrictions) for a 20-minute period.

  • Data Analysis: Compare the number of writhes in the treated groups to the vehicle control group. A significant reduction in writhes indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test

This model assesses central analgesic activity.[5][6]

  • Objective: To evaluate the effect of (3-Dimethylamino-phenyl)-acetic acid hydrochloride on the thermal pain threshold.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Measure the baseline tail-flick latency by applying a radiant heat source to the tail.

    • Administer the test compound or controls.

    • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

    • A cut-off time is established to prevent tissue damage.[5][7]

  • Data Analysis: An increase in the tail-flick latency compared to baseline and the vehicle control group indicates a central analgesic effect.

Phase 3: Reproducibility and Data Validation

This crucial phase ensures the robustness of the findings.

  • Independent Replication: A different researcher within the same lab, or preferably in a collaborating lab, should repeat the key in vivo experiments following the exact same protocol.

  • Blinded Analysis: The data from both the original and replication studies should be analyzed by an individual who is blinded to the treatment groups to prevent bias.

  • Data Deposition: All raw data, detailed protocols, and analysis scripts should be deposited in a public repository to ensure transparency and allow for future meta-analyses.[8]

Comparison with Alternative Compounds

Should (3-Dimethylamino-phenyl)-acetic acid hydrochloride demonstrate significant analgesic and anti-inflammatory effects, its performance should be compared to existing drugs and other structurally related compounds.

CompoundPrimary Mechanism of ActionKnown Physiological EffectsKey Differentiating Features
(3-Dimethylamino-phenyl)-acetic acid hydrochloride (Hypothesized) COX InhibitionAnalgesic, Anti-inflammatoryDimethylamino group may alter ADME properties compared to the diethylamino analog.
Diethylamino-phenyl-acetic acid hydrochloride COX Inhibition[3]Analgesic, Anti-inflammatory, Antimicrobial, Antiparasitic[3]Diethylamino substituent.
Aspirin Irreversible COX-1 and COX-2 InhibitionAnalgesic, Anti-inflammatory, Antipyretic, AntiplateletSalicylate class, known gastrointestinal side effects.
Celecoxib Selective COX-2 InhibitionAnalgesic, Anti-inflammatoryReduced risk of gastrointestinal side effects compared to non-selective NSAIDs, but potential cardiovascular risks.

Potential Signaling Pathway

The hypothesized primary mechanism of action for the anti-inflammatory and analgesic effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride involves the inhibition of the cyclooxygenase pathway.

Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Pain_Inflammation Pain_Inflammation Prostaglandins->Pain_Inflammation Test_Compound (3-Dimethylamino-phenyl)-acetic acid hydrochloride Test_Compound->COX-1_COX-2 Inhibition

Caption: Hypothesized inhibition of the COX pathway by (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Conclusion

A thorough and reproducible investigation of the physiological effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride requires a systematic approach, beginning with in vitro screening and progressing to well-controlled in vivo models. By embedding principles of reproducibility, such as independent replication and blinded data analysis, throughout the research process, the scientific community can have greater confidence in the validity of the findings. This guide provides a roadmap for such an investigation, emphasizing the importance of rigorous experimental design and transparent reporting.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Hydroxyphenylacetic acid. PubChem. Retrieved from [Link]

  • MDPI. (2022). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride. PubChem. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

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  • Lindsley, C. W. (2017). A Guide to Reproducibility in Preclinical Research. ACS Chemical Neuroscience, 8(5), 921–923. [Link]

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  • Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]

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Sources

Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. A critical aspect of preclinical drug development is understanding the correlation between a compound's activity in controlled laboratory settings (in vitro) and its effects within a living organism (in vivo). This guide provides a framework for the comparative analysis of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, addressing the crucial translational journey from benchtop to preclinical models.

It is important to note that while extensive research exists on phenylacetic acid derivatives, direct comparative in vivo and in vitro studies for (3-Dimethylamino-phenyl)-acetic acid hydrochloride are not widely available in the public domain. Therefore, this guide will present a proposed investigational framework based on the known biological activities of structurally similar compounds and established methodologies for in vitro-to-in vivo extrapolation (QIVIVE)[3]. Our objective is to provide researchers with a scientifically rigorous roadmap for evaluating this compound's therapeutic potential.

Hypothesized Biological Activities and Investigational Approach

Based on the known activities of related phenylacetic acid derivatives, we hypothesize that (3-Dimethylamino-phenyl)-acetic acid hydrochloride may possess anti-inflammatory and analgesic properties. The following sections will outline a series of proposed experiments to test this hypothesis, starting with in vitro assays to establish baseline activity and mechanism, followed by in vivo studies to assess efficacy and systemic effects.

Proposed In Vitro Evaluation

The initial in vitro screening is designed to rapidly assess the compound's cytotoxic profile and its potential to modulate key pathways involved in inflammation and pain.

Experimental Protocols: In Vitro Assessment

1. Cytotoxicity Assessment (MTT Assay):

  • Objective: To determine the concentration range at which (3-Dimethylamino-phenyl)-acetic acid hydrochloride exhibits cytotoxic effects on relevant cell lines.

  • Cell Lines: Murine macrophages (RAW 264.7) and human fibroblasts (NIH-3T3).

  • Methodology:

    • Seed cells in 96-well plates at a density of 1 x 104 cells/well and allow to adhere overnight.

    • Prepare a serial dilution of (3-Dimethylamino-phenyl)-acetic acid hydrochloride in complete culture medium, with concentrations ranging from 0.1 µM to 1000 µM.

    • Replace the culture medium with the compound-containing medium and incubate for 24 and 48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

  • Rationale: This initial screen is crucial to identify a non-toxic concentration range for subsequent mechanistic studies, ensuring that any observed effects are not due to cell death.

2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

  • Objective: To evaluate the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: Murine macrophages (RAW 264.7).

  • Methodology:

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of (3-Dimethylamino-phenyl)-acetic acid hydrochloride for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the NO concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Rationale: Inhibition of NO production is a hallmark of anti-inflammatory activity. This assay provides a quantitative measure of the compound's potential to suppress inflammatory responses at a cellular level.

Hypothetical In Vitro Data Summary
AssayCell LineEndpointHypothetical IC50/EC50
MTT AssayRAW 264.7Cell Viability> 100 µM
MTT AssayNIH-3T3Cell Viability> 100 µM
Nitric Oxide InhibitionRAW 264.7NO Production10-50 µM

Proposed In Vivo Evaluation

Following the initial in vitro characterization, in vivo studies are essential to understand the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

Experimental Protocols: In Vivo Assessment

1. Analgesic Activity (Acetic Acid-Induced Writhing Test):

  • Objective: To assess the peripheral analgesic effects of (3-Dimethylamino-phenyl)-acetic acid hydrochloride in a chemically-induced pain model. This model is known to induce a quantifiable overt pain-like behavior[4].

  • Animal Model: Male Swiss mice (20-25 g).

  • Methodology:

    • Administer (3-Dimethylamino-phenyl)-acetic acid hydrochloride (e.g., 10, 30, 100 mg/kg) or vehicle control intraperitoneally (i.p.) 30 minutes before the induction of pain. A positive control, such as Diclofenac sodium, should also be included[1].

    • Induce writhing by i.p. injection of 0.6% acetic acid solution.

    • Immediately place the mice in individual observation chambers.

    • Count the number of writhes (abdominal constrictions) for a period of 20 minutes.

    • Calculate the percentage of pain inhibition compared to the vehicle-treated group.

  • Rationale: The writhing test is a standard and sensitive method for screening compounds with potential analgesic activity, particularly those acting via peripheral mechanisms.

2. Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

  • Objective: To evaluate the acute anti-inflammatory effects of the compound in a well-established model of localized inflammation.

  • Animal Model: Male Wistar rats (150-200 g).

  • Methodology:

    • Administer (3-Dimethylamino-phenyl)-acetic acid hydrochloride (e.g., 10, 30, 100 mg/kg) or vehicle control orally (p.o.) 1 hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition at each time point compared to the vehicle-treated group.

  • Rationale: This model mimics the inflammatory cascade, including the release of mediators like prostaglandins and cytokines. It provides valuable information on the compound's ability to suppress acute inflammation in vivo.

Hypothetical In Vivo Data Summary
ModelAnimal ModelEndpointHypothetical ED50
Acetic Acid-Induced WrithingSwiss MiceWrithing Count20-50 mg/kg (i.p.)
Carrageenan-Induced Paw EdemaWistar RatsPaw Volume30-70 mg/kg (p.o.)

Bridging the Gap: Correlating In Vitro and In Vivo Data

A key challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. Several factors contribute to this translational gap:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound significantly influence its concentration and duration of action at the target site in vivo. (3-Dimethylamino-phenyl)-acetic acid hydrochloride may undergo metabolic transformations that either activate or inactivate it, an effect not captured in simple in vitro systems.

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation can be limited by poor absorption or first-pass metabolism.

  • Protein Binding: Binding to plasma proteins can reduce the free concentration of the drug available to exert its pharmacological effect.

A poor correlation between in vitro and in vivo data would necessitate further investigation into the pharmacokinetic and pharmacodynamic properties of (3-Dimethylamino-phenyl)-acetic acid hydrochloride[5][6].

Visualizing the Path Forward

To guide the proposed research, the following diagrams illustrate a potential mechanism of action and the overall experimental workflow.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Proposed Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound (3-Dimethylamino-phenyl)-acetic acid hydrochloride Compound->NFkB Inhibition?

Caption: Proposed anti-inflammatory mechanism of action.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Data Analysis invitro_start Cytotoxicity (MTT Assay) invitro_mech Anti-inflammatory (NO Assay) invitro_start->invitro_mech invivo_pain Analgesic Model (Writhing Test) invitro_mech->invivo_pain invivo_inflam Anti-inflammatory Model (Paw Edema) invitro_mech->invivo_inflam analysis IVIVC Analysis invivo_pain->analysis invivo_inflam->analysis

Caption: Proposed experimental workflow for comparative analysis.

Conclusion

While direct experimental data for (3-Dimethylamino-phenyl)-acetic acid hydrochloride is currently limited, the established biological activities of related phenylacetic acid derivatives provide a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent. The experimental framework outlined in this guide offers a systematic approach to characterizing its in vitro and in vivo effects, and for understanding the critical relationship between them. Successful translation from in vitro findings to in vivo efficacy is a cornerstone of modern drug discovery, and a thorough comparative analysis is paramount to advancing novel therapeutic candidates.

References

  • PMC. Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • ResearchGate. Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • MDPI. Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation. [Link]

  • PubChem. 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). [Link]

  • PMC. Comparative in vitro and in vivo evaluation of three tablet formulations of amiodarone in healthy subjects. [Link]

  • PubMed. In vitro effects of hydrochloric acid and various concentrations of acetic, propionic, butyric, or valeric acids on bioelectric properties of equine gastric squamous mucosa. [Link]

  • PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride. [Link]

  • PubMed. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats. [Link]

  • PubMed. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice. [Link]

  • PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). [Link]

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A Comparative Guide to the Structure-Activity Relationships of (3-Dimethylamino-phenyl)-acetic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds centered around the (3-Dimethylamino-phenyl)-acetic acid scaffold and its bioisosteric analogs. We will explore how subtle molecular modifications influence their interaction with a diverse range of biological targets, from central nervous system receptors to critical enzymes in cell signaling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this versatile chemical motif.

Introduction: The Pharmacological Significance of the (3-Dimethylamino-phenyl) Moiety

The journey of the (3-Dimethylamino-phenyl) scaffold in modern medicine is prominently highlighted by the success of Tapentadol. While not a direct acetic acid derivative, Tapentadol, or (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, showcases the potent and desirable pharmacological properties that can be achieved by incorporating this key functional group.[1] Its dual mechanism of action, functioning as both a µ-opioid receptor (MOR) agonist and a norepinephrine (NE) reuptake inhibitor, provides a compelling case for the exploration of related structures for various therapeutic applications.[1] This guide will delve into the SAR of derivatives that extend beyond opioid receptors, venturing into the realms of kinase inhibition, neurotransmitter transport, and other critical biological pathways.

Comparative Analysis of Therapeutic Targets and Structure-Activity Relationships

The versatility of the (3-Dimethylamino-phenyl)-acetic acid scaffold is evident in its ability to be tailored to interact with a wide array of biological targets. The following sections will compare the SAR of these derivatives across different target classes.

Opioid Receptor Modulation: The Tapentadol Archetype

Tapentadol stands as a testament to the successful targeting of the opioid system with a (3-Dimethylamino-phenyl) containing molecule. Its analgesic effects are a result of a synergistic combination of MOR agonism and NE reuptake inhibition.[1]

Key SAR Insights:

  • The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is crucial for MOR binding and agonist activity, mimicking the phenolic moiety of morphine and other opioids.

  • The Dimethylamino Group: The tertiary amine is essential for interacting with the opioid receptor, typically in its protonated form. Its position on the phenyl ring influences both potency and selectivity.

  • Chirality: The specific stereochemistry of Tapentadol, (1R, 2R), is critical for its high affinity for the MOR.[1]

The following diagram illustrates the dual mechanism of action of Tapentadol.

Tapentadol_Mechanism Tapentadol Tapentadol MOR Mu-Opioid Receptor (MOR) Tapentadol->MOR Agonism NET Norepinephrine Transporter (NET) Tapentadol->NET Inhibition Analgesia Analgesia MOR->Analgesia Contributes to NET->Analgesia Contributes to

Caption: Dual mechanism of action of Tapentadol.

Kinase Inhibition: A Scaffold for Anticancer Agents

The phenylacetic acid scaffold has been explored as a foundation for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[2] By modifying the core structure, researchers have been able to achieve potent inhibition of various kinases, including FLT3, haspin, PI3K, EGFR, and ALK.[3][4][5][6][7]

Key SAR Insights:

  • Scaffold Rigidity: The introduction of heterocyclic ring systems fused to the phenylacetic acid core can provide the necessary rigidity to fit into the ATP-binding pocket of kinases.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for achieving selectivity and potency. For instance, electron-withdrawing groups can form key hydrogen bonds with the hinge region of the kinase.

  • The Acetic Acid Moiety: The carboxylic acid group can be replaced with other functional groups, such as amides or other bioisosteres, to modulate pharmacokinetic properties and target engagement.

Comparative Data for Selected Kinase Inhibitors:

Compound ScaffoldTarget Kinase(s)IC50 (nM)Reference
3H-pyrazolo[4,3-f]quinolineFLT3/haspinVaries[3]
Cinnoline derivativePI3KVaries[5]
N-phenylacrylamideEGFR/ALKVaries[6]
Quinazoline-4-carboxylic acidAurora AVaries[8]

The following diagram illustrates a general workflow for SAR studies.

SAR_Workflow A Lead Compound (e.g., Phenylacetic Acid Derivative) B Chemical Synthesis of Analogs A->B C Biological Screening (e.g., Kinase Assay) B->C D Data Analysis (SAR) C->D E Identification of Key Structural Features D->E G Optimized Compound D->G Leads to F Design of New Analogs E->F F->B Iterative Cycle

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Other Therapeutic Targets

The versatility of the (3-Dimethylamino-phenyl)-acetic acid scaffold and its analogs extends to other important drug targets:

  • Glycine Transporter-1 (GlyT-1) Inhibitors: A series of 2-arylsulfanyl-phenyl piperazinyl acetic acids have been identified as potent GlyT-1 inhibitors, with potential applications in the treatment of schizophrenia.[9]

  • H1-Histamine Antagonists: 2-(Substituted-phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones have shown H1-histamine antagonist activity. The potency is influenced by substituents on the phenyl ring, with electron-donating groups enhancing activity.[10]

  • Acyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibitors: N'-pentylurea and its analogs, which can be considered derivatives of phenylacetic acid, have been investigated as ACAT inhibitors with antiatherosclerotic activity.[11]

Experimental Protocols

To facilitate further research in this area, we provide the following detailed experimental protocols for key assays.

Mu-Opioid Receptor (MOR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the MOR.

Materials:

  • Cell membranes expressing human MOR

  • [³H]-DAMGO (selective MOR agonist radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [³H]-DAMGO, and the test compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC50) by non-linear regression analysis.

Generic Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer (specific to the kinase)

  • Test compounds

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase, substrate, ATP, and test compound or vehicle to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specified time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert the ADP generated to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value of the test compound from the dose-response curve.

The following diagram depicts a simplified kinase signaling pathway.

Kinase_Signaling_Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Kinase_Cascade->Cellular_Response Inhibitor (3-Dimethylamino-phenyl)- acetic acid derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified kinase signaling pathway and point of intervention.

Conclusion

The (3-Dimethylamino-phenyl)-acetic acid scaffold and its related analogs represent a privileged structure in medicinal chemistry. The inherent versatility of this scaffold, demonstrated by its ability to be adapted to target a wide range of biological molecules, underscores its importance for future drug discovery efforts. The SAR insights and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276. [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14069-14136. [Link]

  • Kempen, A. L., et al. (2021). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]

  • Alberati, D., et al. (2012). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 333-337. [Link]

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  • Kimura, T., et al. (1993). Structure-activity relationship of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea and analogues. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. Journal of Medicinal Chemistry, 36(11), 1630-1640. [Link]

  • Iacobazzi, A., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(16), 4983. [Link]

  • Carrara, M., et al. (1999). Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Il Farmaco, 54(9), 579-583. [Link]

  • Matos, M. J., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 73. [Link]

  • Fravolini, A., et al. (1995). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Il Farmaco, 50(5), 317-323. [Link]

  • Kégl, T., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2021(2), M1229. [Link]

  • Matos, M. J., et al. (2020). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 25(21), 5030. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Wang, Y., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters, 14(3), 312-318. [Link]

  • Posa, L., et al. (2016). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews, 68(3), 669-715. [Link]

  • Luxembourg Institute of Health. (2021). Atypical opioid receptors: a promising new avenue in pain management. [Link]

  • Arnold, S. L., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1895-1904. [Link]

  • Fravolini, A., et al. (1995). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. ResearchGate. [Link]

  • Wolska, L., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 18(7), 1680. [Link]

  • Corder, G., et al. (2018). Current strategies toward safer mu opioid receptor drugs for pain management. Trends in Pharmacological Sciences, 39(7), 653-666. [Link]

  • Zhang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • Li, X., et al. (2022). Discovery of a potent EGFR and ALK dual mutation inhibitor containing N-(3-((4-((2-(cyclopropylsulfinyl)phenyl)amino)pyrimidin-2-yl)amino) phenyl)acrylamide scaffold. Bioorganic Chemistry, 129, 106188. [Link]

  • El-Adl, K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(10), 1205. [Link]

  • Feldman, R. I., et al. (2004). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 279(27), 28091-28099. [Link]

Sources

Benchmarking the Performance of (3-Dimethylamino-phenyl)-acetic acid hydrochloride Against Known Cyclooxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Hypothetical Benchmark Study

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a phenylacetic acid derivative. While direct inhibitory targets of this specific compound are not extensively documented, the broader class of phenylacetic acid derivatives has demonstrated a range of biological activities, including analgesic and anti-inflammatory effects.[1] These properties suggest a potential interaction with key enzymes in the inflammation cascade. This guide outlines a hypothetical benchmark study to evaluate the inhibitory performance of (3-Dimethylamino-phenyl)-acetic acid hydrochloride against the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The COX enzymes are central to the synthesis of prostaglandins, which are critical mediators of inflammation, pain, and fever.[2][3][4] COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastrointestinal lining and maintaining kidney function.[4][5][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6][7]

By comparing the inhibitory activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride against both COX-1 and COX-2 with well-characterized inhibitors, we can hypothesize its potential efficacy and selectivity. This guide will utilize Indomethacin, a potent non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor, as benchmarks.[2][3][8]

Signaling Pathway of Cyclooxygenase (COX) Enzymes

The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the points of inhibition by COX inhibitors.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological Physiological Functions (Gastric Protection, Platelet Aggregation) Prostaglandins_1->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation Inhibitor (3-Dimethylamino-phenyl)-acetic acid hydrochloride Indomethacin Celecoxib Inhibitor->COX1 Inhibitor->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

Comparative Inhibitors: Mechanisms of Action

A thorough understanding of the benchmark inhibitors is crucial for interpreting the comparative data.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2.[2][3] Its inhibition of COX-1 is responsible for its therapeutic effects but also contributes to gastrointestinal side effects.[3][5] Indomethacin is a potent anti-inflammatory agent.[3]

  • Celecoxib: A diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[1][8] Its selectivity for COX-2 is attributed to its ability to bind to a hydrophobic side-pocket present in the COX-2 active site, which is absent in COX-1.[9] This selectivity profile is designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1][10] Celecoxib is the only COX-2 inhibitor currently available in the U.S.[10][11][12]

Experimental Design: In Vitro COX Inhibition Assay

To quantitatively assess the inhibitory potential of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a robust in vitro COX inhibition assay is required. The following protocol outlines a colorimetric method, which is a common and reliable approach for screening potential inhibitors.[13]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Heme, Enzyme (COX-1 or COX-2), and Inhibitors Plate Prepare 96-well plate with Background, 100% Activity, and Inhibitor wells Reagents->Plate Add_Reagents Add Assay Buffer, Heme, and Enzyme to appropriate wells Plate->Add_Reagents Add_Inhibitor Add Inhibitors to test wells and vehicle to control wells Add_Reagents->Add_Inhibitor Incubate_1 Incubate at 37°C for 10 minutes Add_Inhibitor->Incubate_1 Add_Substrate Initiate reaction by adding Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 2 minutes Add_Substrate->Incubate_2 Stop_Reaction Stop reaction (if necessary) Incubate_2->Stop_Reaction Read_Absorbance Read absorbance at 590 nm Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate % Inhibition and determine IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[13][14]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • (3-Dimethylamino-phenyl)-acetic acid hydrochloride

  • Indomethacin

  • Celecoxib

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of all reagents in the assay buffer.

    • Prepare a serial dilution of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, Indomethacin, and Celecoxib to determine the IC50 values.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the desired inhibitor concentration.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation:

    • Add 10 µl of TMPD to all wells.

    • Initiate the reaction by adding 10 µl of Arachidonic Acid to all wells.

  • Measurement:

    • Immediately read the absorbance at 590 nm in a microplate reader at multiple time points or after a fixed time (e.g., 5 minutes).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Initial Activity with Inhibitor / 100% Initial Activity)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Hypothetical Performance Data

The following tables present a hypothetical data set to illustrate how the performance of (3-Dimethylamino-phenyl)-acetic acid hydrochloride would be compared against the known inhibitors.

Table 1: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
(3-Dimethylamino-phenyl)-acetic acid hydrochloride5.21.82.9
Indomethacin0.10.90.11
Celecoxib150.05300

Table 2: Interpretation of Hypothetical Performance

CompoundPotencySelectivity
(3-Dimethylamino-phenyl)-acetic acid hydrochlorideModerate potency against both COX-1 and COX-2.Slightly selective for COX-2.
IndomethacinHigh potency against both COX-1 and COX-2.Non-selective, with a slight preference for COX-1.
CelecoxibLow potency against COX-1, high potency against COX-2.Highly selective for COX-2.

Conclusion and Future Directions

This guide provides a framework for a hypothetical benchmark study to evaluate the inhibitory activity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride against COX-1 and COX-2. Based on the hypothetical data, (3-Dimethylamino-phenyl)-acetic acid hydrochloride would be characterized as a moderately potent, slightly COX-2 selective inhibitor.

Further experimental validation is necessary to confirm these hypothetical findings. Subsequent studies could involve cell-based assays to assess the compound's activity in a more physiological context and in vivo studies in animal models of inflammation and pain to determine its therapeutic potential. The methodologies and comparative data presented in this guide offer a robust starting point for the comprehensive evaluation of this and other novel phenylacetic acid derivatives.

References

  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin?. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. [Link]

  • National Center for Biotechnology Information. (2024). Indomethacin - StatPearls. [Link]

  • Patsnap Synapse. (2024). What are COX-1 inhibitors and how do they work?. [Link]

  • MedicineNet. (n.d.). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. [Link]

  • YouTube. (2024). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • PubMed. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. [Link]

  • Dr.Oracle. (2025). What are Cyclooxygenase 1 (COX-1) inhibitors?. [Link]

  • Lipidomics. (n.d.). COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies. [Link]

  • Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Wikipedia. (n.d.). Ibuprofen. [Link]

  • Australian Prescriber. (2000). COX-2 inhibitors. [Link]

  • SpringerLink. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Verywell Health. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. [Link]

  • American Chemical Society. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. [Link]

  • ScienceDirect. (2018). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. [Link]

  • ScienceDirect. (2017). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

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  • Wikipedia. (n.d.). Cyclooxygenase. [Link]

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A Senior Application Scientist's Guide to the Metabolic Stability of Auxin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Metabolic Stability is a Critical Determinant of Auxin Efficacy

Auxins, a class of phytohormones, are central regulators of plant growth and development, influencing everything from cell elongation and division to organogenesis.[1][2] The physiological response to an auxin is critically dependent on its concentration within specific tissues, which is maintained by a delicate balance of biosynthesis, transport, and metabolic inactivation.[3] For researchers in drug development and agriculture, understanding the metabolic stability of synthetic auxin analogs is paramount. An analog's persistence determines its effective dose, duration of action, and potential for off-target effects. Analogs that are rapidly metabolized may require higher or more frequent application, while those that are excessively stable can lead to developmental abnormalities or persist in the environment.

This guide provides a comparative analysis of the metabolic stability of common auxin analogs, grounded in the fundamental biochemical pathways that govern their degradation. We will explore the key differences between natural and synthetic auxins, present a framework for evaluating their stability, and provide detailed, validated protocols for researchers to implement in their own laboratories.

Pillar 1: The Core Mechanisms of Auxin Metabolism

The metabolic fate of an auxin, whether it's the endogenous indole-3-acetic acid (IAA) or a synthetic analog like 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily dictated by two types of biochemical reactions: oxidation and conjugation .[2][3][4]

  • Oxidation: This is an irreversible process that permanently inactivates the auxin molecule. The primary oxidative pathway for IAA involves its conversion to 2-oxoindole-3-acetic acid (oxIAA).[4] This catabolic process is a key mechanism for reducing active auxin pools in the plant.

  • Conjugation: This is a reversible process where the auxin's carboxyl group is linked to another molecule, typically an amino acid or a sugar.[2][5][6] These conjugated forms are considered inactive storage forms.[5] They can be sequestered within the cell (e.g., in the vacuole) and, importantly, can be hydrolyzed by specific enzymes to release the active auxin again, providing a mechanism for homeostatic regulation.[4][5]

The susceptibility of an auxin analog to these pathways is the primary determinant of its metabolic stability.

AuxinMetabolism cluster_0 Active Auxin Pool cluster_1 Metabolic Pathways cluster_2 Metabolic Fates Auxin Free Auxin (e.g., IAA, 2,4-D) Oxidation Oxidation (Irreversible) Auxin->Oxidation Catabolism Conjugation Conjugation (Reversible) Auxin->Conjugation Homeostasis Inactive Inactive Products (e.g., oxIAA) Oxidation->Inactive Storage Conjugated Auxins (Storage/Inactive) Conjugation->Storage Storage->Auxin Hydrolysis Workflow start Start: Plant Tissue Homogenization prep Prepare Microsomal Fraction (via differential centrifugation) start->prep incubation Incubation Reaction - Microsomes - Auxin Analog - NADPH (cofactor) prep->incubation sampling Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quench Quench Reaction (e.g., add cold Acetonitrile) sampling->quench analysis Analyze by LC-MS/MS (Quantify parent compound) quench->analysis calc Calculate Half-Life (t½) & Plot % Remaining vs. Time analysis->calc

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Dimethylamino-phenyl)-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Preliminary Risk Assessment

(3-Dimethylamino-phenyl)-acetic acid hydrochloride is an amine hydrochloride salt. While specific toxicity data for this compound is not widely published, its structural components—a phenylacetic acid derivative and a tertiary amine hydrochloride—necessitate its treatment as a hazardous chemical. The primary risks are associated with its potential irritant properties and the possibility of releasing the free amine, which can be more volatile and reactive.

The hydrochloride salt form is generally more stable and less volatile than the corresponding free amine. However, contact with bases will neutralize the hydrochloride, liberating the (3-Dimethylamino-phenyl)-acetic acid free amine. Therefore, proper segregation from basic substances is a cornerstone of safe handling and disposal to prevent unintended reactions.

All waste containing this compound must be considered hazardous chemical waste and handled in accordance with federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Essential Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. All handling of (3-Dimethylamino-phenyl)-acetic acid hydrochloride, especially when generating waste, should occur within a certified chemical fume hood to minimize inhalation exposure.

The following table summarizes the required PPE and the rationale for its use.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact, which can cause irritation or potential absorption.
Body Protection Standard laboratory coatProtects clothing from contamination and minor spills.
Respiratory Protection Work in a chemical fume hood or well-ventilated areaMinimizes the risk of inhaling fine dust from the solid compound or aerosols from solutions.[4]

Waste Characterization, Segregation, and Storage

Proper disposal begins at the point of generation. The principles of waste characterization and segregation are critical to preventing dangerous chemical reactions and ensuring compliant disposal.

Causality of Segregation: Amine hydrochlorides are acidic salts. If mixed with basic waste (e.g., ammonium hydroxide, sodium bicarbonate solutions), they will undergo an acid-base reaction to form the free amine. This can generate heat and potentially aerosolize the more volatile and often more hazardous free amine. Therefore, this waste stream must be kept separate.[5]

Storage Requirements:

  • Satellite Accumulation Area (SAA): Designate a specific area in the lab for waste accumulation. This area must be near the point of generation and under the control of laboratory personnel.[6][7]

  • Container Compatibility: Use only high-density polyethylene (HDPE) or other chemically compatible containers for waste collection. Ensure containers have a secure, screw-top lid to prevent leaks.[3][6]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include the words "Hazardous Waste," the full chemical name "(3-Dimethylamino-phenyl)-acetic acid hydrochloride," and an indication of its hazards (e.g., "Irritant").[4][7]

Step-by-Step Disposal Protocol

The recommended and most robust method for disposing of (3-Dimethylamino-phenyl)-acetic acid hydrochloride is to containerize it as hazardous chemical waste for collection by a licensed environmental services vendor.[4] Direct chemical neutralization by laboratory personnel is not advised without a specific, validated protocol, as it can create new, uncharacterized hazards.

Experimental Protocol: Waste Collection for Professional Disposal

Objective: To safely collect and prepare waste containing (3-Dimethylamino-phenyl)-acetic acid hydrochloride for disposal by a certified entity.

Materials:

  • Waste (3-Dimethylamino-phenyl)-acetic acid hydrochloride (solid or in solution).

  • Designated hazardous waste container (HDPE, with screw-top lid).

  • Hazardous waste label.

  • Required PPE (as specified in Section 2).

Procedure:

  • Prepare the Waste Container:

    • Select a clean, compatible waste container.

    • Affix a "Hazardous Waste" label. Fill in the generator's name, location (building/room), and the date of first accumulation.

  • Transfer the Waste:

    • For Solid Waste: Carefully transfer the solid powder into the designated waste container inside a chemical fume hood to prevent dust inhalation. Use a dedicated scoop or spatula.

    • For Liquid Waste (Solutions): Using a funnel, carefully pour the solution into the designated liquid waste container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.[3]

  • Update the Label:

    • List "(3-Dimethylamino-phenyl)-acetic acid hydrochloride" and its approximate concentration or quantity on the container label. If it is part of a mixture, list all components and their percentages.

  • Secure and Store the Container:

    • Tightly seal the container lid.

    • Wipe the exterior of the container clean of any contamination.

    • Place the container in your designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials, especially bases.[6][8]

  • Arrange for Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Follow their specific procedures for waste consolidation and removal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of (3-Dimethylamino-phenyl)-acetic acid hydrochloride waste.

G cluster_prep Preparation cluster_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Prepare Labeled Hazardous Waste Container C Generate Waste (Solid or Liquid) B->C D Transfer Waste to Container in Fume Hood C->D E Update Container Label with Contents D->E F Securely Seal Container E->F G Store in Designated SAA F->G H Segregate from Incompatible Chemicals (Bases) G->H I Contact EHS for Pickup H->I J Waste Collected by Licensed Disposal Vendor I->J K Compliant Final Disposal (e.g., Incineration) J->K

Caption: Logical workflow for the safe disposal of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.

Emergency Procedures: Spills and Exposure

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[10]

Spill Response:

  • Small Spills (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust. Place it in a labeled hazardous waste container.

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop up the absorbent material and place it in a labeled hazardous waste container.

  • Large Spills: Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.

Regulatory Framework Overview

The procedures outlined in this guide are designed to comply with key federal regulations:

  • OSHA 29 CFR 1910.1200 (Hazard Communication): This standard mandates that chemical hazards are evaluated and that information concerning them is transmitted to employers and employees. Proper labeling and having access to Safety Data Sheets (SDS) are key components.[1]

  • OSHA 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories): This standard requires laboratories to develop a Chemical Hygiene Plan that outlines procedures for protecting employees from health hazards associated with hazardous chemicals.[1]

  • EPA 40 CFR Parts 260-273 (Resource Conservation and Recovery Act - RCRA): These regulations establish the framework for the proper management of hazardous waste from its "cradle-to-grave," including generation, transportation, treatment, storage, and disposal.[3]

Adherence to these regulations is not merely a matter of compliance; it is fundamental to ensuring the safety of laboratory personnel and protecting the environment.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
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  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Dimethylamino-phenyl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (3-Dimethylamino-phenyl)-acetic acid hydrochloride demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe management in the laboratory. Here, we synthesize technical data with field-proven practices to ensure every step, from preparation to disposal, is a self-validating system of safety.

Immediate Safety Profile: Understanding the Hazard

(3-Dimethylamino-phenyl)-acetic acid hydrochloride and structurally similar amine hydrochlorides present a multi-faceted hazard profile that dictates our safety protocols. While the toxicological properties of this specific compound may not be fully investigated, data from analogous substances provide a strong basis for a cautious approach[1].

The primary hazards include:

  • Acute Oral Toxicity: Similar compounds are classified as toxic if swallowed[2][3].

  • Serious Eye Irritation: Contact with eyes can cause significant irritation[4][5][6].

  • Skin Irritation: Direct contact with skin is likely to cause irritation[6].

  • Respiratory Tract Irritation: Inhalation of dusts may lead to respiratory irritation[6].

  • Combustible Dust: Like many powdered organic compounds, it may form combustible dust concentrations in the air[4].

Understanding these risks is the first step in mitigating them. The personal protective equipment (PPE) specified below is not merely a recommendation but a critical barrier between the researcher and these potential harms.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is a function of the specific hazards presented by the chemical. For (3-Dimethylamino-phenyl)-acetic acid hydrochloride, a solid powder, the primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Eye and Face Protection: The First Line of Defense

Given the classification of similar compounds as serious eye irritants, robust eye protection is non-negotiable[5].

  • Mandatory: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect from dust particles that can become airborne.

  • Best Practice: When handling larger quantities or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles[7][8][9]. This provides an added layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation, a comprehensive approach to skin and body protection is necessary.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many chemical powders[9]. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving[7][10]. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's waste procedures.

  • Lab Coat/Coveralls: A standard cotton lab coat may not provide sufficient protection against fine powders. A lab coat made of a non-porous material or disposable coveralls are recommended to prevent contamination of personal clothing[10]. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory irritation from airborne dust necessitates careful consideration of respiratory protection[6].

  • Engineering Controls: The primary method for controlling airborne dust is through engineering controls. Always handle (3-Dimethylamino-phenyl)-acetic acid hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood[1][6].

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required[8][11]. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is the minimum requirement. For higher-risk situations, a full-facepiece respirator may be necessary[2].

Summary of PPE Requirements
Protection Level Equipment Rationale
Eye/Face Chemical Safety Goggles (Mandatory)Protects against serious eye irritation from dust and splashes[5].
Face Shield (Recommended)Provides an additional layer of protection for the entire face[7][8].
Skin/Body Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin irritation upon contact.
Protective Lab Coat or CoverallsShields personal clothing and skin from contamination[10].
Respiratory Use in Chemical Fume Hood (Mandatory)Minimizes inhalation of dust that can cause respiratory irritation[6].
NIOSH-Approved Respirator (As needed)Required if ventilation is inadequate or during emergency situations[2][11].

Operational Protocol: A Step-by-Step Guide for Safe Handling

This workflow integrates PPE use into the entire handling process, ensuring safety at every stage.

prep 1. Preparation & Risk Assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Proceed setup 3. Prepare Workspace (Work in Fume Hood) ppe->setup Proceed handle 4. Weigh & Handle Chemical (Minimize Dust Generation) setup->handle Proceed cleanup 5. Clean Workspace & Decontaminate handle->cleanup Proceed dispose 8. Dispose of Waste (Follow Institutional Guidelines) handle->dispose Waste Generated doff 6. Doff PPE Correctly cleanup->doff Proceed cleanup->dispose Waste Generated wash 7. Wash Hands Thoroughly doff->wash Proceed doff->dispose Waste Generated

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.